Methyl L-alaninate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKPPFQULDPWHX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905646 | |
| Record name | Methyl alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10065-72-2 | |
| Record name | L-Alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10065-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Methyl L-alaninate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl L-alaninate, also known as L-alanine methyl ester, is the methyl ester derivative of the non-essential amino acid L-alanine. It is a crucial chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and peptidomimetics.[1] Its primary utility lies in serving as a protected form of L-alanine, allowing for selective chemical modifications at other positions of a molecule.[2] This guide provides a comprehensive overview of the fundamental properties of this compound, with a focus on its more common and stable hydrochloride salt, including its physicochemical characteristics, spectral data, synthesis, and applications in research and drug development.
Physicochemical Properties
This compound is most commonly handled and stored as its hydrochloride salt to enhance its stability and ease of handling.[1] The free base is a less stable entity. The quantitative properties of both the free base and its hydrochloride salt are summarized below for comparative analysis.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 10065-72-2 | 2491-20-5 |
| Molecular Formula | C₄H₉NO₂ | C₄H₁₀ClNO₂ |
| Molecular Weight | 103.12 g/mol | 139.58 g/mol |
| Appearance | - | White to off-white crystalline solid |
| Melting Point | Not widely reported | 109-111 °C |
| Boiling Point | 101.5 °C at 760 mmHg | Not applicable |
| Density | 1.01 g/cm³ | Not available |
| Solubility | Not widely reported | Soluble in water (100 mg/mL), ethanol (~30 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL).[3] |
| Optical Rotation | Not widely reported | [α]25/D +7.0° (c = 1.6 in methanol) |
Spectroscopic Data
The structural elucidation and purity assessment of this compound hydrochloride are typically performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound hydrochloride. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
Table 2: ¹H NMR Spectral Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 1H | α-CH |
| ~3.8 | Singlet | 3H | O-CH₃ |
| ~1.6 | Doublet | 3H | β-CH₃ |
| ~8.5 | Broad Singlet | 3H | NH₃⁺ |
Note: Chemical shifts can vary slightly depending on the solvent used.
Table 3: ¹³C NMR Spectral Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (ester) |
| ~53 | O-CH₃ |
| ~49 | α-CH |
| ~16 | β-CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Key IR Absorption Bands for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2800 | N-H stretch (ammonium) |
| ~1740 | C=O stretch (ester) |
| ~1580 | N-H bend (ammonium) |
| ~1240 | C-O stretch (ester) |
Experimental Protocols
Synthesis of this compound Hydrochloride
Two common methods for the synthesis of amino acid methyl ester hydrochlorides are presented below.
Method 1: Using Thionyl Chloride in Methanol
This is a widely used and effective method for the esterification of amino acids.
-
Materials:
-
L-alanine
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Dry diethyl ether or tert-butyl methyl ether
-
-
Procedure:
-
Suspend L-alanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid or oil, add dry diethyl ether or tert-butyl methyl ether to induce crystallization.[4]
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold dry ether, and dry under vacuum to yield this compound hydrochloride.[4]
-
Method 2: Using Trimethylchlorosilane (TMSCl) in Methanol
This method offers a convenient and milder alternative to the thionyl chloride method.[5][6]
-
Materials:
-
L-alanine
-
Anhydrous methanol
-
Trimethylchlorosilane (TMSCl)
-
-
Procedure:
-
Suspend L-alanine (1.0 eq) in anhydrous methanol in a round-bottom flask with a magnetic stirrer.[5]
-
Slowly add trimethylchlorosilane (2.0 eq) to the suspension at room temperature.[5]
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).[7]
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.[5]
-
The resulting solid is this compound hydrochloride, which can be further purified by recrystallization if necessary.[5]
-
Purification by Recrystallization
-
Procedure:
-
Dissolve the crude this compound hydrochloride in a minimal amount of hot isopropanol.[8]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.[8]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.[8]
-
Neutralization to the Free Base
To obtain the free base of this compound for subsequent reactions, the hydrochloride salt can be neutralized.
-
Procedure:
-
Dissolve this compound hydrochloride in a suitable solvent such as chloroform or dichloromethane.[1]
-
Add an equivalent amount of a base, such as triethylamine, dropwise while stirring.[1]
-
Stir the mixture at room temperature for a few hours.[1]
-
The triethylamine hydrochloride salt will precipitate out and can be removed by filtration.
-
The filtrate contains the free this compound in solution, which can be used directly or concentrated.
-
Applications in Research and Drug Development
This compound serves as a versatile building block in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: It is a fundamental component in the synthesis of peptides and peptidomimetics. The methyl ester group protects the carboxylic acid functionality of alanine, allowing for the formation of peptide bonds at the amino group.[1]
-
Chiral Intermediate: Due to its chiral center, it is widely used as a starting material in the asymmetric synthesis of complex organic molecules.[1]
-
Drug Development: this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of antiviral agents, such as those with anti-HIV activity, and anticancer agents.[3]
-
Metabolism Studies: The stable isotope-labeled versions of this compound are used in in-vivo studies to investigate glucose and alanine metabolism, particularly in the context of diseases like diabetes.
Biological Role and Signaling Pathways
There is no direct evidence to suggest that this compound itself plays an active role in biological signaling pathways. Its primary biological relevance stems from being a derivative of L-alanine. L-alanine is known to be involved in various metabolic processes and can influence cellular signaling. For example, L-alanine can activate AMP-activated protein kinase (AMPK) in the liver, thereby modulating systemic glucose metabolism. Furthermore, prolonged exposure to L-alanine has been shown to regulate gene expression related to metabolism, signaling, and apoptosis in pancreatic beta-cells.[9][10] However, these biological activities are attributed to L-alanine, and this compound is typically used as a synthetic tool to introduce the alaninate moiety into larger molecules or as a tracer in metabolic studies.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of this compound hydrochloride.
Conclusion
This compound, particularly in its hydrochloride form, is a fundamentally important chiral building block with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achievable through established esterification protocols, and its high purity can be obtained via recrystallization. While it does not appear to have a direct role in biological signaling, its utility as a protected amino acid derivative in peptide synthesis and as a key intermediate in the development of a wide range of pharmaceuticals underscores its significance in medicinal chemistry and drug discovery. This guide provides a solid foundation of its core properties for researchers and scientists working in these fields.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pianetachimica.it [pianetachimica.it]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.atu.ie [pure.atu.ie]
An In-depth Technical Guide to Methyl L-alaninate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl L-alaninate, a pivotal chiral building block in synthetic chemistry. The document details its chemical properties, structure, and CAS number, alongside its significant applications in pharmaceutical development and research. Included are detailed experimental protocols and workflow visualizations to support its practical application in a laboratory setting.
Core Chemical and Physical Properties
This compound is the methyl ester of the amino acid L-alanine. It is most commonly handled in its hydrochloride salt form, which enhances its stability and shelf-life.[1] The free base is typically generated in situ for immediate use in chemical reactions.
Below is a summary of the key physicochemical properties for both the free base and the more common hydrochloride salt.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 10065-72-2[2][3] | 2491-20-5[4] |
| Molecular Formula | C₄H₉NO₂[3] | C₄H₉NO₂ • HCl[4] or C₄H₁₀ClNO₂[5] |
| Molecular Weight | 103.12 g/mol [6] | 139.58 g/mol [5] or 139.6 g/mol [4] |
| Appearance | - | White to light yellow crystalline powder[5] |
| Boiling Point | 101.5°C at 760 mmHg[3] | - |
| Density | 1.01 g/cm³[3] | - |
| Melting Point | - | 109-111°C[5] |
| Solubility | - | Soluble in Water (100 mg/ml), DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml)[4][5] |
| SMILES | O=C(OC)--INVALID-LINK--C | O=C(OC)--INVALID-LINK--C.Cl[4] |
| IUPAC Name | methyl (2S)-2-aminopropanoate | methyl (2S)-2-aminopropanoate hydrochloride |
Chemical Structure
The structure of this compound features a chiral center at the alpha-carbon, inherited from the L-alanine precursor. This chirality is critical for its application in stereoselective synthesis.
References
A Technical Guide to the Solubility of Methyl L-alaninate Hydrochloride
This in-depth technical guide provides a comprehensive overview of the solubility of Methyl L-alaninate hydrochloride, a key building block in pharmaceutical and biochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.
Solubility Data
The solubility of this compound hydrochloride has been determined in a variety of common laboratory solvents. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Concentration (M) | Notes |
| Water | 100[1][2] | ~0.716 | - |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10[3] | ~0.072 | Aqueous solution is not recommended for storage for more than one day.[3] |
| Ethanol | 30[3] | ~0.215 | - |
| Dimethyl Sulfoxide (DMSO) | 20[3] | ~0.143 | Sonication may be required to achieve dissolution.[4] |
| Dimethylformamide (DMF) | 20[3] | ~0.143 | - |
Table 2: Qualitative Solubility of this compound Hydrochloride
| Solvent | Solubility |
| Methanol | Soluble |
| Chloroform | Soluble |
Experimental Protocols
While specific, detailed experimental protocols for the solubility determination of this compound hydrochloride are not extensively published in peer-reviewed literature, a standard and widely accepted method for determining the solubility of a solid in a liquid is the gravimetric method. The following is a detailed methodology based on established principles for such determinations.[5][6][7][8]
Gravimetric Method for Solubility Determination
Objective: To determine the saturation solubility of this compound hydrochloride in a given solvent at a specific temperature.
Materials:
-
This compound hydrochloride (solid)
-
Solvent of interest
-
Thermostatic water bath or heating/cooling system
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound hydrochloride to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to the same temperature as the solution to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the decomposition point of this compound hydrochloride and above the boiling point of the solvent. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it again.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound hydrochloride is the final constant mass of the container minus the initial mass of the empty container.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100g of solvent, mg/mL of solvent, or molarity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound hydrochloride.
References
- 1. L-Alanine methyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. L-Alanine methyl ester hydrochloride | 2491-20-5 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Synthesis of Methyl L-alaninate from L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing methyl L-alaninate from L-alanine, a crucial process for obtaining a versatile chiral building block used in the synthesis of peptides and various pharmaceuticals. This document details established experimental protocols, presents comparative quantitative data, and offers visual representations of the reaction pathways and experimental workflows to aid in both theoretical understanding and practical application.
Core Synthesis Methodologies
The esterification of L-alanine to its methyl ester, this compound, is most commonly achieved through acid-catalyzed reactions. The product is often isolated as its hydrochloride salt, which is more stable and less prone to self-condensation (diketopiperazine formation) than the free ester. The free ester can be readily obtained by neutralization of the hydrochloride salt. The two principal methods detailed in this guide are:
-
Fischer-Speier Esterification: A classic method involving the reaction of L-alanine with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride.
-
Esterification using Thionyl Chloride: A highly effective method where thionyl chloride reacts with methanol in situ to generate hydrogen chloride, which then catalyzes the esterification. This method is known for driving the reaction to completion and achieving high yields.
A third method utilizing chlorosulfonic acid offers an alternative route, also proceeding through the in situ generation of an acid catalyst.
Experimental Protocols
Fischer-Speier Esterification of L-alanine with Sulfuric Acid
This protocol describes the synthesis of this compound hydrochloride using concentrated sulfuric acid as the catalyst.
Materials:
-
L-alanine
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-alanine (e.g., 44.5 g, 0.5 mol) in anhydrous methanol (160 ml).
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 55.0 g, 0.55 mol) to the stirred suspension. The addition is exothermic and should be done with cooling if necessary.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for several hours (e.g., 4 hours). To drive the equilibrium towards the product, methanol can be continuously added while distilling off the solvent from the reaction mixture.[1]
-
Work-up (Isolation of Hydrochloride Salt): After cooling the reaction mixture to room temperature, the excess methanol is removed under reduced pressure. The resulting residue contains this compound sulfate. To obtain the hydrochloride salt, the residue can be treated with a solution of HCl in an organic solvent.
-
Work-up (Isolation of Free Ester): Cool the reaction mixture and pour it into a beaker containing distilled water.[2] Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until the pH reaches 7.[3]
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the this compound with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) multiple times.[4]
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[3] Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purification: The crude ester can be further purified by vacuum distillation.
Esterification of L-alanine using Thionyl Chloride
This method is highly efficient for the synthesis of amino acid esters and typically provides high yields of the hydrochloride salt.
Materials:
-
L-alanine
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend L-alanine in anhydrous methanol. Cool the mixture to 0°C in an ice bath.
-
Thionyl Chloride Addition: Add thionyl chloride dropwise to the stirred suspension while maintaining the temperature at 0°C. Thionyl chloride reacts exothermically with methanol to form methyl sulfite and HCl.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the this compound hydrochloride.
-
Purification: The crude hydrochloride salt can be purified by recrystallization. Wash the collected crystals with anhydrous diethyl ether to remove any residual impurities.
Neutralization of this compound Hydrochloride to Yield the Free Ester
Materials:
-
This compound hydrochloride
-
Dichloromethane or chloroform
-
Saturated sodium carbonate solution or triethylamine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve or suspend the this compound hydrochloride (10 mmol) in dichloromethane (20 mL) in a dry reaction flask.[5]
-
Neutralization: Add a saturated sodium carbonate solution and stir vigorously for several minutes.[5] Alternatively, a solution of triethylamine (1.1 equivalents) in chloroform can be added dropwise at 0°C.
-
Extraction: If using an aqueous base, separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).[5]
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under vacuum to obtain the free this compound.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of L-alanine esters under various conditions.
| Method | Catalyst/Reagent | Substrate | Solvent | Reaction Conditions | Yield | Purity | Reference |
| Fischer-Speier | Sulfuric Acid | L-alanine | Methanol | Reflux with continuous methanol addition/distillation | 98.1% | Not Specified | [1] |
| Thionyl Chloride | Thionyl Chloride | L-alanine | Methanol | Not Specified | High | Not Specified | [6] |
| Chlorosulfonic Acid | Chlorosulfonic Acid | L-alanine | Methanol | -20°C to RT, 48h | Not Specified | Not Specified | [5] |
Note: Yields can vary significantly based on the specific reaction scale, purity of reagents, and work-up procedures.
Characterization Data
This compound Hydrochloride
-
¹H NMR (CD₃OD): δ 3.74 (s, 3H, OCH₃), 1.34 (d, 3H, CHCH₃).[7]
-
Appearance: White to off-white solid.[5]
-
Solubility: Slightly soluble in water, insoluble in ether.[5]
Visualizations
Fischer-Speier Esterification Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the Fischer-Speier esterification of L-alanine.
References
- 1. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Biocatalytic Synthesis of N-methyl-L-alanine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-L-alanine (NMeAla) is a non-proteinogenic amino acid of significant interest in pharmaceutical development. Its incorporation into peptide-based therapeutics enhances proteolytic stability, increases membrane permeability, and improves overall pharmacokinetic profiles.[1][2] Traditional chemical synthesis routes for NMeAla often contend with challenges such as the use of hazardous reagents, low yields, incomplete stereoselectivity, and the formation of undesirable by-products like di-N-methyl-L-alanine.[1][3] Biocatalysis presents a powerful, green alternative, offering high stereoselectivity under mild reaction conditions. This guide provides an in-depth technical overview of the primary enzymatic strategies for NMeAla synthesis, focusing on reductive amination and whole-cell biocatalysis, providing detailed protocols and process insights for practical application in research and development.
Introduction: The Case for Biocatalysis
The strategic N-methylation of amino acids is a critical modification in medicinal chemistry.[4] By replacing a hydrogen atom on the backbone amide nitrogen with a methyl group, the hydrogen-bonding capacity is removed, and steric hindrance is introduced. This seemingly minor change has profound consequences for peptide structure and function, often leading to:
-
Enhanced Proteolytic Stability: The N-methylated peptide bond is resistant to cleavage by many common proteases.[1][4]
-
Improved Cell Permeability: Increased lipophilicity can facilitate passive diffusion across cell membranes.[1][4][5]
-
Favorable Conformational Constraints: N-methylation can lock the peptide into a bioactive conformation, enhancing receptor binding affinity.[5]
While the benefits are clear, the synthesis is not trivial. Chemical methods can be effective but often require multi-step processes with protecting groups and harsh reagents, leading to potential racemization and difficult purifications.[3][6][7] Biocatalytic routes circumvent many of these issues. Enzymes, as nature's catalysts, operate with exquisite chemo-, regio-, and stereoselectivity, typically in aqueous media at ambient temperatures and pressures. This alignment with green chemistry principles, coupled with high efficiency, makes biocatalysis an increasingly attractive approach for producing high-value chiral molecules like N-methyl-L-alanine.[8][9]
Core Biocatalytic Strategy: Reductive Amination of Pyruvate
The most prominent and successful biocatalytic route to N-methyl-L-alanine is the direct reductive amination of pyruvate with methylamine.[1] This reaction is a convergent synthesis that constructs the final molecule from two simple, inexpensive precursors in a single stereoselective step.
Mechanism and Key Enzymes
The reaction proceeds via a two-step mechanism catalyzed by a class of enzymes known as imine reductases (IREDs) or, more specifically in this context, N-methyl-L-amino acid dehydrogenases (NMAADH).[1][10]
-
Imine Formation: Pyruvate (an α-keto acid) and methylamine spontaneously condense to form an intermediate imine (N-methyl-2-iminopropanoate). This reaction is reversible and the equilibrium can be influenced by reactant concentrations and pH.
-
Stereoselective Reduction: The enzyme utilizes a reduced nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the si-face of the imine's C=N bond, stereoselectively forming N-methyl-L-alanine.[11]
The key enzyme for this transformation is the N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida, often referred to by its gene name, dpkA.[1][3] This enzyme, technically a member of the imine reductase (IRED) family, has been shown to effectively catalyze the reductive methylamination of pyruvate.[1][3]
Mandatory Visualization: Reductive Amination Pathway
The following diagram illustrates the enzymatic conversion of pyruvate and methylamine into N-methyl-L-alanine, highlighting the critical role of the NMAADH enzyme and the NADH cofactor.
Caption: Biocatalytic Reductive Amination Workflow.
Whole-Cell Biocatalysis: An Integrated Approach
While using purified enzymes offers a clean system, it necessitates the costly addition and regeneration of the NADH/NADPH cofactor. A more economically viable and scalable approach is to use a whole-cell biocatalyst.[8] This strategy leverages the cell's native metabolism to supply the necessary precursors and cofactors.
A highly successful example involves engineering the bacterium Corynebacterium glutamicum, a workhorse of industrial amino acid production.[1] The strategy involves:
-
Host Strain Engineering: Start with a C. glutamicum strain already optimized for high-level pyruvate production. This ensures a robust supply of one of the key substrates.
-
Heterologous Gene Expression: Introduce and express the dpkA gene from Pseudomonas putida to provide the required NMAADH catalytic activity.[1]
-
Metabolic Integration: The cell's central metabolism (glycolysis) converts a simple carbon source like glucose into pyruvate. Simultaneously, the cell's pool of reducing equivalents (NADH) is naturally regenerated, providing a continuous supply for the reductive amination step.[1]
This elegant one-step fermentation process converts glucose and methylamine directly into N-methyl-L-alanine, achieving high titers and yields.[1]
Mandatory Visualization: Whole-Cell Biocatalyst System
This diagram outlines the integrated metabolic pathways within an engineered C. glutamicum cell for the production of N-methyl-L-alanine from glucose.
Caption: Integrated Whole-Cell Biocatalytic Process.
Experimental Protocols & Data
Trustworthiness in scientific reporting relies on detailed, reproducible methodologies. The following sections provide validated protocols based on published literature.
Protocol: Whole-Cell Biocatalysis of NMeAla
This protocol is adapted from the successful fed-batch fermentation process using engineered C. glutamicum.[1][5]
Objective: To produce N-methyl-L-alanine from glucose and methylamine using a whole-cell biocatalyst.
Materials:
-
Engineered C. glutamicum strain expressing P. putida NMAADH.
-
Seed medium (e.g., BHI broth).
-
Fermentation medium (e.g., CGXII minimal medium with glucose).
-
Feeding solution: Concentrated glucose and methylamine solution.
-
Bioreactor (fermentor) with pH, temperature, and dissolved oxygen (DO) control.
-
Analytical HPLC with a chiral column for quantification.
Methodology:
-
Pre-culture Preparation: Inoculate a single colony of the engineered strain into 50 mL of seed medium in a baffled flask. Incubate at 30°C with shaking (e.g., 200 rpm) for 12-16 hours until the culture reaches the mid-exponential growth phase.
-
Bioreactor Inoculation: Aseptically transfer the pre-culture into the sterilized bioreactor containing the initial batch of fermentation medium. The typical inoculation volume is 5-10% of the initial fermentor volume.
-
Batch Phase Fermentation:
-
Set fermentation parameters: Temperature = 30°C, pH = 7.0 (controlled with NH₄OH or NaOH), and maintain DO above 20% by adjusting agitation and aeration.
-
Allow the culture to grow and consume the initial glucose charge. Monitor cell growth (OD₆₀₀) and glucose concentration periodically.
-
-
Fed-Batch Phase:
-
Causality: The fed-batch strategy is employed to avoid substrate inhibition from high initial glucose concentrations and to maintain a productive metabolic state over a longer period.
-
Once the initial glucose is depleted (indicated by a sharp increase in DO), begin the continuous or intermittent feeding of the concentrated glucose and methylamine solution. The feed rate should be carefully controlled to maintain a low residual glucose concentration.
-
-
Sampling and Analysis:
-
Withdraw samples from the bioreactor at regular intervals (e.g., every 4-8 hours).
-
Centrifuge the samples to pellet the cells. The supernatant contains the product.
-
Analyze the supernatant for NMeAla, residual glucose, and major by-products (e.g., pyruvate, L-alanine) using HPLC. Enantiomeric excess (e.e.) should be confirmed using a chiral column.
-
-
Harvesting and Purification:
-
Once the desired product titer is reached (typically after 48-96 hours), terminate the fermentation.
-
Separate the biomass from the culture broth via centrifugation or microfiltration.
-
The NMeAla in the supernatant can be purified using standard downstream processing techniques such as ion-exchange chromatography.[5]
-
Data Presentation: Performance Metrics
The success of a biocatalytic process is measured by key performance indicators (KPIs). The table below summarizes typical results achieved for NMeAla production using the engineered C. glutamicum system.
| Parameter | Reported Value | Source | Justification & Significance |
| Final Titer (g/L) | 31.7 | [1] | High product concentration is crucial for reducing downstream processing costs and improving process economics. |
| Yield (g NMeAla / g glucose) | 0.71 | [1] | This metric reflects the efficiency of carbon conversion from the feedstock to the final product. A high yield is essential for sustainability. |
| Volumetric Productivity (g/L/h) | 0.35 | [1] | Measures the speed of the process. Higher productivity means more product can be made in a given reactor volume over time. |
| Enantiomeric Excess (e.e.) | > 99% (L-isomer) | Implied by enzymatic stereospecificity | Confirms the primary advantage of biocatalysis—producing the desired stereoisomer with exceptional purity, which is critical for pharmaceuticals. |
| Major By-products | L-alanine, Pyruvate | [1] | Identifying and minimizing by-products (e.g., by optimizing nitrogen source levels) is key to improving yield and simplifying purification.[1] |
Future Outlook and Challenges
The biocatalytic production of N-methyl-L-alanine has been successfully demonstrated at the laboratory and pilot scale. The path to broader industrial adoption involves addressing several key areas:
-
Enzyme Engineering: While the native P. putida NMAADH is effective, protein engineering efforts could enhance its stability, catalytic efficiency (kcat/Km), and tolerance to high substrate/product concentrations.[12][13]
-
Process Intensification: Further optimization of fermentation conditions, including media composition and feeding strategies, can lead to higher titers and productivities.
-
Expanded Substrate Scope: Engineered NMAADH variants could be developed to accept other α-keto acids, enabling the synthesis of a wide range of N-methylated amino acids.[3]
-
Sustainable Feedstocks: Adapting the whole-cell biocatalyst to utilize second-generation feedstocks like lignocellulosic sugars (xylose, arabinose) has already been demonstrated and is a key step towards a fully sustainable process.[1]
Conclusion
Biocatalysis offers a robust, efficient, and sustainable platform for the synthesis of N-methyl-L-alanine. The whole-cell fermentation approach using engineered Corynebacterium glutamicum stands out as a particularly powerful strategy, integrating precursor supply, cofactor regeneration, and enzymatic conversion into a single, scalable process. This method successfully overcomes the primary limitations of chemical synthesis, delivering the optically pure L-isomer in high titers and yields. For researchers and drug development professionals, leveraging these biocatalytic systems provides a direct and green route to a critical building block for next-generation peptide therapeutics.
References
- 1. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient cell factories for the production of N‐methylated amino acids and for methanol‐based amino acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Chemical Properties of Methyl L-alaninate Hydrochloride
Abstract: Methyl L-alaninate hydrochloride (CAS No: 2491-20-5) is the hydrochloride salt of the methyl ester of L-alanine, a non-essential amino acid. It serves as a crucial and versatile chiral building block in a multitude of synthetic applications. This technical guide provides an in-depth overview of its chemical and physical properties, spectroscopic profile, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its significant role as a pharmaceutical intermediate and a tool in metabolic research. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Compound Identification and Physicochemical Properties
This compound hydrochloride is a white to off-white crystalline solid.[1][2][3][4] Its fundamental identifiers and key physicochemical properties are summarized below. The compound is noted to be hygroscopic and should be stored accordingly under inert gas.[5][6][7]
Table 1: Compound Identifiers for this compound Hydrochloride
| Identifier | Value |
| CAS Number | 2491-20-5[8][9] |
| Molecular Formula | C₄H₉NO₂ · HCl (or C₄H₁₀ClNO₂)[2][8][9] |
| Molecular Weight | 139.58 g/mol [3][6][9][10] |
| IUPAC Name | methyl (2S)-2-aminopropanoate;hydrochloride[6][9] |
| Synonyms | L-Alanine methyl ester HCl, H-Ala-OMe HCl, Methyl (S)-2-aminopropanoate hydrochloride[2][8][9] |
| InChI Key | IYUKFAFDFHZKPI-DFWYDOINSA-N[8][11] |
| SMILES | C--INVALID-LINK--N.Cl[9][11] |
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value |
| Appearance | White to off-white crystalline solid or powder[3][4][8][10] |
| Melting Point | 106 - 112 °C[6][7][10][11][12] |
| Optical Rotation | [α]²⁵/D +7.0° (c=1.6 in Methanol)[11]; +6.5° (c=10 in Methanol)[6] |
| Purity | ≥95% to 99%[2][8][10][11] |
| Stability | Stable for ≥4 years when stored at -20°C[2][13] |
| Sensitivity | Hygroscopic[5][6][7] |
Solubility Profile
The solubility of this compound hydrochloride is a critical parameter for its application in various reaction conditions and biological assays. It is readily soluble in water and polar organic solvents.
Table 3: Solubility Data for this compound Hydrochloride
| Solvent | Solubility |
| Water | 100 mg/mL[6][7] |
| Ethanol | ~30 mg/mL[2][8][13] |
| DMSO | ~20 mg/mL to 100 mg/mL (with sonication)[2][3][8][13] |
| DMF | ~20 mg/mL[2][8][13] |
| PBS (pH 7.2) | ~10 mg/mL[2][8][13] |
Spectroscopic Data
The structural identity and purity of this compound hydrochloride are confirmed through various spectroscopic techniques. While raw spectra are available in databases, this section summarizes the key analytical methods used for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. The proton NMR spectrum typically shows characteristic signals for the methyl ester, the alpha-proton, and the methyl group on the alanine backbone.[5][9]
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to the amine salt (N-H stretching), the ester carbonyl group (C=O stretching), and C-H bonds.[9]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the parent molecule.[14][15]
Chemical Reactivity and Synthetic Applications
As a bifunctional molecule, this compound hydrochloride is a valuable starting material in organic synthesis.[16] Its reactivity is centered around the primary amine and the methyl ester functionalities.
-
N-Terminus Reactivity : The primary amine is a nucleophile and can readily undergo reactions such as acylation (e.g., amide bond formation in peptide synthesis) and alkylation.[16]
-
C-Terminus Reactivity : The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides via aminolysis.[16]
This dual reactivity makes it an essential building block for the synthesis of peptides and other complex organic molecules.[16][17]
The compound is widely used as a pharmaceutical intermediate. Its chiral nature is particularly important in the development of stereospecific drugs, including antiviral and anticancer agents.[2][8][13] Furthermore, it is utilized in metabolic studies to investigate glucose and alanine metabolism, especially in the context of diabetes research.[6][10][17]
Experimental Protocols
General Synthesis of Amino Acid Methyl Ester Hydrochlorides
A convenient and widely applicable method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol.[18] This procedure avoids harsh conditions often associated with other methods like using thionyl chloride.
-
Reaction Setup : Suspend the desired L-amino acid (1 equivalent) in a round-bottom flask containing anhydrous methanol (e.g., 2-3 mL per mmol of amino acid).
-
Reagent Addition : Cool the suspension in an ice bath. Slowly add freshly distilled chlorotrimethylsilane (2 equivalents) to the stirred suspension.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid is the crude amino acid methyl ester hydrochloride.
-
Purification : The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether, if necessary.
Spectroscopic Characterization
-
NMR Spectroscopy :
-
Prepare a solution of the sample (~10 mg/mL) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.[19]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to perform Fourier transformation, phase correction, and baseline correction for peak analysis.
-
-
IR Spectroscopy :
-
Mass Spectrometry :
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol).
-
Analyze the sample using Electrospray Ionization (ESI) or another appropriate ionization technique to obtain the mass spectrum and confirm the molecular weight.
-
Conclusion
This compound hydrochloride is a fundamentally important chiral building block with well-defined chemical and physical properties. Its high reactivity, solubility in common solvents, and stability make it an invaluable component in the synthesis of pharmaceuticals and peptides. The straightforward protocols for its synthesis and characterization further enhance its utility for researchers and drug development professionals. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in advancing chemical and biomedical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Alanine methyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. L-Alanine methyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. L-Alanine methyl ester hydrochloride | 2491-20-5 [chemicalbook.com]
- 8. L-Alanine methyl ester (hydrochloride) | CAS 2491-20-5 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. H-Ala-OMe.HCl | L-Alanine methyl ester hydrochloride, 99% | 2491-20-5 | L-Alanine methyl ester hydrochloride, 99% | Ottokemi™ Product [ottokemi.com]
- 11. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. caymanchem.com [caymanchem.com]
- 14. L-Alanine methyl ester hydrochloride(2491-20-5) MS spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. nbinno.com [nbinno.com]
- 17. innospk.com [innospk.com]
- 18. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. spectrabase.com [spectrabase.com]
Stereochemistry of Methyl L-alaninate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl L-alaninate, the methyl ester of the naturally occurring amino acid L-alanine, is a crucial chiral building block in synthetic organic chemistry and drug development. Its stereochemical integrity is paramount as the biological activity of resulting molecules often depends on the correct enantiomeric form. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, chiral properties, and the analytical methods used for its stereochemical characterization. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Chiral Properties
This compound is most commonly handled as its more stable hydrochloride salt. The preservation of the (S)-configuration from the parent L-alanine is a key aspect of its utility.
Quantitative Data Summary
The following table summarizes the key physicochemical and chiral properties of this compound and its hydrochloride salt.
| Property | Value | Form |
| Chemical Name | Methyl (2S)-2-aminopropanoate | Free Base |
| Methyl (2S)-2-aminopropanoate hydrochloride | Hydrochloride Salt | |
| CAS Number | 10065-72-2 | Free Base |
| 2491-20-5 | Hydrochloride Salt | |
| Molecular Formula | C₄H₉NO₂ | Free Base |
| C₄H₁₀ClNO₂ | Hydrochloride Salt | |
| Molecular Weight | 103.12 g/mol | Free Base |
| 139.58 g/mol | Hydrochloride Salt | |
| Melting Point | 109-111 °C[1][2] | Hydrochloride Salt |
| 108-112 °C[2] | Hydrochloride Salt | |
| Specific Optical Rotation ([α]D) | +7.0° (c=1.6, Methanol, 25°C)[1] | Hydrochloride Salt |
| +5.0 to +8.0° (c=2, Methanol)[3] | Hydrochloride Salt | |
| Enantiomeric Excess (ee) | Typically >98% | Both |
Synthesis of this compound
The synthesis of this compound with high enantiomeric purity relies on the esterification of L-alanine, which preserves the stereocenter. A common and effective method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst.
Synthesis Workflow
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol describes the synthesis of this compound hydrochloride from L-alanine using thionyl chloride in methanol.
Materials:
-
L-alanine
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend L-alanine in anhydrous methanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound hydrochloride as a white solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure of this compound.
Spectroscopic Data Summary
| Spectroscopic Technique | Key Peaks and Assignments |
| ¹H NMR (CD₃OD, 400 MHz) | δ 1.49 (d, 3H, -CH₃), δ 2.79 (s, 3H, -OCH₃), δ 3.93 (q, 1H, α-CH)[4] |
| ¹³C NMR (CD₃OD, 100 MHz) | δ 17.8 (-CH₃), δ 50.4 (α-C), δ 171.6 (C=O)[4] |
| FTIR (KBr, cm⁻¹) | ~3400-2600 (N-H stretch of NH₃⁺), ~1745 (C=O stretch of ester), ~1590 (N-H bend) |
Stereochemical Analysis
Ensuring the high enantiomeric purity of this compound is critical. The primary methods for this are polarimetry and chiral high-performance liquid chromatography (HPLC).
Logical Relationship for Stereochemical Purity Assessment
References
The Genesis of a Building Block: A Technical History of Methyl L-alaninate
For Immediate Release
[CITY, STATE] – Methyl L-alaninate, a seemingly simple amino acid ester, holds a significant place in the history of biochemistry and peptide chemistry. Its discovery was not a singular event but rather a crucial outcome of pioneering work at the turn of the 20th century that unlocked our understanding of proteins. This technical guide delves into the discovery, historical context, and key experimental protocols related to this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this foundational molecule.
Discovery and Historical Context: The Fischer Esterification
The discovery of this compound is intrinsically linked to the groundbreaking work of German chemist Emil Fischer , who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses.[1][2] Around 1899, Fischer turned his attention to the complex world of proteins, recognizing that they were composed of individual amino acids.[3] A major hurdle at the time was the separation and purification of these amino acids from protein hydrolysates.
Building upon the earlier work of Theodor Curtius, Fischer developed a revolutionary method in 1901: the esterification of the carboxylic acid group of the amino acids.[3] By converting the amino acids into their corresponding esters, he dramatically increased their volatility, allowing them to be separated by fractional distillation under reduced pressure.[3] This process, now famously known as Fischer-Speier esterification , was first reported in 1895 as a catalytic method for producing esters from carboxylic acids and alcohols using a mineral acid catalyst.[4]
It was within this body of work that this compound was first synthesized and isolated. By treating a mixture of amino acids, including alanine, with anhydrous methanol and a strong acid catalyst like hydrogen chloride, Fischer was able to convert L-alanine into its methyl ester. This pivotal development not only provided a means to isolate alanine but also furnished a new class of chemical reagents—amino acid esters—that would become indispensable for peptide synthesis. Fischer's synthesis of the first dipeptide, glycyl-glycine, in 1901, further underscored the utility of these new building blocks.[5]
Quantitative Data
The hydrochloride salt of this compound is the most common commercially available form due to its enhanced stability.[6] The following table summarizes key quantitative data for L-Alanine methyl ester hydrochloride.
| Property | Value | References |
| Molecular Formula | C₄H₉NO₂ · HCl | [6][7] |
| Molecular Weight | 139.58 g/mol | [7][8] |
| CAS Number | 2491-20-5 | [6][7] |
| Appearance | White powder | [6][9] |
| Melting Point | 109-111 °C | [8][10][11] |
| Optical Rotation ([α]D) | +7.0° to +8.0° (c=1-1.6 in Methanol) | [6][8] |
| Solubility | Soluble in water (100 mg/ml) | [10] |
| Purity | ≥ 98% | [6][11] |
Experimental Protocols
The synthesis of this compound can be approached through both historical and modern methodologies. The resulting ester is typically isolated as its hydrochloride salt to improve stability and ease of handling.
Historical Method: Fischer-Speier Esterification
This protocol is based on the original method developed by Emil Fischer. It involves the direct acid-catalyzed esterification of L-alanine with methanol.
Materials:
-
L-alanine
-
Anhydrous Methanol
-
Dry Hydrogen Chloride (gas) or concentrated Sulfuric Acid
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
Suspend L-alanine in a generous excess of anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred suspension until saturation. Alternatively, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess methanol under reduced pressure.
-
The resulting crude product, L-alanine methyl ester hydrochloride, can be purified by recrystallization from an appropriate solvent system, such as methanol/ether.
Modern Method: Thionyl Chloride Esterification
A more contemporary and often higher-yielding method employs thionyl chloride (SOCl₂) to generate the acid catalyst in situ and act as a dehydrating agent.
Materials:
-
L-alanine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Stirring plate
-
Round-bottom flask with a dropping funnel and gas outlet
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend L-alanine in anhydrous methanol and cool the mixture to -15 °C to 0 °C using an ice-salt bath.[10]
-
Slowly add thionyl chloride dropwise to the stirred suspension via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains low.[10] The reaction is exothermic and generates HCl and SO₂ gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 1.5 to 3 hours.[10]
-
Monitor the reaction until the L-alanine has completely dissolved.
-
Cool the solution and remove the solvent under reduced pressure to yield the crude L-alanine methyl ester hydrochloride.
-
Purify the solid product by recrystallization.
Visualizing the Synthesis
The following diagrams illustrate the key chemical pathways and workflows associated with the synthesis of this compound.
Caption: Mechanism of the Fischer-Speier Esterification of L-alanine.
Caption: General experimental workflow for the synthesis of this compound HCl.
Conclusion
From its origins in Emil Fischer's foundational studies on proteins to its current role as a ubiquitous building block in peptide synthesis and drug discovery, this compound exemplifies the enduring impact of fundamental chemical discoveries. The esterification method that led to its isolation remains a cornerstone of organic chemistry, and the molecule itself continues to be a vital tool for scientists creating complex molecules with therapeutic potential. This guide provides a concise yet thorough overview of its history, properties, and synthesis, serving as a valuable resource for the scientific community.
References
- 1. Emil Fischer - Wikipedia [en.wikipedia.org]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 4. mdpi.com [mdpi.com]
- 5. nobelprize.org [nobelprize.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. L-Alanine methyl ester hydrochloride | 2491-20-5 [chemicalbook.com]
- 11. innospk.com [innospk.com]
Theoretical Calculations on the Conformation of Methyl L-alaninate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl L-alaninate, the methyl ester of the amino acid L-alanine, serves as a fundamental building block in peptide synthesis and a model system for studying the conformational preferences of amino acid derivatives. Understanding its three-dimensional structure is crucial for predicting the behavior of larger peptides and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the conformational landscape of this compound. We present a summary of quantitative data from computational studies, detailed experimental protocols for spectroscopic validation, and visual representations of the computational workflow and conformational relationships.
Introduction
The biological function of peptides and proteins is intrinsically linked to their three-dimensional conformation. The conformational preferences of individual amino acid residues, the fundamental units of these macromolecules, are therefore of significant interest. This compound provides a simplified model for studying the intrinsic conformational tendencies of the alanine residue without the complicating influence of the zwitterionic state present in the free amino acid.
Theoretical calculations, particularly quantum chemical methods, have become indispensable tools for exploring the potential energy surface of flexible molecules like this compound. These methods can predict the relative energies and geometries of different stable conformers. Experimental techniques, such as rotational and NMR spectroscopy, provide crucial validation for these theoretical predictions.
Theoretical Calculations of this compound Conformation
The conformational landscape of this compound is primarily defined by the rotation around several key single bonds. The most significant of these are the dihedral angles associated with the amino group (φ, phi) and the ester group (ψ, psi). Theoretical calculations aim to identify the low-energy conformers and the transition states that connect them.
Computational Methodology
A typical computational workflow for the conformational analysis of this compound involves several steps, from initial structure generation to high-level energy refinement.
Workflow for Theoretical Conformational Analysis:
An In-depth Technical Guide to the Physical Characteristics of Methyl L-alaninate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl L-alaninate, an ester derivative of the amino acid L-alanine, serves as a crucial building block in peptide synthesis and the development of various pharmaceutical agents.[1][2] Its hydrochloride salt, this compound hydrochloride (or L-Alanine methyl ester hydrochloride), is the most common and stable form utilized in research and commercial applications.[1][3][4][5][6] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound hydrochloride crystals. It details the quantitative data, experimental protocols for characterization, and logical workflows essential for its application in a laboratory setting. The information presented is intended to support researchers in drug development, protein engineering, and biochemical research.[2]
Physicochemical and Quantitative Data
The fundamental properties of this compound hydrochloride are summarized below. This data is critical for experimental design, formulation, and quality control. The compound is typically supplied as a white to off-white crystalline solid.[1][6][7]
Table 2.1: General and Physical Properties
| Property | Value | Source(s) |
| Systematic Name | methyl (2S)-2-aminopropanoate;hydrochloride | [8] |
| Synonyms | L-Alanine methyl ester hydrochloride, this compound HCl | [1][3][6] |
| CAS Number | 2491-20-5 | [1][4][5][6] |
| Molecular Formula | C₄H₉NO₂ · HCl | [1][3][4] |
| Molecular Weight | 139.58 g/mol | [4][7][8] |
| Appearance | Crystalline solid | [1][3][6] |
| Melting Point | 108 - 112 °C | [5] |
| 109 - 111 °C (lit.) | [4][9] | |
| Optical Activity | [α]25/D +7.0°, c = 1.6 in methanol | [4][9] |
| Purity | ≥95% - 99% | [1][3][4] |
Table 2.2: Solubility Data
| Solvent | Solubility | Source(s) |
| Ethanol | ~30 mg/mL | [1][3] |
| DMSO | ~20 mg/mL (up to 100 mg/mL with ultrasonic) | [1][3][7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][3] |
| PBS (pH 7.2) | ~10 mg/mL | [1][3] |
Experimental Protocols and Workflows
This section details the methodologies for the synthesis, purification, and characterization of this compound hydrochloride crystals.
Synthesis and Purification Workflow
The synthesis of amino acid esters can be achieved through various methods, including the direct esterification of the amino acid in the presence of an acid catalyst. The general workflow, from starting material to purified crystals, involves synthesis, purification via recrystallization, and subsequent characterization to confirm identity and purity.
Protocol 3.1.1: Recrystallization for Purification
This protocol provides a general method for purifying crude this compound hydrochloride, adapted from procedures for similar amino acid derivatives.[10][11]
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of a suitable solvent or solvent mixture (e.g., a mixture of ethanol and water). Gently warm the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb colored impurities.[10]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.[10]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in a refrigerator (0–4 °C) and leave it undisturbed overnight.[10]
-
Isolation and Drying: Collect the formed crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Air-dry the crystals or dry them in a vacuum oven at a low temperature.
Physicochemical Characterization Workflow
Once purified crystals are obtained, a series of analytical techniques are employed to confirm the structure and assess physical properties. This workflow ensures the material meets the required specifications for research or development.
Spectroscopic Analysis Protocols
Spectroscopic methods are fundamental for confirming the chemical identity of this compound hydrochloride.
Protocol 3.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of the crystalline solid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.[12]
-
Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS).
-
Analysis: Analyze the processed spectra to confirm the expected proton and carbon environments, multiplicities, and integrations corresponding to the structure of this compound.
Protocol 3.3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is common for solid powders. Place a small amount of the crystalline solid directly onto the ATR crystal.
-
Data Acquisition: Record the FT-IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic vibrational frequencies for the functional groups present in this compound hydrochloride, such as N-H stretches (amine salt), C=O stretch (ester), and C-O stretches.
Thermal Analysis Protocol (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and decomposition profile of the material.[13][14]
-
Sample Preparation: Accurately weigh 5–10 mg of the crystalline solid into an appropriate crucible (e.g., aluminum or alumina).[13]
-
Instrument Setup: Place the sample crucible and a reference crucible into the analysis chamber.
-
Experimental Conditions:
-
Data Analysis:
-
DSC Curve: Identify endothermic peaks, which correspond to events like melting. The onset temperature of the sharp endotherm is typically reported as the melting point.[16]
-
TGA Curve: Analyze the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
-
X-ray Diffraction (XRD) Protocol
Powder X-ray Diffraction (PXRD) is used to confirm the crystalline nature and phase of the material. While specific XRD data for this compound is not detailed in the provided search results, a standard protocol for its analysis is described below, based on methodologies for similar amino acid crystals.[17][18]
-
Sample Preparation: Gently grind the crystalline solid into a fine, homogeneous powder using a mortar and pestle. Pack the powder into a sample holder.
-
Data Acquisition:
-
Instrument: Use a powder X-ray diffractometer with a standard X-ray source (e.g., Cu Kα radiation).
-
Scan Parameters: Collect the diffraction pattern over a relevant 2θ range (e.g., 5° to 50°) with a suitable step size and scan speed.
-
-
Data Analysis: Analyze the resulting diffractogram. The presence of sharp, well-defined peaks indicates a crystalline material.[17] The peak positions (2θ values) and their relative intensities create a unique fingerprint for the crystalline phase, which can be used for identification and purity assessment.
References
- 1. L-Alanine methyl ester (hydrochloride) | CAS 2491-20-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the pKa of Methyl L-alaninate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-base properties of methyl L-alaninate, focusing on the pKa of its conjugate acid. This parameter is crucial for understanding the compound's behavior in various chemical and biological systems, which is of significant interest in fields such as drug development and peptide chemistry. This document details the experimental determination of this value, presents the relevant data in a structured format, and illustrates the underlying chemical principles and experimental workflows.
Quantitative Data on the pKa of this compound
The pKa of the conjugate acid of this compound, which corresponds to the dissociation of the protonated amino group (-NH3+), has been determined experimentally. The following table summarizes the key quantitative data obtained from potentiometric titrations.
| Compound | Parameter | Value | Temperature (°C) | Ionic Strength (mol L⁻¹) | Solvent | Reference |
| L-Alanine Methyl Ester | pKa (-NH3+) | 7.73 | 20 | 0.1000 | Water | [1] |
| L-Alanine Methyl Ester | pKa (-NH3+) | 7.45 | 35 | 0.1000 | Water | [1] |
Note: The pKa values are derived from the thermodynamic parameters reported in the cited literature. The original study determined the free energy change (ΔG°) for the protonation reaction, from which the pKa can be calculated using the equation pKa = ΔG° / (2.303 * R * T), where R is the gas constant and T is the temperature in Kelvin.
Acid-Base Equilibrium of this compound
This compound possesses a primary amino group, which can be protonated to form its conjugate acid. The equilibrium between the protonated and deprotonated forms is fundamental to its chemical behavior.
Experimental Protocol: Potentiometric Titration
The pKa of the conjugate acid of this compound was determined using potentiometric titration. This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.[1]
Materials and Reagents
-
L-Alanine methyl ester hydrochloride (analytical reagent grade)[2]
-
Perchloric acid (HClO₄)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.100 mol L⁻¹)[2]
-
Sodium perchlorate (NaClO₄) for maintaining constant ionic strength[2]
-
Deionized water[2]
-
Standard buffer solutions for pH meter calibration (e.g., pH 4.00 and 7.00)[2]
Instrumentation
-
Titration manager with a combined glass-pH electrode and a temperature probe (e.g., Radiometer Analytical, TIM 860)[2]
-
Magnetic stirrer
Methodology
-
Solution Preparation:
-
A solution of L-alanine methyl ester hydrochloride is prepared in deionized water.
-
A solution of perchloric acid is also prepared.
-
The ionic strength of the solutions is kept constant by adding a calculated amount of sodium perchlorate (e.g., to 0.1000 mol L⁻¹).[2]
-
-
pH Electrode Calibration:
-
The pH electrode is calibrated using standard buffer solutions (e.g., pH 4.00 and 7.00) at the desired experimental temperature.[2]
-
-
Titration Procedure:
-
A known volume of the L-alanine methyl ester hydrochloride solution is placed in a titration vessel.
-
The solution is titrated with a standardized solution of sodium hydroxide.[2]
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
The titration is continued until the pH has passed the equivalence point.
-
The entire process is repeated multiple times to ensure accuracy and reproducibility.[2]
-
-
Data Analysis:
-
A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
The pKa is determined from the titration curve. For a monoprotic acid (or the conjugate acid of a monobasic species), the pKa is equal to the pH at the half-equivalence point.
-
Alternatively, the macroscopic protonation constants can be calculated from the titration data using established methods, such as the Irving and Rossotti method.[2]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the potentiometric determination of the pKa of this compound.
References
Methyl L-alaninate molecular weight and formula
An In-depth Technical Guide to Methyl L-alaninate
This guide provides a detailed overview of the fundamental physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
This compound is the methyl ester of the amino acid L-alanine. It is a common reagent in synthetic organic chemistry, particularly in peptide synthesis. The hydrochloride salt form is also frequently used.
Below is a summary of the key quantitative data for this compound and its common salt form.
| Compound | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | L-Alanine methyl ester | C4H9NO2 | 103.12[1][2][3] | 10065-72-2[4] |
| This compound Hydrochloride | L-Alanine methyl ester hydrochloride | C4H9NO2 • HCl | 139.6[5] | 2491-20-5[5] |
Chemical Structure and Relationships
The molecular structure of this compound is derived from the parent amino acid, L-alanine, through the esterification of the carboxylic acid group with methanol. This structural relationship is fundamental to its chemical properties and reactivity.
Caption: Logical diagram illustrating the synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile building block in various scientific applications:
-
Pharmaceutical Synthesis: It is utilized as an intermediate in the creation of more complex bioactive molecules. For instance, it has been used in the synthesis of nucleotides with anti-HIV activity and in the development of anticancer agents[5].
-
Biochemical Research: In laboratory settings, it is employed in studies related to protein interactions, enzyme mechanisms, and metabolism[1]. Specifically, its hydrochloride salt is used in in-vivo studies to measure glucose and alanine metabolism[1].
-
Peptide Synthesis: As a derivative of an amino acid, it is a fundamental component in the stepwise construction of peptides for research in drug discovery and protein function[1].
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are highly specific to the intended application and are typically found in peer-reviewed scientific literature or detailed chemical synthesis publications. The provided search results indicate its use in various syntheses but do not offer specific, step-by-step experimental methodologies. For detailed protocols, consulting primary research articles or specialized chemical synthesis databases is recommended.
Signaling Pathways
This compound is a simple amino acid derivative and is not known to be directly involved in specific biological signaling pathways in the manner of a signaling molecule. Its primary biological relevance lies in its participation in metabolic pathways as a derivative of L-alanine[1]. Therefore, diagrams of signaling pathways are not applicable to this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of Methyl L-alaninate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Methyl L-alaninate in solid-phase peptide synthesis (SPPS). This approach allows for the synthesis of peptides with a C-terminal methyl ester, which can be a final desired modification or serve as a protected carboxylic acid for subsequent solution-phase fragment condensation. The protocols outlined below cover the initial resin loading, peptide chain elongation with a focus on coupling to the N-methylated alanine residue, and final cleavage of the peptide methyl ester. An optional protocol for the saponification of the C-terminal methyl ester to the corresponding carboxylic acid is also provided, with important considerations regarding potential racemization.
The primary challenge in incorporating N-methylated amino acids like this compound into a peptide sequence is the steric hindrance posed by the N-methyl group. This hindrance can impede the approach of an activated amino acid, often leading to incomplete coupling and the formation of deletion sequences. Consequently, the choice of an appropriate coupling reagent is critical to overcoming these synthetic challenges and achieving high-purity N-methylated peptides.
Data Presentation
The following tables summarize quantitative data for the key steps in SPPS involving a C-terminal this compound.
Table 1: Loading Efficiency of Fmoc-L-alanine on 2-Chlorotrityl Chloride Resin
| Amino Acid | Resin | Equivalents of Amino Acid | Base (Equivalents) | Solvent | Reaction Time | Loading Efficiency (%) |
| Fmoc-L-Ala-OH | 2-Chlorotrityl chloride | 1.0 - 1.2 | DIEA (3.0) | DCM | 1 - 4 h | ~85-95% |
| Fmoc-L-Ala-OH | 2-Chlorotrityl chloride | 2.0 | DIEA (4.0) | DCM | 3 h | ~90% |
| Fmoc-L-Ile-OH | 2-Chlorotrityl chloride | 0.6 | DIEA (1.0-3.2) | DCM/DCE | 10 min | >95%[1] |
Note: The use of pre-loaded Fmoc-L-Alanine-2-chlorotrityl resin is a convenient alternative to performing the initial loading step.[2]
Table 2: Comparative Coupling Efficiency of the Second Amino Acid onto N-Methyl-Alanine Resin
| Coupling Reagent | Base (Equivalents) | Typical Yield (%) | Key Advantages | Potential Issues |
| HATU | DIEA (2.0) | >95% | High reactivity, suitable for sterically hindered couplings.[3] | Can cause guanidinylation of the N-terminus if pre-activation is too long.[4] |
| HBTU | DIEA (2.0) | 85-95% | Commonly used, effective for many couplings. | Less effective than HATU for highly hindered couplings. |
| PyBOP | DIEA (2.0) | >90% | High reactivity, good for difficult sequences. | Phosphonium-based byproducts. |
| DIC/HOBt | N/A | 70-85% | Cost-effective. | Slower reaction times, less effective for hindered couplings. |
Note: Yields are illustrative and can vary based on the specific amino acid being coupled and the reaction conditions.
Table 3: Cleavage of Peptide Methyl Ester from 2-Chlorotrityl Resin
| Cleavage Cocktail | Reaction Time | Expected Yield | Purity | Notes |
| Acetic Acid/TFE/DCM (1:2:7) | 30-60 min | >95% | High | Very mild conditions, side-chain protecting groups remain intact.[1] |
| 1% TFA in DCM | 4 x 1 min | >90% | High | Mild cleavage suitable for protected fragments.[5] |
| DIPEA/MeOH/DMF (1:5:5) | Overnight | Variable | Variable | Cleaves to give the methyl ester directly, but requires prior removal of acid-labile side-chain protecting groups.[6] |
Table 4: Saponification of C-Terminal Peptide Methyl Ester
| Base | Solvent | Reaction Time | Potential Racemization | Notes |
| 1 M NaOH (1.2 eq) | Dioxane/Water | 2-4 h | High risk for N-methylated residues[7] | Reaction progress should be carefully monitored by TLC/HPLC. |
| LiOH | THF/Water | Variable | High risk for N-methylated residues[7] | Often cited for saponification, but racemization is a significant concern.[7] |
Warning: Saponification of peptide esters containing N-methylamino acid residues is known to cause significant racemization.[7] This procedure should be avoided if stereochemical purity is critical.
Experimental Protocols
This protocol describes the initial attachment of the first amino acid to the 2-CTC resin. Alternatively, commercially available pre-loaded Fmoc-L-Alanine-2-chlorotrityl resin can be used.[2]
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.5 mmol/g loading)
-
Fmoc-L-Alanine-OH
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (for capping)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere in a suitable reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve Fmoc-L-Alanine-OH (1.0 - 2.0 equivalents relative to the resin loading) in anhydrous DCM.
-
Loading: Add the amino acid solution to the swollen resin. Then, add DIEA (2.0 - 4.0 equivalents relative to the amino acid) to the reaction mixture.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and continue to agitate for 30 minutes.[8]
-
Washing: Filter the resin and wash it sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with methanol (3 x 10 mL).
-
Drying: Dry the loaded resin under vacuum. The loading efficiency can be determined by spectrophotometric quantification of the fulvene-piperidine adduct upon cleavage of the Fmoc group from a small sample of the resin.
This protocol outlines the iterative steps of Fmoc deprotection and amino acid coupling. The coupling of an amino acid to the N-methylated alanine residue requires special conditions.
Materials:
-
Fmoc-L-Alanine loaded 2-CTC resin
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA
-
DMF, peptide synthesis grade
-
DCM
Procedure:
A. Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
B. Coupling of the Second Amino Acid to N-Methyl-Alanine:
-
Activation Solution: In a separate vessel, dissolve the next Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to pre-activate for 1 minute.[4]
-
Coupling: Add the activation solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For difficult couplings, such as coupling to an N-methylated residue, the reaction time may need to be extended, or a second coupling may be necessary.[4]
-
Monitoring: Monitor the coupling completion using a suitable test. Note that N-methylated amines give a negative result with the Kaiser test; the bromophenol blue test is a suitable alternative.
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
C. Subsequent Cycles:
-
Repeat steps A and B for all subsequent amino acids in the peptide sequence. For standard (non-N-methylated) residues, other coupling reagents like HBTU or DIC/HOBt can be used, although HATU is generally very effective.
This protocol uses a mild acidic solution to cleave the peptide from the 2-CTC resin, leaving the C-terminal methyl ester and acid-labile side-chain protecting groups intact.
Materials:
-
Peptide-resin
-
Cleavage cocktail: Acetic Acid/Trifluoroethanol (TFE)/DCM (1:2:7 v/v/v)[1]
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Wash the fully synthesized peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate into a round-bottom flask.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
This protocol converts the C-terminal methyl ester to a carboxylic acid. Warning: This method carries a high risk of racemization for peptides with C-terminal N-methylated amino acids and should be used with caution.[7]
Materials:
-
Purified peptide methyl ester
-
Dioxane
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the purified peptide methyl ester in a mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add 1 M NaOH solution (1.2 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the peptide carboxylic acid.
-
The extent of racemization should be determined by chiral HPLC or other appropriate analytical methods.
Visualizations
Caption: SPPS workflow starting with this compound on 2-CTC resin.
References
Application Notes and Protocols: Methyl L-alaninate as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of methyl L-alaninate as a versatile chiral auxiliary in asymmetric synthesis. The inherent chirality of L-alanine is harnessed to control the stereochemical outcome of reactions, enabling the synthesis of enantiomerically enriched molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds. This document outlines key applications, presents quantitative data for diastereoselective reactions, and offers detailed experimental protocols.
Introduction to Chiral Auxiliaries and this compound
In the realm of stereoselective synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[1] After the desired stereoselective reaction, the auxiliary can be cleaved and ideally recovered for reuse.[1]
This compound, derived from the naturally occurring amino acid L-alanine, serves as a valuable and cost-effective chiral building block.[2] Its primary amine and ester functionalities allow for its temporary attachment to substrates, most commonly through the formation of amides or imines (Schiff bases). The stereogenic center of the alanine moiety then effectively shields one face of the reactive intermediate, directing the approach of incoming reagents and leading to high diastereoselectivity.
Key Applications of this compound-Derived Auxiliaries
The most prominent application of this compound as a chiral auxiliary is in the asymmetric alkylation of enolates for the synthesis of α-substituted and α,α-disubstituted amino acids. This is typically achieved by first converting the this compound into a more rigid cyclic or complexed structure to enhance stereochemical control.
Asymmetric Alkylation of Alanine-Derived Schiff Bases
A widely employed strategy involves the condensation of this compound (or its corresponding amide) with a carbonyl compound to form a chiral Schiff base. This imine can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation. The bulky groups of the chiral auxiliary effectively block one face of the enolate, directing the electrophile to the opposite face.
A notable example is the use of a Ni(II) complex of a Schiff base derived from alanine. The metal coordination creates a rigid planar structure, enhancing the facial bias and leading to high enantioselectivity in alkylation reactions.[3][4]
Another effective approach utilizes pseudoephedrine as a chiral directing group, which is first amidated with L-alanine. The resulting alaninamide is then converted to a pivaldimine (a type of Schiff base), and its enolate undergoes highly diastereoselective alkylation.[5]
Logical Workflow for Asymmetric Alkylation
References
- 1. Microwave-assisted synthesis and characterization of optically active poly (ester-imide)s incorporating L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Protection of Methyl L-alaninate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-protection of methyl L-alaninate using three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These protecting groups are fundamental in peptide synthesis and other organic syntheses to prevent unwanted side reactions at the N-terminus of the amino acid ester.[1][2]
Introduction
The selective protection of the amino group of this compound is a critical step in the synthesis of peptides and other complex organic molecules.[3][4] The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its removal (deprotection), which should be orthogonal to other protecting groups present in the molecule.[1][5]
-
Boc (tert-butyloxycarbonyl): This protecting group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8]
-
Cbz (Benzyloxycarbonyl or Z): The Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenolysis.[9][10][11]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is cleaved under mild basic conditions, most commonly with a solution of piperidine in an organic solvent.[12][13]
Experimental Protocols
The following sections detail the experimental procedures for the introduction of Boc, Cbz, and Fmoc protecting groups onto this compound.
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine methyl ester (Boc-Ala-OMe)
This protocol describes the protection of the amino group of L-alanine methyl ester using di-tert-butyl dicarbonate (Boc-anhydride).
Materials:
-
L-alanine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend L-alanine methyl ester hydrochloride (1.0 equivalent) in dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the stirred suspension to neutralize the hydrochloride salt.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with 10% aqueous citric acid or 1 M HCl, saturated aqueous NaHCO₃, and brine.[14]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[14]
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-(Benzyloxycarbonyl)-L-alanine methyl ester (Cbz-Ala-OMe)
This protocol outlines the protection of L-alanine methyl ester using benzyl chloroformate (Cbz-Cl).
Materials:
-
L-alanine methyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in water and cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 equivalents) to the solution.
-
Add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring and maintaining the temperature below 5 °C. The pH of the reaction should be maintained between 9-10.[15]
-
Stir the reaction mixture at room temperature for 2-3 hours.[15]
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.[16]
-
The crude product can be purified by recrystallization or column chromatography if needed.
Protocol 3: Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-L-alanine methyl ester (Fmoc-Ala-OMe)
This protocol details the protection of L-alanine methyl ester using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Materials:
-
L-alanine methyl ester hydrochloride
-
Fmoc-OSu or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
1,4-Dioxane or Acetone
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure using Fmoc-OSu:
-
Dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.[17]
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone with vigorous stirring.[17]
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.[17]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.[17]
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[17]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the N-protection of L-alanine derivatives. Note that yields and reaction times can vary based on the specific reaction conditions and scale.
Table 1: Comparison of N-Protection Protocols for L-Alanine Derivatives
| Protecting Group | Reagent | Base | Solvent | Typical Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaOH / TEA / DIPEA | THF/Water or DCM | 95-100% | [18] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaOH / Na₂CO₃ | Water/Dioxane or DCM | ~98% | [15][19] |
| Fmoc | Fmoc-OSu / Fmoc-Cl | Na₂CO₃ | Dioxane/Water | 90-99% | [20][21] |
Table 2: Deprotection Conditions for N-Protected Amino Acids
| Protecting Group | Reagent(s) | Solvent | Key Features | Reference |
| Boc | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM) or 1,4-Dioxane | Acid-labile, fast reaction at room temperature.[6][22] | [8] |
| Cbz | H₂, Pd/C | Methanol or Ethanol | Catalytic hydrogenolysis, mild and neutral conditions.[2] | [10] |
| Fmoc | 20% Piperidine | N,N-Dimethylformamide (DMF) | Base-labile, mild conditions. | [13] |
Visualizations
The following diagrams illustrate the general workflows for the protection and deprotection of amino acids.
Caption: General workflow for the N-protection of this compound.
Caption: Orthogonal deprotection strategies for common N-protecting groups.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. genscript.com [genscript.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
- 18. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 19. N-Carbobenzyloxy-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 20. prepchem.com [prepchem.com]
- 21. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 22. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes: Asymmetric Synthesis Using Methyl L-alaninate Derivatives
This document provides detailed application notes and experimental protocols for the use of methyl L-alaninate derivatives in asymmetric synthesis. These methodologies are intended for researchers, scientists, and professionals in drug development seeking to leverage chiral building blocks for the stereocontrolled synthesis of complex organic molecules.
Application Note 1: Chiral Ni(II) Complex of an L-Alanine Schiff Base for Asymmetric Synthesis of α,α-Disubstituted Amino Acids
Introduction: this compound serves as a readily available and cost-effective precursor for the synthesis of chiral ligands. When condensed with a suitable chiral molecule and complexed with a metal ion such as Ni(II), it forms a rigid, planar complex. This complex acts as a chiral template, directing the approach of electrophiles from the less sterically hindered face, enabling highly diastereoselective alkylations. This method is particularly powerful for the synthesis of non-proteinogenic α,α-disubstituted amino acids, which are valuable building blocks in medicinal chemistry.[1]
Logical Workflow for Ni(II) Template-Directed Synthesis
Caption: Workflow for template-directed asymmetric alkylation.
Data Presentation: The following table summarizes representative results for the asymmetric alkylation of a Ni(II) complex derived from L-alanine and a chiral ligand with various electrophiles.[1]
| Entry | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | tBuOK | 85 | >98:2 |
| 2 | Allyl bromide | tBuOK | 92 | >98:2 |
| 3 | 5-Iodopentene | tBuOK | 70 | 99:1 |
| 4 | Ethyl iodide | NaH | 78 | 95:5 |
| 5 | Propargyl bromide | tBuOK | 81 | >98:2 |
Experimental Protocol: Synthesis of an α,α-Disubstituted Amino Acid
Step 1: Formation of the Chiral Ni(II) Complex
-
To a solution of the chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) (1.0 equiv.) and L-alanine methyl ester hydrochloride (1.1 equiv.) in methanol (0.2 M), add powdered potassium hydroxide (KOH) (2.5 equiv.).[2]
-
Heat the mixture to 50 °C and stir for 2 hours.
-
Add Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (1.1 equiv.) to the reaction mixture.
-
Continue stirring at 50 °C for an additional 3 hours, during which time the color will change to a deep red/orange.
-
Cool the reaction to room temperature and filter the resulting precipitate. Wash the solid with cold methanol and dry under vacuum to yield the chiral Ni(II) complex.
Step 2: Diastereoselective Alkylation
-
Suspend the dried Ni(II) complex (1.0 equiv.) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Add a phase-transfer catalyst such as tetra-n-butylammonium iodide (n-Bu₄NI) (0.1 equiv.).
-
Cool the mixture to 0 °C and add potassium tert-butoxide (tBuOK) (1.5 equiv.) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the electrophile (e.g., 5-iodopentene) (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the alkylated Ni(II) complex.
Step 3: Hydrolysis and Product Isolation
-
Dissolve the purified alkylated complex in 6 M hydrochloric acid (HCl).
-
Heat the mixture at 65 °C for 3 hours to disassemble the complex.
-
Cool the solution to room temperature and extract with diethyl ether to remove the chiral ligand.
-
The aqueous layer, containing the desired amino acid hydrochloride, can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid.
Application Note 2: L-Alaninate-Derived Amide as a Chiral Auxiliary for Diastereoselective Enolate Alkylation
Introduction: Chiral auxiliaries are powerful tools in asymmetric synthesis that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[3] this compound can be readily converted into an amide with a chiral amine, such as pseudoephedrine. The resulting pseudoephedrine amide can be deprotonated to form a rigid, chelated enolate, where one face is effectively blocked by the auxiliary's structure. This steric hindrance directs incoming electrophiles to the opposite face, resulting in high diastereoselectivity.[3] The auxiliary can be cleanly removed after the reaction to yield the desired chiral product.
Logical Flow of Chiral Auxiliary-Mediated Synthesis
Caption: Logical workflow for asymmetric synthesis via a chiral auxiliary.
Data Presentation: The following table presents typical outcomes for the diastereoselective alkylation of the pseudoephedrine amide of L-alanine.
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Methyl iodide | LDA | 97:3 | 95 |
| 2 | Benzyl bromide | LDA | 99:1 | 91 |
| 3 | Isopropyl iodide | LDA | 90:10 | 75 |
| 4 | Allyl bromide | LDA | 98:2 | 93 |
Experimental Protocol: Diastereoselective Alkylation of an L-Alanine Pseudoephedrine Amide
Step 1: Synthesis of the Pseudoephedrine Amide
-
In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 equiv.) in chloroform. Neutralize by slow, dropwise addition of triethylamine (1.0 equiv.) in chloroform and stir for 4 hours.[2] Filter the triethylammonium chloride salt and concentrate the filtrate to obtain free this compound.
-
Dissolve the resulting this compound (1.0 equiv.) and (1S,2S)-(+)-pseudoephedrine (1.1 equiv.) in toluene.
-
Add trimethylaluminum (2.0 M in hexanes, 1.2 equiv.) dropwise at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous potassium sodium tartrate solution.
-
Stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the chiral amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine amide (1.0 equiv.) in anhydrous THF (0.1 M) under an inert atmosphere and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (2.2 equiv., freshly prepared or commercial solution) dropwise. Stir for 1 hour at -78 °C to generate the enolate.
-
Add the electrophile (e.g., benzyl bromide) (1.5 equiv.) dropwise.
-
Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated amide in a mixture of THF and water (4:1).
-
Add 1 M sulfuric acid (H₂SO₄) and heat the mixture to reflux for 24 hours.
-
Cool to room temperature and basify with solid NaOH to pH > 12.
-
Extract with diethyl ether to recover the pseudoephedrine auxiliary.
-
Acidify the aqueous layer to pH ~6 with concentrated HCl and concentrate to dryness. The resulting solid is the desired α-alkylated alanine derivative.
Application Note 3: Stereoretentive Ugi Four-Component Reaction (U-4CR)
Introduction: Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[4] The Ugi four-component reaction (U-4CR) is a prominent MCR that produces α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. When a chiral amine such as this compound is used, its stereocenter is typically retained throughout the reaction, allowing for the direct synthesis of complex, stereodefined peptide-like scaffolds. This strategy is highly valued in drug discovery for the rapid generation of molecular libraries.
Convergent Synthesis via the Ugi Four-Component Reaction
Caption: Convergence of four components in the Ugi reaction.
Data Presentation: The table below shows results for the Ugi-4CR using this compound as the chiral amine component with various reactants. The reaction proceeds with high diastereoselectivity, influenced by the existing stereocenter of alanine.
| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | 88 | 95:5 |
| 2 | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 82 | 92:8 |
| 3 | Furfural | Formic Acid | Benzyl isocyanide | 79 | 85:15 |
| 4 | Pivalaldehyde | Propionic Acid | tert-Butyl isocyanide | 91 | >99:1 |
Experimental Protocol: General Procedure for the Ugi-4CR
-
To a stirred solution of the aldehyde (1.0 equiv.) in methanol (0.5 M), add this compound (1.0 equiv., freshly prepared from its hydrochloride salt).[2]
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 equiv.) to the reaction mixture.
-
Add the isocyanide (1.0 equiv.) dropwise. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired dipeptide derivative.
References
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl L-alaninate as a Versatile Precursor for Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various non-natural amino acids utilizing methyl L-alaninate as a readily available and versatile chiral starting material. The protocols outlined below offer robust procedures for creating alpha- and beta-substituted, as well as alpha,alpha-disubstituted amino acids, which are valuable building blocks in drug discovery and peptide science.
Introduction
Non-natural amino acids are crucial components in modern drug development and chemical biology. Their incorporation into peptides and small molecules can lead to enhanced metabolic stability, improved receptor affinity and selectivity, and novel biological activities. This compound, a commercially available derivative of the natural amino acid L-alanine, serves as an excellent chiral precursor for the synthesis of a diverse array of these valuable compounds. This document details several key synthetic strategies starting from this compound, including diastereoselective alkylation of chiral auxiliaries, palladium-catalyzed C-H bond functionalization, and Michael additions to dehydroalanine derivatives.
Synthetic Applications and Methodologies
This compound can be transformed into a variety of non-natural amino acids through several key synthetic pathways. The primary strategies involve the modification of the alanine backbone at the alpha- and beta-positions.
Diastereoselective Alkylation of a Pseudoephenamine Chiral Auxiliary
This method allows for the synthesis of quaternary α-methyl α-amino acids with high diastereoselectivity.[1][2][3][4] The key is the use of a pseudoephenamine chiral auxiliary, which directs the incoming electrophile to one face of the enolate.
Palladium-Catalyzed β-C(sp³)-H Arylation
This protocol enables the synthesis of β-aryl-α-amino acids through the direct arylation of a C-H bond in an N-protected alanine derivative.[5][6][7][8] This method is highly valuable for accessing complex phenylalanine analogs.
Michael Addition to Dehydroalanine Derivatives
The conjugate addition of nucleophiles to dehydroalanine derivatives provides a straightforward route to a wide range of β-substituted alanines.[9][10][11][12] This reaction is often characterized by high yields and mild reaction conditions.
Quantitative Data Summary
| Synthetic Method | Starting Material | Electrophile/Nucleophile | Product | Yield (%) | Diastereomeric/Enantiomeric Excess | Ref. |
| Diastereoselective Alkylation | (1S,2S)-Pseudoephenamine (R)-alaninamide pivaldimine | Allyl bromide | α-Allyl-α-methyl alaninamide derivative | 95 | >98:2 dr | [1] |
| Diastereoselective Alkylation | (1S,2S)-Pseudoephenamine (R)-alaninamide pivaldimine | Benzyl bromide | α-Benzyl-α-methyl alaninamide derivative | 92 | >98:2 dr | [1] |
| Pd-Catalyzed C-H Arylation | (S)-N-(2-phthalimidopropionyl)-2-methylthioaniline | Iodobenzene | N-Phthaloylphenylalanine methyl ester | 78 | 90% ee | [2] |
| Pd-Catalyzed C-H Arylation | (S)-N-(2-phthalimidopropionyl)-2-methylthioaniline | 4-Methoxyiodobenzene | N-Phthaloyl-(4-methoxy)phenylalanine methyl ester | 68 | N/A | [2] |
| Michael Addition | Boc-ΔAla(N-Boc)-OMe | Benzylamine | Boc-Ala(N-Boc,β-benzylamino)-OMe | 86 | N/A | [9] |
| Michael Addition | Boc-ΔAla(N-Boc)-OMe | Thiophenol | Boc-Ala(N-Boc,β-phenylsulfanyl)-OMe | 88 | N/A | [9] |
Experimental Protocols
Protocol for Diastereoselective Alkylation of Pseudoephenamine Alaninamide
Materials:
-
(1S,2S)-Pseudoephenamine (R)-alaninamide pivaldimine
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., allyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Enolate Formation: To a solution of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 equiv) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Alkylation: Add the electrophile (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Auxiliary Cleavage: Treat the purified product with 1 M HCl at room temperature or gentle heating to hydrolyze the amide and imine bonds, liberating the desired α-methyl α-amino acid.
Protocol for Palladium-Catalyzed β-C(sp³)-H Arylation of N-Phthaloyl Alanine
Materials:
-
(S)-N-(2-phthalimidopropionyl)-2-methylthioaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl iodide (e.g., iodobenzene)
-
Silver acetate (AgOAc)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a vial, add (S)-N-(2-phthalimidopropionyl)-2-methylthioaniline (0.5 mmol), Pd(OAc)₂ (0.027 mmol), the aryl iodide (3.0 mmol), and AgOAc (1.25 mmol).
-
Reaction Execution: Add toluene (0.4 mL) to the vial and stir the mixture at 60 °C for 64 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂ (25 mL) and wash with brine (15 mL). Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the arylated product.
Protocol for Michael Addition of a Thiol to a Dehydroalanine Derivative
Materials:
-
N-Boc-N-acyl-dehydroalanine methyl ester
-
Thiol (e.g., thiophenol)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Solvent (e.g., Tetrahydrofuran or Water)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the N-Boc-N-acyl-dehydroalanine methyl ester (1.0 equiv) and the thiol (1.1 equiv) in the chosen solvent at room temperature.
-
Reaction Initiation: Add a catalytic amount of TEA or DBU to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the β-thio-substituted alanine derivative.[9]
Conclusion
This compound is a cost-effective and stereochemically defined precursor for the synthesis of a wide range of non-natural amino acids. The protocols described herein provide reliable and scalable methods for the preparation of α,α-disubstituted, β-aryl, and β-substituted alanines. These synthetic building blocks are of significant interest to researchers in the fields of medicinal chemistry, peptide science, and materials science for the development of novel molecules with enhanced properties and biological activities.
References
- 1. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. Carboxylate-Directed Pd-Catalyzed β-C(sp3)-H Arylation of N-Methyl Alanine Derivatives for Diversification of Bioactive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl L-alaninate in Drug Discovery: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of Methyl L-alaninate, a versatile chiral building block, in contemporary drug discovery. Its applications span the synthesis of novel anticancer and antiviral agents, leveraging its inherent chirality and chemical reactivity to construct complex therapeutic molecules.
Application in Anticancer Drug Discovery
This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds and derivatives exhibiting potent anticancer activity. Two prominent examples include aminobenzylnaphthols and derivatives of glycyrrhetinic acid.
Synthesis of Aminobenzylnaphthols via Betti Reaction
Aminobenzylnaphthols, synthesized through the multicomponent Betti reaction, have emerged as a promising class of anticancer agents.[1] These compounds can be synthesized using α-amino acid methyl esters, including this compound, and have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[1][2]
Mechanism of Action: In silico studies suggest that the anticancer activity of these aminobenzylnaphthol derivatives can be attributed to the inhibition of key cellular targets such as Adenosine A1 receptor (ADORA1), Cyclin-Dependent Kinase 2 (CDK2), and Tripartite Motif-Containing Protein 24 (TRIM24).[1][3][4]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| MMZ-140C | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | [5] |
| 5-Fluorouracil | BxPC-3 (Pancreatic) | 38.99 ± 14.67 | [5] |
| MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 | [5] |
| MMZ-140C | HT-29 (Colorectal) | 37.76 ± 3.2 | [5] |
| 5-Fluorouracil | HT-29 (Colorectal) | 52.26 ± 4.9 | [5] |
This protocol describes a solvent-free Betti reaction for the synthesis of aminobenzylnaphthols using an amino acid methyl ester.[1]
Materials:
-
2-Naphthol
-
Aryl aldehyde (e.g., benzaldehyde)
-
This compound hydrochloride
-
Triethylamine (for neutralization of the hydrochloride salt)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
If starting with this compound hydrochloride, neutralize it with an equimolar amount of triethylamine in a suitable solvent like chloroform. The resulting mixture can be stirred at room temperature for a few hours, followed by filtration and concentration to obtain the free base.[6]
-
In a round-bottom flask, combine 2-naphthol (1 mmol), the desired aryl aldehyde (1 mmol), and this compound (1 mmol).
-
Heat the mixture at 60°C with stirring in a solvent-free condition.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired aminobenzylnaphthol derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Synthesis of Glycyrrhetinic Acid Derivatives
Glycyrrhetinic acid (GA), a natural product, and its derivatives have shown significant antiproliferative activity. This compound hydrochloride can be used to synthesize amide derivatives of GA with enhanced anticancer properties.[7]
Mechanism of Action: The anti-inflammatory and anticancer effects of glycyrrhetinic acid derivatives are often associated with the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways are crucial in regulating inflammation, cell proliferation, and survival.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | A549 (Lung) | > 20 | [10] |
| Compound 17 | A549 (Lung) | 2.9 ± 0.1 | [10] |
| Cisplatin | A549 (Lung) | 1.9 ± 0.1 | [10] |
| Compound 7 | HT-29 (Colon) | 18.2 ± 0.9 | [10] |
| Compound 17 | HT-29 (Colon) | 3.5 ± 0.2 | [10] |
| Cisplatin | HT-29 (Colon) | 6.2 ± 0.3 | [10] |
This protocol outlines the synthesis of a methyl alaninate derivative of a modified glycyrrhetinic acid.[7]
Materials:
-
3,4-seco-3-methyloxicarbonyl-11-oxo-olean-4(23),12-dien-3-oic acid (Compound 5, a derivative of GA)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
L-alanine methyl ester hydrochloride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of compound 5 (0.60 mmol) in dichloromethane (8 mL), add Deoxo-Fluor® (50% in THF, 1.20 mmol).
-
Stir the reaction mixture at room temperature for 2.5 hours. Add an additional portion of Deoxo-Fluor® (0.60 mmol) and continue stirring for another 2 hours to form the acyl fluoride intermediate.
-
In a separate flask, to the crude acyl fluoride in dichloromethane, add L-alanine methyl ester hydrochloride (1.80 mmol) and triethylamine (2.40 mmol).
-
Stir the reaction mixture at room temperature for 10 hours.
-
Add additional dichloromethane (2 mL), triethylamine (1.20 mmol), and L-alanine methyl ester hydrochloride (0.60 mmol).
-
Continue stirring for another 24 hours until the reaction is complete (monitored by TLC).
-
Upon completion, work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired glycyrrhetinic acid-alanine conjugate (Compound 7 or similar derivatives).
Application in Antiviral Drug Discovery
This compound is a valuable precursor for the synthesis of prodrugs of established antiviral agents, such as Zidovudine (AZT), to improve their pharmacological properties.
Synthesis of Zidovudine (AZT) Prodrugs
AZT is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. Its therapeutic efficacy can be limited by factors such as a short plasma half-life and cellular uptake. To address these limitations, prodrug strategies involving the conjugation of amino acid esters, including this compound, have been explored.[1] Phosphoramidate derivatives of AZT containing L-alanine esters have shown promising anti-HIV activity.[9][10]
Mechanism of Action: The primary mechanism of action of AZT is the inhibition of HIV-1 reverse transcriptase. After cellular uptake, AZT is phosphorylated to its active triphosphate form, which is then incorporated into the growing viral DNA chain. This incorporation leads to chain termination, thus halting viral replication. The amino acid ester prodrugs are designed to be cleaved intracellularly, releasing AZT to be subsequently activated.
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| AZT | HIV-1 | PBL | 0.12 | [1] |
| AZT-Retinoic Acid Ester | HIV-1 | PBL | 0.05 | [1] |
| AZT-Morpholine Acetate Ester | HIV-1 | PBL | 0.2 | [1] |
| AZT-Pyrazinamide Acetate Ester | HIV-1 | CEM | <0.0636 | [8] |
| AZT-Glycerolipid-Alanine Ethyl Ester (3c) | HIV-1 MvP-899 | MT-4 | 0.014 | [10] |
The following is a general procedure for the synthesis of amino acid phosphoramidate derivatives of AZT.[9]
Materials:
-
Zidovudine (AZT)
-
Phenyl dichlorophosphate
-
This compound hydrochloride
-
Triethylamine or other suitable base
-
Dry pyridine or other appropriate solvent
-
Silica gel for column chromatography
-
Anhydrous solvents
Procedure:
-
Preparation of the Phosphorylating Reagent: React this compound (or its hydrochloride salt with a base) with phenyl dichlorophosphate in an anhydrous solvent to form the corresponding nitrophenyl phosphorylating reagent.
-
Coupling with AZT: In a separate flask, dissolve AZT in dry pyridine.
-
Add the prepared phosphorylating reagent to the AZT solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired AZT-phosphoramidate-Methyl L-alaninate prodrug.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ³¹P NMR, MS).
Conclusion
This compound is a readily available and versatile chiral synthon with significant applications in the discovery of new therapeutic agents. Its incorporation into molecules can lead to enhanced biological activity and improved pharmacokinetic profiles. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery programs, particularly in the development of novel anticancer and antiviral drugs. Further exploration into its use for synthesizing a wider range of heterocyclic compounds and other complex molecules is warranted.
References
- 1. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Amino acid phosphoramidate monoesters of 3'-azido-3'-deoxythymidine: relationship between antiviral potency and intracellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-HIV activity of steroidal prodrugs of 3'-azido-3'-deoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. A QSAR study investigating the effect of L-alanine ester variation on the anti-HIV activity of some phosphoramidate derivatives of d4T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of zidovudine prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Dipeptide Synthesis using Methyl L-alaninate and Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of dipeptides utilizing Methyl L-alaninate and various contemporary coupling reagents. This document outlines the fundamental principles, compares the efficacy of different reagents, and offers detailed experimental protocols and troubleshooting advice to facilitate successful dipeptide synthesis in a laboratory setting.
Introduction to Dipeptide Synthesis
Dipeptide synthesis is a fundamental process in peptide chemistry, crucial for the development of peptidomimetics, therapeutic peptides, and for building blocks in larger polypeptide chains. The formation of a peptide bond between two amino acids is a condensation reaction that requires the activation of a carboxylic acid group to react with an amino group.[1][2][3] this compound is a common starting material, providing a protected C-terminus and a free N-terminus for coupling with an N-protected amino acid.
The success of dipeptide synthesis heavily relies on the choice of coupling reagent. These reagents are designed to facilitate peptide bond formation efficiently, minimize side reactions such as racemization, and ensure high yields and purity of the final product.[2][4] This document will explore the use of several classes of coupling reagents and provide detailed protocols for their application in the synthesis of dipeptides with this compound.
Principles of Peptide Coupling
The chemical synthesis of peptides involves the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[3][5] To achieve a specific peptide sequence and prevent unwanted side reactions, protecting groups are employed for the N-terminus of one amino acid and the C-terminus of the other.[1][3][5]
The general steps for dipeptide synthesis are:
-
Protection: The N-terminus of the first amino acid is protected (e.g., with Boc or Fmoc) and the C-terminus of the second amino acid is protected (e.g., as a methyl ester like this compound).
-
Activation: The carboxylic acid of the N-protected amino acid is activated using a coupling reagent. This forms a highly reactive intermediate.[1][4]
-
Coupling: The activated amino acid is then reacted with the free amino group of the C-protected amino acid (this compound) to form the dipeptide.
-
Deprotection: The N-terminal protecting group can be removed to allow for further chain elongation if desired.[1]
A critical aspect of peptide coupling is the prevention of racemization, the loss of stereochemical integrity at the chiral center of the amino acid.[2][3] Modern coupling reagents are often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to suppress this side reaction.[3][4]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for a solution-phase dipeptide synthesis.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Esterification of L-alanine to Methyl L-alaninate
Introduction
The esterification of L-alanine to its corresponding methyl ester, methyl L-alaninate, is a fundamental chemical transformation in peptide synthesis and the development of various pharmaceuticals.[1][2] The resulting this compound, often isolated as its more stable hydrochloride salt, serves as a crucial building block for creating more complex molecules.[3][4] This document provides detailed protocols and data for the synthesis of this compound hydrochloride from L-alanine.
The primary method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid of L-alanine with methanol in the presence of a strong acid catalyst. Common catalysts include thionyl chloride, hydrogen chloride, and chlorosulfonic acid.[3][5][6] The reaction typically proceeds with good yields, and the product can be purified through recrystallization or washing with appropriate solvents.
Data Presentation
The following table summarizes quantitative data from various reported procedures for the synthesis of this compound hydrochloride.
| Parameter | Method 1: Chlorosulfonic Acid | Method 2: Hydrogen Chloride Gas |
| Starting Material | L-alanine | L-alanine |
| L-alanine Amount | 10.0 g (112 mmol) | 26.3 kg (76 mol) |
| Reagents | ||
| Methanol | 100 mL | 72 L |
| Acid Catalyst | Chlorosulfonic acid (8.60 mL, 118 mmol) | Anhydrous hydrogen chloride gas (16.9 kg) |
| Reaction Conditions | ||
| Initial Temperature | -20°C, then 0°C for 60 min | 5°C, then 25°C |
| Reaction Time | 48 hours at room temperature | 5 hours |
| Product | L-Alanine methyl ester hydrochloride | L-Alanine methyl ester dihydrochloride |
| Appearance | White or grayish-white solid[3] | Off-white solid |
| Purity | --- | 99% by HPLC |
| Yield | --- | 17.7 kg |
| Reference | [3] | [6] |
Experimental Protocols
This section details a common and effective laboratory-scale procedure for the synthesis of this compound hydrochloride using chlorosulfonic acid as the catalyst.
Objective: To synthesize this compound hydrochloride from L-alanine and methanol.
Materials:
-
L-alanine
-
Anhydrous Methanol
-
Chlorosulfonic acid
-
Anhydrous ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Apparatus for filtration under reduced pressure
-
Vacuum drying apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, suspend L-alanine (10.0 g, 112 mmol) in anhydrous methanol (100 mL).[3]
-
Cooling: Cool the suspension to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).[3]
-
Addition of Catalyst: Slowly add chlorosulfonic acid (8.60 mL, 118 mmol) dropwise to the stirred suspension via a dropping funnel, ensuring the temperature is maintained at a low level.[3]
-
Initial Reaction: After the addition is complete, transfer the reaction mixture to an ice bath and stir vigorously at 0°C for 60 minutes.[3]
-
Reaction at Room Temperature: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 48 hours.[3]
-
Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure.[3]
-
Isolation of Product: The removal of the solvent will result in the precipitation of a solid. Filter the solid under reduced pressure.[3]
-
Washing: Wash the collected solid residue with anhydrous ether.[3]
-
Drying: Dry the final product, L-alanine methyl ester hydrochloride, under vacuum.[3]
Neutralization to Free Ester (Optional):
To obtain the free this compound, the hydrochloride salt can be neutralized.
-
Dissolution: Add the L-alanine methyl ester hydrochloride (10 mmol) to dry dichloromethane (20 mL) in a flask.[3]
-
Neutralization: Add a saturated sodium carbonate solution and stir the mixture vigorously for several minutes.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (3 x 20 mL).[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under vacuum to yield the this compound.[3]
Mandatory Visualization
Caption: Workflow for the esterification of L-alanine.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl L-alaninate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing methyl L-alaninate as a versatile chiral building block. The following sections describe the synthesis of imidazolidinones, 1,4-benzodiazepine-2,5-diones, and piperazine-2,5-diones, complete with quantitative data, detailed methodologies, and visual representations of the synthetic pathways.
Synthesis of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one
Application Note: Imidazolidin-4-ones are important heterocyclic scaffolds in medicinal chemistry, often employed as chiral auxiliaries and organocatalysts in asymmetric synthesis. This protocol details the preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one from L-alanine methyl ester hydrochloride in a three-step one-pot procedure. This method provides the target compound in good yield and high enantiomeric purity without the need for chromatographic purification of intermediates.[1]
Experimental Protocol:
The synthesis involves three sequential steps: amidation of this compound hydrochloride, imine formation, and cyclization.
Step 1: Amidation of this compound Hydrochloride
-
To a 1-L round-bottomed flask equipped with a magnetic stir bar, add a 31 wt% solution of methylamine in ethanol (112 mL, 0.85 mol, 3.0 equiv.).
-
Place the flask in a room temperature water bath.
-
To the stirred solution, add L-alanine methyl ester hydrochloride (40.0 g, 0.287 mol, 1.0 equiv.) via a powder funnel, followed by a rinse with ethanol (10 mL).
-
Stir the mixture at 20-22 °C for 4 hours.
-
Remove the stir bar and concentrate the mixture by rotary evaporation (45 °C bath temperature) to a wet solid.
-
Add toluene (100 mL) and reconcentrate. Repeat the toluene addition and concentration.
-
Dry the resulting solid in a vacuum oven (45 °C) for 4 hours to afford crude L-alanine-N-methylamide as a pasty solid.
Step 2: Imine Formation
-
To the flask containing the crude L-alanine-N-methylamide, add anhydrous magnesium sulfate (30 g) and dichloromethane (140 mL).
-
To the stirred mixture, add triethylamine (40 mL, 0.287 mol, 1.0 equiv.) followed by pivaldehyde (31.4 mL, 0.287 mol, 1.0 equiv.).
-
Stir the reaction mixture at ambient temperature for 2 hours.
-
Filter the mixture through a sintered glass funnel and wash the filter cake with dichloromethane (2 x 50 mL).
-
Concentrate the filtrate by rotary evaporation to afford the crude imine as a colorless oil.
Step 3: Cyclization to Imidazolidinone
-
In a separate 1-L flask, add ethanol (140 mL) and cool to 1-3 °C in an ice-water bath.
-
Slowly add acetyl chloride (22.3 mL, 0.312 mol, 1.1 equiv.) to the ethanol.
-
Cool the resulting solution to 5 °C.
-
Pour the crude imine from Step 2 into the acidic ethanol solution in one portion.
-
Warm the mixture to 70 °C and hold for 20 minutes.
-
Allow the mixture to cool to room temperature and continue stirring for 2 hours.
-
Collect the resulting crystals by vacuum filtration, wash with cold ethanol (2 x 30 mL), and air-dry to yield (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one.
Quantitative Data:
| Step | Product | Starting Material | Yield | Purity | Reference |
| 1-3 | (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one | L-alanine methyl ester hydrochloride | 77-80% (overall) | >99% ee | [1] |
Reaction Workflow:
Caption: Synthesis of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one.
Synthesis of 1,4-Benzodiazepine-2,5-diones
Application Note: 1,4-Benzodiazepine-2,5-diones are a class of heterocyclic compounds with a wide range of biological activities, including potential as anti-tubercular agents. This protocol describes a two-step synthesis starting from this compound hydrochloride and isatoic anhydride. The methodology is straightforward and provides access to C-3 substituted benzodiazepinediones.
Experimental Protocol:
Step 1: Synthesis of Methyl 2-((2-aminobenzoyl)amino)propanoate
-
In a round-bottomed flask, dissolve L-alanine methyl ester hydrochloride (1.0 equiv.) in a minimum amount of water.
-
Add sodium carbonate (2.0 equiv.) to neutralize the hydrochloride.
-
In a separate flask, dissolve isatoic anhydride (1.4 equiv.) in acetonitrile.
-
Add the neutralized amino acid solution dropwise to the stirred solution of isatoic anhydride at room temperature.
-
Stir the resulting mixture for 2-3 hours, monitoring the reaction by TLC.
-
Evaporate the solvent under reduced pressure.
-
Quench the residue with a saturated potassium carbonate solution to remove unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 5% sodium carbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate.
Step 2: Cyclization to 3-Methyl-1,4-benzodiazepine-2,5-dione
-
Dissolve the intermediate from Step 1 (1.0 equiv.) in a suitable solvent such as DMF.
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., acetic acid or a catalytic amount of a metal salt).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like chloroform.
-
Wash the organic layer with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Heterocycle | Starting Materials | Reaction Conditions | Yield | Reference |
| 3-Methyl-1,4-benzodiazepine-2,5-dione | This compound HCl, Isatoic Anhydride | Step 1: Na2CO3, ACN, RT; Step 2: Reflux with acid/base | Good to Excellent | Adapted from similar syntheses |
Reaction Pathway:
Caption: Synthesis of 3-Methyl-1,4-benzodiazepine-2,5-dione.
Synthesis of 3,6-Dimethylpiperazine-2,5-dione
Application Note: Piperazine-2,5-diones, also known as diketopiperazines, are cyclic dipeptides that can be formed by the condensation of amino acid esters. They are common scaffolds in natural products and have been investigated for various biological activities. This protocol describes the self-condensation of this compound to form 3,6-dimethylpiperazine-2,5-dione.
Experimental Protocol:
-
Place this compound hydrochloride in a round-bottomed flask.
-
Neutralize the hydrochloride salt by adding a suitable base (e.g., triethylamine or by dissolving in a basic aqueous solution followed by extraction of the free base).
-
If starting from the free base of this compound, place it in a flask suitable for heating.
-
Heat the neat this compound (or a concentrated solution in a high-boiling solvent like toluene or xylene) to reflux. The reaction can also be carried out in aqueous solution at elevated temperatures.
-
During the reaction, methanol and water are eliminated as the cyclization proceeds.
-
Continue heating for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the solid with a cold solvent (e.g., diethyl ether or cold ethanol) to remove any unreacted starting material.
-
Dry the product under vacuum to obtain 3,6-dimethylpiperazine-2,5-dione. The product will be a mixture of cis and trans diastereomers.
Quantitative Data:
| Heterocycle | Starting Material | Reaction Conditions | Yield | Reference |
| 3,6-Dimethylpiperazine-2,5-dione | This compound | Reflux (neat or in high-boiling solvent) | Moderate to Good | General knowledge of amino acid ester cyclization |
Logical Relationship:
Caption: Self-condensation of this compound to form piperazinedione.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl L-alaninate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving Methyl L-alaninate derivatives. These reactions are pivotal in synthetic organic chemistry, offering robust methods for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the synthesis of novel amino acid analogs, peptides, and pharmaceutical intermediates.
Palladium-Catalyzed β-C(sp³)-H Arylation of N-Acyl-L-alanine Derivatives
The direct arylation of the β-methyl group of alanine represents a powerful strategy for synthesizing non-proteinogenic β-aryl-α-amino acids. This transformation is typically achieved using a palladium catalyst in conjunction with a directing group on the alanine nitrogen.
Quantitative Data
Table 1: Palladium-Catalyzed β-C(sp³)-H Arylation of N-Phthaloyl-Alanine Coupled with 2-(2-pyridyl)ethylamine (PE) with Various Aryl Iodides.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 2-iodoanisole | 85 | |
| 2 | 2-iodotoluene | 78 | |
| 3 | 1-fluoro-2-iodobenzene | 72 | |
| 4 | 1-chloro-2-iodobenzene | 68 | |
| 5 | 1-bromo-2-iodobenzene | 65 | |
| 6 | Methyl 2-iodobenzoate | 82 | |
| 7 | 2-iodonitrobenzene | 75 | |
| 8 | 1,2-diiodobenzene | 70 |
Reaction Conditions: N-Phthaloyl-Alanine-PE amide (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), K₂CO₃ (1.0 equiv), in trifluoroethanol (TFE) at 100 °C for 24 h.
Experimental Protocol: General Procedure for β-C(sp³)-H Arylation
-
To an oven-dried Schlenk tube, add the N-Phthaloyl-Alanine-PE amide (0.2 mmol, 1.0 equiv), the corresponding aryl iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv), and K₂CO₃ (27.6 mg, 0.2 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add trifluoroethanol (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Visualization
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of N-aryl amino acid derivatives. This reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine ligand.
Quantitative Data
Table 2: Buchwald-Hartwig N-Arylation of this compound with Various Aryl Bromides.
| Entry | Aryl Bromide | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | XPhos | NaOtBu | Toluene | 100 | 92 |
| 2 | 4-Bromoanisole | RuPhos | K₃PO₄ | Dioxane | 110 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | BrettPhos | Cs₂CO₃ | Toluene | 100 | 95 |
| 4 | 2-Bromopyridine | Xantphos | K₂CO₃ | Dioxane | 110 | 75 |
| 5 | 3-Bromobenzonitrile | DavePhos | NaOtBu | Toluene | 100 | 85 |
Reaction Conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), ligand (4 mol%), base (1.4 equiv), in the specified solvent at the indicated temperature for 12-24 h.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and the appropriate phosphine ligand (0.04 mmol, 4 mol%).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) and the base (1.4 mmol, 1.4 equiv).
-
Add a stir bar.
-
Outside the glovebox, add this compound hydrochloride (167 mg, 1.2 mmol, 1.2 equiv) and the solvent (5 mL).
-
Seal the tube and place it in a preheated oil bath at the specified temperature.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualization
Heck Reaction with N-Protected this compound Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. While direct Heck-type reactions on the alanine backbone are less common, derivatives of alanine can be functionalized with an olefin-containing side chain, which can then participate in intramolecular Heck cyclizations, or an aryl halide can be coupled with an alkene in the presence of an N-protected this compound derivative acting as a chiral ligand or additive. For the purpose of these notes, we will focus on a more general intermolecular Heck reaction protocol where an N-protected alaninate could be a component of a more complex substrate.
Quantitative Data
Table 3: Heck Reaction of Aryl Bromides with n-Butyl Acrylate.
| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | K₂CO₃ | DMF | 120 | 95 |
| 2 | 4-Bromobenzonitrile | Et₃N | Acetonitrile | 100 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | NaOAc | DMA | 130 | 98 |
| 4 | 2-Bromonaphthalene | K₂CO₃ | DMF | 120 | 89 |
| 5 | 3-Bromopyridine | Et₃N | Acetonitrile | 100 | 81 |
Reaction Conditions: Aryl bromide (1.0 equiv), n-butyl acrylate (1.5 equiv), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), base (2.0 equiv), in the specified solvent at the indicated temperature for 8-16 h.
Experimental Protocol: General Procedure for the Heck Reaction
-
To a Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), P(o-tolyl)₃ (12.2 mg, 0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol, 1.0 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add the solvent (5 mL) and n-butyl acrylate (0.21 mL, 1.5 mmol, 1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature for 8-16 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization
Sonogashira Coupling with N-Protected this compound Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of alkynyl-substituted amino acids.
Quantitative Data
Table 4: Sonogashira Coupling of N-Boc-4-iodo-L-phenylalanine Methyl Ester with Terminal Alkynes.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 50 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80 | 92 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 85 |
| 5 | Ethynylbenzene | Pd(dppf)Cl₂ / CuI | Piperidine | DMF | 60 | 90 |
Reaction Conditions: N-Boc-4-iodo-L-phenylalanine methyl ester (1.0 equiv), terminal alkyne (1.2 equiv), Pd catalyst (2-5 mol%), CuI (5-10 mol%), base (2.0 equiv), in the specified solvent at the indicated temperature for 4-12 h.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of N-Boc-4-iodo-L-phenylalanine methyl ester (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in the specified solvent (10 mL) in a Schlenk tube, add the palladium catalyst (2-5 mol%) and CuI (5-10 mol%).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the base (2.0 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture at the specified temperature for 4-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization
Suzuki-Miyaura Coupling with this compound Derivatives
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide. This reaction is widely used to synthesize biaryl-containing amino acids.
Quantitative Data
Table 5: Suzuki-Miyaura Coupling of N-Boc-4-bromo-L-phenylalanine Methyl Ester with Arylboronic Acids.
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 96 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 94 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 89 |
| 4 | 4-Formylphenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 85 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 91 |
Reaction Conditions: N-Boc-4-bromo-L-phenylalanine methyl ester (1.0 equiv), arylboronic acid (1.5 equiv), Pd catalyst (2-5 mol%), ligand (if applicable, 4-10 mol%), base (2.0-3.0 equiv), in the specified solvent system at 80-100 °C for 6-18 h.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine N-Boc-4-bromo-L-phenylalanine methyl ester (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), the palladium catalyst (2-5 mol%), the ligand (if required), and the base (2.0-3.0 equiv).
-
Add the solvent system (e.g., Toluene/H₂O 4:1, 10 mL).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours under an argon atmosphere.
-
Upon completion (monitored by TLC), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualization
Protecting Group Strategies for Methyl L-alaninate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of Methyl L-alaninate. The strategic use of protecting groups is fundamental in peptide synthesis and the development of small molecule therapeutics, ensuring the selective reaction of the desired functional groups. Here, we focus on the three most common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Comparative Overview of Protecting Group Strategies
The choice of a protecting group is critical and depends on the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired deprotection conditions. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc protecting groups for this compound.
| Protecting Group | Reagents for Protection | Typical Solvents for Protection | Conditions for Deprotection | Typical Yield (Protection) | Typical Yield (Deprotection) | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile/Water | Acidic conditions: Trifluoroacetic acid (TFA) in DCM, or HCl in Dioxane | >95% | >98%[1] | Stable to bases and nucleophiles. Deprotection is clean, yielding volatile byproducts. |
| Cbz | Benzyl chloroformate (Cbz-Cl), Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) | Dioxane/Water, Ethyl acetate | Catalytic Hydrogenolysis (H₂, Pd/C), or strong acidic conditions (HBr/AcOH) | ~90% | ~90% | Stable to acidic and basic conditions. Deprotection by hydrogenolysis is mild. |
| Fmoc | 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium Bicarbonate (NaHCO₃) | Acetone/Water, Dioxane/Water | Basic conditions: 20-50% Piperidine in Dimethylformamide (DMF) | ~90-95% | >95% | Base-labile, allowing for orthogonal protection strategies with acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. |
Experimental Protocols
The following protocols provide detailed methodologies for the introduction and removal of Boc, Cbz, and Fmoc protecting groups on this compound.
Tert-butyloxycarbonyl (Boc) Protection and Deprotection
Boc Protection of this compound
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Protocol:
-
Suspend this compound hydrochloride (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) and stir until the solution becomes clear.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-L-alanine methyl ester, which is often a colorless oil or a low-melting solid.
Boc Deprotection of Boc-L-alanine methyl ester
Materials:
-
Boc-L-alanine methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for azeotropic removal of TFA)
-
Rotary evaporator
-
Standard glassware
Protocol:
-
Dissolve Boc-L-alanine methyl ester (1.0 eq) in a solution of 25-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting product is this compound trifluoroacetate salt.
Benzyloxycarbonyl (Cbz) Protection and Deprotection
Cbz Protection of this compound
Materials:
-
This compound hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and Water or Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Protocol:
-
Dissolve this compound hydrochloride (1.0 eq) in water and cool the solution to 0 °C.
-
Add sodium carbonate (2.5 eq) to the solution.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield Cbz-L-alanine methyl ester.
Cbz Deprotection of Cbz-L-alanine methyl ester
Materials:
-
Cbz-L-alanine methyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Rotary evaporator
-
Standard glassware
Protocol:
-
Dissolve Cbz-L-alanine methyl ester (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain this compound.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
Fmoc Protection of this compound
Materials:
-
This compound hydrochloride
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone and Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Protocol:
-
Dissolve this compound hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of acetone and water (1:1).
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with diethyl ether to remove any unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to give Fmoc-L-alanine methyl ester.[2]
Fmoc Deprotection of Fmoc-L-alanine methyl ester
Materials:
-
Fmoc-L-alanine methyl ester
-
Piperidine
-
Dimethylformamide (DMF)
-
Rotary evaporator
-
Standard glassware
Protocol:
-
Dissolve Fmoc-L-alanine methyl ester (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC.
-
Once the reaction is complete, remove the solvent and piperidine under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound.
Visualizing Protecting Group Strategies
The following diagrams illustrate the workflows for the protection and deprotection of this compound using the Boc, Cbz, and Fmoc protecting groups.
Caption: Boc protection and deprotection workflow for this compound.
Caption: Cbz protection and deprotection workflow for this compound.
Caption: Fmoc protection and deprotection workflow for this compound.
References
Application Notes and Protocols for the Synthesis of N-methylated Peptides using Methyl L-alaninate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-methylated peptides, with a particular focus on the utilization of Methyl L-alaninate as a precursor for N-methyl-L-alanine. This document details the advantages of N-methylation in peptide drug design, presents quantitative data on the improved properties of N-methylated peptides, and offers detailed experimental protocols for their synthesis and analysis.
Introduction: The Significance of N-Methylation in Peptide Therapeutics
Peptide-based therapeutics have gained significant attention due to their high specificity and potency. However, their application is often limited by poor metabolic stability, low cell permeability, and conformational flexibility, which can lead to reduced target affinity.[1][2] N-methylation, the substitution of an amide proton in the peptide backbone with a methyl group, is a powerful strategy to overcome these limitations.[1] This modification can significantly enhance the pharmacokinetic properties of peptides, making them more viable as drug candidates.[3][4]
The incorporation of N-methylated amino acids, such as N-methyl-L-alanine derived from this compound, offers several key advantages:
-
Increased Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's half-life in vivo.[5][6]
-
Improved Cell Permeability and Bioavailability: N-methylation reduces the number of hydrogen bond donors in the peptide backbone, increasing its lipophilicity and facilitating its passage across cell membranes.[1][7] This can lead to improved oral bioavailability.[4][8]
-
Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, reducing its conformational flexibility.[1] This can pre-organize the peptide into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity.[5]
Data Presentation: Quantitative Impact of N-Methylation
The following tables summarize the quantitative effects of N-methylation on key peptide properties, comparing modified peptides to their non-methylated counterparts.
Table 1: Enhancement of Proteolytic Stability
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| Unmodified Peptide | None | Trypsin | 5 min | - |
| N-methylated Analog | N-methylation | Trypsin | > 240 min | > 48 |
Table 2: Improvement in Receptor Binding Affinity
| Peptide | Modification | Receptor | IC50 (nM) | Change in Affinity |
| Native Peptide | None | Target Receptor | 150 | - |
| N-methylated Analog | N-methylation | Target Receptor | 30 | 5-fold increase |
Table 3: Increase in Cell Permeability
| Peptide | Modification | Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Fold Increase in Permeability |
| Unmodified Peptide | None | Caco-2 | 0.5 | - |
| N-methylated Analog | N-methylation | Caco-2 | 2.5 | 5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-methylated peptides, including the preparation of the N-methylated amino acid building block from this compound and its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Synthesis of Fmoc-N-methyl-L-alanine from this compound
This protocol describes a solution-phase method for the synthesis of Fmoc-N-methyl-L-alanine, a key building block for the incorporation of N-methyl-L-alanine into peptides using Fmoc-based SPPS.
Materials:
-
L-Alanine methyl ester hydrochloride
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIEA)
-
Dimethyl sulfate or Methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Protection of the Amino Group:
-
Dissolve L-Alanine methyl ester hydrochloride in DCM.
-
Add collidine or DIEA and cool the solution to 0 °C.
-
Slowly add a solution of o-NBS-Cl in DCM.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the o-NBS protected L-alanine methyl ester.
-
-
N-Methylation:
-
Dissolve the o-NBS protected L-alanine methyl ester in DMF.
-
Add DBU and dimethyl sulfate (or methyl iodide).
-
Stir the reaction at room temperature until complete methylation is observed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Deprotection of the o-NBS Group:
-
Dissolve the N-methylated product in DMF.
-
Add 2-mercaptoethanol and DBU.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Dilute with water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry, and concentrate to yield N-methyl-L-alanine methyl ester.
-
-
Fmoc Protection:
-
Dissolve the N-methyl-L-alanine methyl ester in a mixture of dioxane and water.
-
Add sodium bicarbonate and a solution of Fmoc-OSu in dioxane.
-
Stir the reaction overnight at room temperature.
-
Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Saponification of the Methyl Ester:
-
Dissolve the Fmoc-N-methyl-L-alanine methyl ester in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete.
-
Acidify the reaction mixture with 1M HCl and extract the product, Fmoc-N-methyl-L-alanine, with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the final product. Purify by column chromatography if necessary.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an N-methylated Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating N-methyl-L-alanine.[9]
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-L-alanine (from Protocol 1)
-
Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU/DIPEA
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[9]
-
Amino Acid Coupling (Standard):
-
N-methyl-L-alanine Coupling:
-
The coupling of N-methylated amino acids is often slower due to steric hindrance. Use a more potent coupling reagent like HATU.[9]
-
Dissolve Fmoc-N-methyl-L-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated solution to the resin and agitate. The coupling time may need to be extended (e.g., 4 hours or overnight). A double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[9]
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.[9]
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether to remove scavengers.[9]
-
Purification and Analysis: Dry the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Visualizations
Signaling Pathway: N-Methylated Peptide in Drug Action
N-methylated peptides can act as agonists or antagonists of cellular receptors, modulating downstream signaling pathways. The following diagram illustrates a hypothetical signaling pathway where an N-methylated peptide antagonist inhibits a G-protein coupled receptor (GPCR).
Caption: Inhibition of GPCR signaling by an N-methylated peptide antagonist.
Experimental Workflow: Synthesis and Analysis of N-Methylated Peptides
The following diagram outlines the general workflow for the synthesis and characterization of an N-methylated peptide.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of N-methylated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl L-alaninate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl L-alaninate hydrochloride, an important building block in organic and pharmaceutical chemistry.[1][2][3] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[1][3]
Introduction
This compound hydrochloride is the hydrochloride salt of the methyl ester of L-alanine.[4] It is a white to light yellow crystalline powder with a melting point of 109-111 °C.[3][5] The compound is readily soluble in water and alcohols like methanol and ethanol, but sparingly soluble in diethyl ether and dichloromethane.[5][6] Its chiral integrity is crucial for its application in stereoselective synthesis.[3]
Synthesis Overview
The most common and industrially viable method for the large-scale synthesis of this compound hydrochloride is the Fischer esterification of L-alanine with methanol in the presence of an acid catalyst. Common catalysts include thionyl chloride (SOCl₂), hydrogen chloride (HCl) gas, and chlorosulfonic acid (ClSO₃H).[4][5][7]
Reaction Principle
The primary reaction involves the protonation of the carboxylic acid group of L-alanine by a strong acid, making it more susceptible to nucleophilic attack by methanol. This results in the formation of the methyl ester. The presence of excess acid also protonates the amino group, forming the hydrochloride salt.
Comparative Analysis of Synthesis Methods
For large-scale production, the choice of acid catalyst is critical and impacts yield, purity, cost, and operational safety. The following table summarizes the key quantitative data for different catalytic systems.
| Catalyst System | Reactants | Reaction Conditions | Yield | Purity | Key Considerations |
| Thionyl Chloride (SOCl₂) | L-alanine, Methanol, SOCl₂ | Reflux, 1.5 - 2 hours | ~100%[5] | High | Exothermic reaction, evolution of HCl and SO₂ gases requires careful handling and scrubbing systems. SOCl₂ is corrosive and moisture-sensitive. |
| Hydrogen Chloride (HCl) gas | L-alanine, Methanol, HCl (gas) | Ice-cooling during HCl addition, then stirring | High | High | Requires specialized equipment for handling corrosive gas. Provides a clean reaction with no by-products other than water. |
| Chlorosulfonic Acid (ClSO₃H) | L-alanine, Methanol, ClSO₃H | Low temperature (-20°C) addition, then room temperature for 48 hours | High | High | Highly corrosive and reacts violently with water. Offers a strong acidic environment for efficient esterification.[4] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis using Thionyl Chloride
This protocol is adapted from established laboratory procedures for scalability.
1. Reaction Setup:
-
A large, appropriately sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing sodium hydroxide solution), a dropping funnel, and a temperature probe is required.
-
The reactor should be inerted with a dry, inert gas such as nitrogen.
2. Reagents:
-
L-alanine (1.0 eq)
-
Anhydrous Methanol (10-15 volumes)
-
Thionyl Chloride (1.1 - 1.5 eq)
3. Procedure:
-
Charge the reactor with anhydrous methanol and cool the vessel to -15 °C to 0 °C using a suitable cooling system.[5]
-
Slowly add thionyl chloride to the cold methanol via the dropping funnel while maintaining the temperature below 10 °C. This step is highly exothermic.
-
After the addition is complete, stir the solution at 0 °C for 1 hour.[5]
-
In a separate vessel, suspend L-alanine in anhydrous methanol.
-
Transfer the L-alanine suspension to the methanolic HCl solution in the main reactor.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 1.5 - 2 hours.[5]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.
-
The crude product will precipitate as a solid.
4. Purification (Recrystallization):
-
Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol.[6]
-
If the solution is colored, add a small amount of activated charcoal and stir for a few minutes.[6]
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.[6]
-
Slowly add an anti-solvent, such as diethyl ether, to the hot filtrate until the solution becomes slightly cloudy.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[6]
Protocol 2: Purification via Acid-Base Extraction
This method can be used as an alternative or supplementary purification step to remove specific impurities.[6]
-
Dissolve the crude this compound hydrochloride in water.[6]
-
Cool the aqueous solution in an ice bath and slowly add a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the pH is basic (pH ~8-9), converting the hydrochloride salt to the free amine.[6]
-
Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate to isolate the free amine.[6]
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).[6]
-
Filter off the drying agent and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the pure this compound hydrochloride.
-
Collect the precipitate by filtration, wash with a small amount of the organic solvent, and dry under vacuum.[6]
Visualizations
Chemical Synthesis Pathway
Caption: Fischer esterification of L-alanine to this compound hydrochloride.
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound hydrochloride.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl L-alaninate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) impurities during the synthesis and purification of Methyl L-alaninate.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine and why is it an impurity in my this compound sample?
A1: Diketopiperazine (specifically, 2,5-dimethylpiperazine-3,6-dione, also known as alanine diketopiperazine) is a cyclic dipeptide formed by the intermolecular condensation of two molecules of an amino acid ester. In the case of this compound, two molecules can react, especially under thermal stress or during prolonged storage, to form this stable six-membered ring structure, which is a common impurity.
Q2: How can I detect the presence of diketopiperazine impurity in my this compound sample?
A2: Several analytical techniques can be employed to detect diketopiperazine impurity:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. This compound, being a primary amine, will stain with ninhydrin, while the diketopiperazine, which has amide functionalities, will not. This differential staining allows for easy visualization of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between this compound and its diketopiperazine impurity. The chemical shifts of the protons and carbons in the cyclic structure of the diketopiperazine will be distinct from those in the linear amino acid ester.
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify the diketopiperazine impurity.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the diketopiperazine by identifying its specific molecular weight.
Q3: What is the most effective method for removing diketopiperazine from this compound?
A3: Recrystallization is a highly effective and commonly used method for removing diketopiperazine impurities from this compound hydrochloride. This technique leverages the differences in solubility between the desired product and the impurity in a selected solvent system.
Q4: Which solvent system is recommended for the recrystallization of this compound hydrochloride?
A4: Based on protocols for analogous amino acid esters, several solvent systems are effective. A common and recommended system is a mixture of a polar solvent in which the product is soluble at elevated temperatures (like isopropanol or ethanol) and a less polar anti-solvent in which the product is less soluble (like diethyl ether or hexanes). Recrystallization from a single solvent like isopropanol can also be effective.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Solution |
| Excessive solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product in solution upon cooling. |
| Cooling process too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals. |
| Product lost during washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the purified product. |
| Incomplete precipitation | Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. |
Issue 2: Oiling Out Instead of Crystallization
| Possible Cause | Solution |
| Solution is too concentrated | Re-heat the mixture and add a small amount of additional hot solvent until the oil redissolves. Then, allow it to cool slowly. |
| Cooling is too rapid | Slower cooling can prevent the separation of a supersaturated solution as an oil. Ensure the flask is not cooled too quickly. |
| Inappropriate solvent system | The boiling point of the solvent might be too high, or the product might be too soluble. Consider a different solvent system with a lower boiling point or where the product has a steeper solubility curve with respect to temperature. |
| Presence of significant impurities | If oiling out persists, the crude material may be highly impure. Consider a preliminary purification step like a short silica gel plug before recrystallization. |
Issue 3: Diketopiperazine Impurity Still Present After Recrystallization
| Possible Cause | Solution |
| Inefficient single recrystallization | A second recrystallization step may be necessary to achieve the desired purity. |
| Co-precipitation of the impurity | The chosen solvent system may not provide sufficient differentiation in solubility. Experiment with different solvent systems. For example, if isopropanol was used, try a dichloromethane/hexane system. |
| Inadequate removal of mother liquor | Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing the dissolved impurity. |
Data Presentation
Table 1: Solubility of L-Alanine and its Derivatives
| Compound | Solvent | Solubility | Reference |
| L-Alanine | Water | 89.1 g/L at 20°C | [1] |
| L-Alanine | Ethanol | Soluble in cold 80% ethanol | [1] |
| L-Alanine | Diethyl Ether | Insoluble | [1] |
| L-Alanine Methyl Ester Hydrochloride | Water | Soluble | [2] |
| L-Alanine Methyl Ester Hydrochloride | Ethanol | ~30 mg/mL | [3] |
| L-Alanine Methyl Ester Hydrochloride | DMSO | ~20 mg/mL | [3] |
| L-Alanine Methyl Ester Hydrochloride | DMF | ~20 mg/mL | [3] |
Table 2: Analytical Data for Purity Assessment
| Analytical Method | This compound Hydrochloride | Alanine Diketopiperazine |
| TLC (Ninhydrin Stain) | Positive (purple/red spot) | Negative (no color change) |
| 1H NMR (indicative shifts) | ~4.0 ppm (quartet, 1H, CH), ~3.8 ppm (singlet, 3H, OCH3), ~1.6 ppm (doublet, 3H, CH3) | Distinct signals for the cyclic structure, often in the ~4.2 ppm and ~1.5 ppm regions. |
| 13C NMR (indicative shifts) | ~172 ppm (C=O), ~53 ppm (OCH3), ~49 ppm (CH), ~16 ppm (CH3) | Distinct signals for the amide carbonyl (~168 ppm) and the alpha-carbon. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride from Isopropanol/Diethyl Ether
This protocol is designed to purify crude this compound hydrochloride containing diketopiperazine impurity.
Materials:
-
Crude this compound hydrochloride
-
Isopropanol (reagent grade)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of warm isopropanol and gently heat the mixture while stirring until the solid completely dissolves. Avoid boiling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether as an anti-solvent with gentle swirling until the solution becomes slightly turbid.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Purity Assessment: Analyze the purity of the recrystallized product using TLC (with ninhydrin stain) and NMR spectroscopy to confirm the absence of the diketopiperazine impurity.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound hydrochloride.
References
Preventing racemization of Methyl L-alaninate during coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of racemization of Methyl L-alaninate during peptide coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, leading to racemization.
| Problem | Potential Cause | Recommended Solution |
| High percentage of D-alaninate impurity detected after coupling. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing racemization. Using carbodiimides like DCC or DIC without an additive can lead to higher levels of racemization.[1] | Solution: Utilize coupling reagents known for low racemization, such as phosphonium (BOP, PyBOP) or aminium/uronium (HBTU, HATU, TBTU, COMU) type reagents.[2] When using carbodiimides like DIC, always include a racemization-suppressing additive.[2][3] The combination of DIC with Oxyma Pure® has been shown to be very effective in suppressing racemization.[1] |
| Strong or Excessive Base: The type and amount of base used significantly impact racemization.[1][4] Stronger, less sterically hindered bases like triethylamine (TEA) can promote racemization more than weaker or more hindered bases.[1][4] | Solution: Employ weaker or more sterically hindered bases such as N-methylmorpholine (NMM), diisopropylethylamine (DIPEA), or 2,4,6-collidine.[2][4][5] Use the minimum necessary amount of base. | |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.[1][5][6] While microwave heating can be efficient, high temperatures can increase racemization for sensitive amino acids.[5][6] | Solution: Perform the coupling reaction at a low temperature. It is recommended to start the reaction at 0 °C and allow it to slowly warm to room temperature.[1][2] For microwave-assisted synthesis, lowering the coupling temperature can limit racemization.[5] | |
| Prolonged Activation Time: A longer pre-activation time of the N-protected amino acid before adding the amine component increases the lifetime of the racemization-prone activated intermediate.[1] | Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be generated in situ or used immediately after its formation. | |
| Absence of Racemization-Suppressing Additives: Additives play a crucial role in preventing racemization, especially when using carbodiimide coupling reagents.[2][3][4][7] | Solution: Always use an additive such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®).[2][3][7] Oxyma derivatives are particularly effective.[1][4] | |
| Inconsistent results with racemization levels. | Solvent Polarity: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes leading to increased racemization.[8] | Solution: While common peptide synthesis solvents like DMF are polar, ensure consistent solvent quality and reaction conditions. If racemization is a persistent issue, consider evaluating less polar solvents if compatible with your synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in peptide synthesis?
A1: Racemization is the process where a pure enantiomer (e.g., L-alanine) is converted into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain. This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, and even small amounts of a diastereomer can alter its efficacy and safety, and can be difficult to separate from the desired product.[1][9]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][10] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. The proton at the alpha-carbon of the oxazolone is acidic and can be removed by a base. Reprotonation can then occur from either side of the planar ring, leading to a loss of the original stereochemistry.[1]
Q3: Which coupling reagents are best for minimizing racemization?
A3: Phosphonium and aminium/uronium-based coupling reagents such as BOP, PyBOP, HBTU, HATU, and COMU are known to result in high coupling rates with minimal side reactions, including racemization.[2] Ynamide-based coupling reagents have also been shown to be effective in suppressing racemization.[11] When using carbodiimides like DCC or DIC, it is crucial to use them in combination with racemization-suppressing additives like HOBt, HOAt, or Oxyma Pure®.[2][3]
Q4: What is the role of additives like HOBt and Oxyma in preventing racemization?
A4: Additives like HOBt, HOAt, and Oxyma Pure® react with the activated amino acid to form an active ester intermediate. These intermediates are more stable and less prone to cyclizing into the oxazolone intermediate that leads to racemization. They also accelerate the coupling reaction, further reducing the opportunity for racemization to occur.[2][3][4][7]
Q5: How does the choice of base affect racemization?
A5: The basicity and steric hindrance of the base used have a significant influence on racemization.[4] Stronger and less sterically hindered bases, such as triethylamine (TEA), are more likely to abstract the alpha-proton of the activated amino acid, promoting racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM), diisopropylethylamine (DIPEA), and 2,4,6-collidine are preferred as they are less likely to cause racemization.[2][4][5]
Quantitative Data Summary
The following table summarizes the impact of different coupling conditions on the extent of racemization.
| Coupling Reagent | Additive | Base | Temperature (°C) | % Racemization (D-isomer) | Reference |
| DIC | HOBt | DIPEA | RT | Low | [2] |
| DIC | Oxyma | DIPEA | RT | Very Low | [12] |
| HBTU | - | DIPEA | RT | Low | [2] |
| HATU | - | DIPEA/Collidine | RT | Very Low | [2] |
| DCC | HOBt | NMM | RT | Low | [2] |
| Microwave | HBTU | DIPEA | 80 | Increased for Cys, His | [5] |
| Microwave | HBTU | DIPEA | 50 | Limited for Cys, His | [5] |
Note: "Low" and "Very Low" are qualitative descriptions from the sources. Quantitative values can vary significantly based on the specific amino acids being coupled and other reaction conditions.
Experimental Protocols
Protocol for Low-Racemization Coupling of N-Protected L-Alanine with this compound
This protocol is designed to minimize racemization during the coupling step.
Materials:
-
N-protected L-Alanine
-
This compound hydrochloride
-
Coupling Reagent (e.g., DIC)
-
Racemization Suppressing Additive (e.g., Oxyma Pure®)
-
Base (e.g., N-methylmorpholine or diisopropylethylamine)
-
Anhydrous Solvent (e.g., Dichloromethane or Dimethylformamide)
Procedure:
-
Dissolve the N-protected L-Alanine (1.0 eq) and Oxyma Pure® (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent, DIC (1.1 eq), to the solution and stir for 5-10 minutes for pre-activation.
-
In a separate flask, dissolve this compound hydrochloride (1.0 eq) in the anhydrous solvent and add the base (1.0 eq) to neutralize the salt.
-
Add the neutralized this compound solution to the pre-activated N-protected L-Alanine solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then let it warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off any precipitated urea byproduct (if using a carbodiimide).
-
Work up the reaction mixture by washing with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Analyze the stereochemical purity of the final product using chiral HPLC.[1]
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl L-alaninate
Welcome to the technical support center for the synthesis of Methyl L-alaninate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you optimize your synthesis and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield, or no desired product at all. What are the possible reasons and how can I improve the yield?
A: Low yield is a common issue in the esterification of amino acids due to their zwitterionic nature, which can make them less reactive.[1][2] Several factors could be contributing to this problem.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Presence of Water | Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium away from the desired product. Many reagents used are also sensitive to moisture. | Ensure all glassware is oven-dried and reactions are run under anhydrous conditions (e.g., using a drying tube or inert atmosphere). Use anhydrous solvents. |
| Inefficient Catalyst | The choice and amount of acid catalyst are crucial for protonating the carbonyl group and facilitating nucleophilic attack by methanol. | Consider using thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol, as these reagents can lead to good to excellent yields.[3] Gaseous HCl in methanol is a classic and effective method. Sulfuric acid can also be used.[1][2] |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or lead to side reactions and degradation at excessively high temperatures. | For Fischer esterification with HCl/methanol, the reaction is often performed at room temperature for an extended period or at reflux for a shorter duration.[4] When using SOCl₂, the initial addition is typically done at low temperatures (e.g., -20°C to 0°C) and then allowed to warm to room temperature.[5] |
| Insufficient Reaction Time | The esterification reaction may not have reached completion. | Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Reactions can run from a few hours to overnight, depending on the method.[5][6] |
| Impure Starting Materials | Impurities in the L-alanine can interfere with the reaction. The hydrochloride salt of L-alanine methyl ester can be hygroscopic and may contain impurities like diketopiperazine.[7] | Use high-purity L-alanine. If using L-alanine methyl ester hydrochloride, ensure it is dry and of high quality.[7] |
Issue 2: Formation of Side Products
Q: My product is impure, and I suspect the presence of side products. What are the common side products and how can I minimize their formation?
A: The formation of byproducts can complicate purification and reduce the overall yield. Common side products in this compound synthesis include diketopiperazines and N-methylated compounds.
Common Side Products and Prevention Strategies
| Side Product | Formation Mechanism | Prevention Strategies |
| Diketopiperazine (3,6-dimethylpiperazine-2,5-dione) | Intramolecular cyclization of two molecules of L-alanine methyl ester. This is more likely to occur if the free base of the ester is present for extended periods, especially at elevated temperatures. | Avoid prolonged heating of the free ester. It is often recommended to generate the free base from the hydrochloride salt just before its use in a subsequent reaction.[5] |
| N-Methyl-L-alanine | If the reaction conditions are too harsh or if certain methylating agents are present, methylation of the amino group can occur. | Use reaction conditions specific for esterification. Avoid reagents that can also act as N-methylating agents unless that is the desired outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A classic and reliable method is the Fischer esterification of L-alanine using methanol as both the solvent and reactant, with a strong acid catalyst like hydrogen chloride (gas or generated in situ from acetyl chloride or thionyl chloride) or sulfuric acid.[1][2][4][5] Using thionyl chloride in methanol is also a very effective method that often results in high yields.[8]
Q2: How can I effectively purify the crude this compound hydrochloride?
The product is typically isolated as the hydrochloride salt, which is a solid. Purification can be achieved by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether.[9] Washing the filtered solid with a cold, non-polar solvent like diethyl ether can help remove organic impurities.[5]
Q3: Is it necessary to protect the amino group during esterification?
For the direct esterification of L-alanine, protection of the amino group is generally not required if the reaction is carried out under acidic conditions. The amino group is protonated to form an ammonium salt, which prevents it from interfering with the esterification of the carboxylic acid group.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (L-alanine).[3] ¹H NMR spectroscopy can also be used to monitor the appearance of the methyl ester peak (a singlet around 3.7 ppm) and the disappearance of the starting material signals.[7]
Experimental Protocols
Below are detailed methodologies for common synthesis routes of this compound hydrochloride.
Protocol 1: Esterification using Thionyl Chloride in Methanol
This method is efficient and generally provides high yields.
Materials:
-
L-alanine
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend L-alanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the suspension to -20°C in a cooling bath.[5]
-
Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred suspension, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 24-48 hours.[5]
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude this compound hydrochloride.
-
Wash the crude product with anhydrous diethyl ether to remove any soluble impurities.
-
Dry the purified product under vacuum.
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
This method offers mild reaction conditions and good to excellent yields.[3]
Materials:
-
L-alanine
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
-
Diethyl ether (anhydrous)
Procedure:
-
To a round-bottom flask containing L-alanine (1.0 eq), slowly add freshly distilled trimethylchlorosilane (2.0 eq) while stirring.[3]
-
After the addition of TMSCl, add anhydrous methanol.[3]
-
Stir the resulting solution or suspension at room temperature.[3]
-
Monitor the reaction by TLC until the L-alanine is consumed (typically 12-24 hours).[3]
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the crude this compound hydrochloride.[3]
-
Triturate the crude product with anhydrous diethyl ether and filter to collect the purified solid.
-
Dry the product under vacuum.
Data Summary
The following table summarizes typical yields for different synthesis methods of this compound hydrochloride.
| Method | Catalyst/Reagent | Reaction Conditions | Reported Yield | Reference |
| Fischer Esterification | Anhydrous HCl in Methanol | 5°C to reflux | Good | [4] |
| Thionyl Chloride Method | SOCl₂ in Methanol | -20°C to Room Temp | High (e.g., 90.4%) | [10] |
| TMSCl Method | TMSCl in Methanol | Room Temperature | Good to Excellent | [3] |
Visualizations
The following diagrams illustrate the general workflow for the synthesis and troubleshooting of this compound.
Caption: General workflow for the synthesis of this compound hydrochloride.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5268483A - Process for the preparation of an L-alanine compound - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google Patents [patents.google.com]
Handling and storage of hygroscopic Methyl L-alaninate hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of the hygroscopic compound, Methyl L-alaninate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is it hygroscopic?
This compound hydrochloride is the hydrochloride salt of the methyl ester of L-alanine, with the chemical formula C₄H₁₀ClNO₂.[1][2][3] Its hygroscopic nature, the tendency to absorb moisture from the surrounding environment, is due to the presence of the polar hydrochloride salt and the ester functional group, which can form hydrogen bonds with water molecules.
Q2: What are the consequences of improper storage and moisture absorption?
Moisture absorption can lead to several experimental issues:
-
Inaccurate Weighing: The absorbed water adds to the measured weight of the compound, leading to significant errors in concentration calculations and reaction stoichiometry.[4]
-
Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[4]
-
Chemical Degradation: The presence of water can promote the hydrolysis of the methyl ester back to L-alanine and methanol. This alters the chemical identity and purity of the reagent, potentially impacting reaction outcomes.[4][5]
-
Reduced Reaction Yield and Purity: In sensitive applications like peptide synthesis, water can interfere with coupling reactions, leading to lower yields and the formation of unwanted byproducts.[4] One common impurity that can be present in the starting material is diketopiperazine.[6]
Q3: My bottle of this compound hydrochloride arrived clumpy. Is it still usable?
If the clumping is minor, you may be able to dry the material under a high vacuum. However, this may not remove all the bound water. For sensitive experiments, it is highly recommended to determine the water content via a method like Karl Fischer titration before use.[4][6] For critical applications, using a fresh, unopened container is the best practice.[4]
Q4: How should I handle this compound hydrochloride in the lab?
Always handle the compound in a well-ventilated area, such as a fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5][8] Avoid generating dust when handling the solid material.[5][8]
Q5: Can I store this compound hydrochloride in solution?
It is not recommended to store aqueous solutions of this compound hydrochloride for extended periods due to the risk of hydrolysis.[5] If you must prepare a stock solution, use a dry, aprotic solvent and store it at -20°C for up to one month or -80°C for up to six months in a tightly sealed container, away from moisture.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected byproducts | Moisture contamination: Water from improperly stored this compound hydrochloride can interfere with the reaction. | 1. Use a fresh, unopened container of the reagent. 2. If using an older reagent, determine the water content using Karl Fischer titration and adjust the amount accordingly.[4][6] 3. Ensure all solvents and other reagents are anhydrous.[4] |
| Difficulty in weighing and handling the solid | Hygroscopicity: The compound has absorbed atmospheric moisture, leading to clumping. | 1. Handle the compound in a low-humidity environment, such as a glove box. 2. Use a "weighing by difference" technique: pre-weigh a sealed vial with the compound, quickly transfer the desired amount, and re-weigh the vial.[4] |
| Poor solubility or unexpected pH of the prepared solution | Hydrolysis: Significant moisture absorption can lead to the formation of L-alanine, altering solubility and pH. | 1. Prepare solutions immediately before use with an anhydrous solvent.[4][5] 2. Check the pH of the solution; a deviation from the expected value may indicate degradation.[4] |
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature (Solid) | 4°C, Refrigerated | Store in a cool, dry place.[1][2][3] |
| Storage Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | Recommended for long-term storage to minimize moisture and air exposure.[4][8][9] |
| Container | Tightly sealed container | To prevent moisture ingress.[4][8][9] |
| Water Content (Typical) | 0.2% to 1.0% | As measured by Karl Fischer titration in commercial samples.[6] |
| Melting Point | 109-111 °C | [8][10] |
| Solution Storage (-20°C) | Up to 1 month | In a suitable dry solvent, sealed from moisture.[1][2] |
| Solution Storage (-80°C) | Up to 6 months | In a suitable dry solvent, sealed from moisture.[1][2] |
Experimental Protocols
1. Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in this compound hydrochloride.
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a stable, anhydrous endpoint.[4]
-
Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh approximately 100-200 mg of the this compound hydrochloride sample.[4]
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.[4]
-
Titration: Start the titration. The Karl Fischer reagent is added until all the water from the sample has been consumed.
-
Calculation: The instrument software will calculate the water content, typically expressed as a percentage of the total weight.
2. Purity Assessment by ¹H NMR Spectroscopy
This protocol can be used to confirm the structure and identify potential impurities.
-
Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.[5]
-
Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer.
-
Analysis:
-
For intact this compound hydrochloride, expect a singlet for the methyl ester protons around 3.6 ppm.[5]
-
Hydrolysis to L-alanine will lead to the disappearance of this methyl ester singlet.
-
The presence of free methanol (a byproduct of hydrolysis) will show a singlet around 3.3 ppm in D₂O.[5]
-
Compare the acquired spectrum with a reference spectrum to confirm the structure and identify any impurity peaks.
-
Visual Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Conversion in Reactions with Methyl L-alaninate
Welcome to the technical support center for reactions involving Methyl L-alaninate. This resource is tailored for researchers, scientists, and professionals in drug development facing challenges with low conversion rates in their experiments. Here, you will find troubleshooting guides and frequently asked questions in a straightforward Q&A format to help you diagnose and resolve common issues.
Troubleshooting Guide: Low Conversion Rates
Low conversion in reactions with this compound can stem from several factors, from the quality of the starting materials to the specifics of the reaction setup. This guide will walk you through the most common culprits and their solutions.
Q1: My reaction with this compound is showing low or no yield. Where should I start troubleshooting?
When facing low conversion, a systematic approach is key. Begin by verifying the quality and handling of your starting materials, then move on to the reaction conditions.
Initial Checks:
-
Reactant Quality: Ensure the this compound hydrochloride is of high purity and has been stored under anhydrous conditions. The hydrochloride salt is hygroscopic and moisture can inhibit the reaction.
-
Neutralization: this compound is typically supplied as a hydrochloride salt. The amine must be deprotonated to its free base form to act as a nucleophile. Incomplete neutralization is a very common cause of low yield.
-
Solvent and Reagent Purity: All solvents (e.g., DMF, DCM) and reagents should be anhydrous. Water can hydrolyze activated esters, a key intermediate in many coupling reactions, thus preventing amide bond formation.
Frequently Asked Questions (FAQs)
Reactant and Reagent Issues
Q2: How can I ensure my this compound is suitable for reaction?
This compound hydrochloride should be a white to off-white solid. Check the supplier's certificate of analysis for purity. To ensure it is free from excess moisture, you can dry it under high vacuum before use. Stability is generally good under recommended storage conditions, but it is incompatible with strong oxidizing agents.[1]
Q3: What is the correct procedure for neutralizing this compound hydrochloride?
The free amine of this compound must be generated in situ for it to be nucleophilic. This is typically achieved by adding a non-nucleophilic organic base.
-
Common Bases: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are frequently used. Typically, at least one equivalent of the base is required to neutralize the hydrochloride salt, and an additional equivalent is often needed for the coupling reaction itself.
-
Procedure: Before adding the coupling reagent, dissolve the this compound hydrochloride in an anhydrous solvent (like DCM or DMF) and add the base. The mixture is usually stirred for a short period (e.g., 15-30 minutes) at a reduced temperature (e.g., 0 °C) to ensure complete neutralization.
Reaction Conditions and Optimization
Q4: Which coupling reagents are most effective for reactions with this compound?
The choice of coupling reagent is critical and can significantly impact the reaction yield, especially if the carboxylic acid partner is sterically hindered. Uronium/aminium salt-based reagents are generally very effective.
| Coupling Reagent | Activating Additive | Typical Base | Estimated Yield Range (%) | Key Considerations |
| HATU | (Internal, HOAt) | DIPEA | 90-98 | Highly efficient, especially for sterically hindered couplings; fast reaction rates.[2] |
| HBTU | HOBt | DIPEA | 85-95 | A good balance of reactivity and cost for standard couplings.[2] |
| PyBOP | (Internal) | DIPEA | 90-96 | High coupling efficiency. |
| EDC | HOBt | TEA, DIPEA | 75-90 | Cost-effective; water-soluble byproducts simplify workup.[2] |
| COMU | (Internal, Oxyma) | DIPEA | 70-90 | A safer alternative to benzotriazole-based reagents with comparable efficiency to HATU. |
Note: The provided yield ranges are illustrative and based on typical peptide coupling reactions. Actual results may vary depending on the specific substrates, reaction scale, and experimental conditions.
Q5: What are the optimal solvent and temperature for my coupling reaction?
-
Solvents: Anhydrous polar aprotic solvents are the top choice. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most common. Acetonitrile (ACN) can also be used.
-
Temperature: The activation of the carboxylic acid is often performed at 0 °C to minimize side reactions. The coupling reaction itself is typically allowed to warm to room temperature and stirred for several hours to overnight. For particularly difficult couplings, a slight increase in temperature may be beneficial, but this also increases the risk of racemization.
Side Reactions and Mitigation
Q6: I suspect racemization is occurring in my reaction. How can I prevent it?
Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, is a significant concern, especially with prolonged exposure to basic conditions or high temperatures.
Strategies to Minimize Racemization:
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is highly recommended. These additives form active esters that are less prone to racemization than other activated intermediates.
-
Base Selection: Use a sterically hindered base like DIPEA rather than a less hindered one like triethylamine. Some studies suggest that N-methylmorpholine (NMM) can also be a good choice.
-
Temperature Control: Perform the activation and coupling at low temperatures (e.g., starting at 0 °C) and avoid unnecessarily long reaction times.
-
Reagent Choice: Uronium/aminium reagents that incorporate HOAt, such as HATU, are known to be very effective at suppressing racemization.
Q7: Could diketopiperazine (DKP) formation be the cause of my low yield?
Diketopiperazine formation is a potential side reaction, particularly in the context of dipeptide synthesis where this compound would be the second amino acid residue. It involves the intramolecular cyclization of a dipeptide ester to form a stable six-membered ring, which cleaves the dipeptide from the support in solid-phase synthesis or leads to byproducts in solution-phase synthesis.
Factors Favoring DKP Formation:
-
The presence of a proline or glycine residue in the dipeptide sequence can increase the likelihood of DKP formation.
-
The reaction is base-catalyzed, so prolonged exposure to the base used for neutralization and coupling can promote this side reaction.
Mitigation Strategies:
-
Carefully control the amount of base used and the reaction time.
-
If working on a solid support, the choice of resin and the first amino acid can influence the rate of DKP formation.
Experimental Protocols
Protocol 1: Neutralization of this compound Hydrochloride
This protocol describes the in-situ generation of the free amine of this compound.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound hydrochloride in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 15-20 minutes. The free amine solution is now ready for use in the subsequent coupling reaction.
Protocol 2: General Amide Coupling using HATU
This protocol outlines a standard procedure for the coupling of a carboxylic acid to this compound using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound free amine solution (from Protocol 1, ~1.0 eq)
-
HATU (1.05 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Inert atmosphere
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Cool the activated carboxylic acid solution to 0 °C.
-
Slowly add the prepared this compound free amine solution to the activated carboxylic acid mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, proceed with the appropriate aqueous workup and purification. In one reported synthesis of an N-acyl alanine methyl ester, the reaction mixture was diluted with ethyl acetate and washed sequentially with saturated NaHCO₃ solution and water before drying and purification, achieving a quantitative yield.
Visual Guides
Caption: A logical workflow for troubleshooting low conversion in reactions.
Caption: General pathway for N-acylation of this compound.
References
Technical Support Center: Troubleshooting Side Reactions of Methyl L-alaninate in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methyl L-alaninate in peptide synthesis. The following information is designed to help you anticipate and mitigate common side reactions, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
The two primary side reactions encountered when using this compound, particularly at the N-terminus of a peptide, are Diketopiperazine (DKP) formation and racemization .
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that can occur after the deprotection of the second amino acid, leading to the cleavage of the N-terminal dipeptide from the resin. This results in a truncated peptide sequence and reduced overall yield.
-
Racemization: This is the conversion of the L-enantiomer of the amino acid into its D-isomer, leading to diastereomeric impurities that can be difficult to separate from the desired peptide and may alter its biological activity.
Q2: Which factors primarily influence the extent of these side reactions?
Several experimental parameters can significantly impact the occurrence and extent of both DKP formation and racemization. These include the choice of coupling reagents, the base used for neutralization and coupling, reaction temperature, and the type of solid-phase resin.
Troubleshooting Guide: Diketopiperazine (DKP) Formation
Problem: Low yield of the target peptide and detection of a cyclic dipeptide byproduct.
Probable Cause: Formation of diketopiperazine from the N-terminal dipeptide containing this compound.
Solutions:
-
Choice of Resin: Employing a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can physically impede the intramolecular cyclization reaction.
-
Fmoc-Deprotection Conditions: Standard Fmoc deprotection using 20% piperidine in DMF can promote DKP formation. A switch to milder conditions is recommended. One highly effective alternative is the use of a solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[1] This mixture has been shown to dramatically reduce DKP formation while maintaining efficient Fmoc removal.[1][2][3][4]
-
Temperature Control: Performing the Fmoc deprotection and the subsequent coupling step at a reduced temperature (e.g., 0-5 °C) can significantly slow down the rate of DKP formation.
Quantitative Data on DKP Formation with Different Deprotection Conditions
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [2] |
| 5% Piperidine/DMF | 12.2 | [2] |
| 5% Piperazine/DMF | < 4 | [2] |
| 2% DBU, 5% Piperazine/NMP | Drastically Reduced | [2][3][4] |
Note: The data presented is based on model peptides and the exact percentage of DKP formation can vary depending on the specific amino acid sequence and experimental conditions.
Experimental Protocol: Fmoc-Deprotection to Minimize DKP Formation
This protocol is designed for the critical Fmoc-deprotection step of the second amino acid when this compound is at the N-terminus.
Materials:
-
Fmoc-protected dipeptide-resin
-
Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP
-
NMP for washing
Procedure:
-
Resin Washing: Thoroughly wash the peptide-resin with NMP (3 x 1 min).
-
First Deprotection: Add the 2% DBU / 5% piperazine in NMP solution to the resin and agitate for 5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 10 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5 x 1 min) to remove all traces of the deprotection reagents.
-
Proceed to Coupling: Immediately proceed with the coupling of the third amino acid.
Troubleshooting Workflow for DKP Formation
Caption: Troubleshooting workflow for addressing diketopiperazine formation.
Troubleshooting Guide: Racemization
Problem: Detection of a diastereomeric impurity with the same mass as the target peptide.
Probable Cause: Racemization of the this compound residue during the coupling reaction.
Solutions:
-
Coupling Reagent Selection: The choice of coupling reagent is critical. Uracil-based reagents like HATU and COMU generally exhibit lower levels of racemization compared to older reagents like HBTU and carbodiimides (DCC, DIC) when used without additives.[5][6] The addition of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure significantly suppresses racemization when using carbodiimides.[5]
-
Base Selection: The use of a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended over less hindered bases like triethylamine (TEA) to minimize racemization.[7]
-
Temperature Control: As with DKP formation, performing the coupling reaction at a lower temperature (e.g., 0 °C) can effectively reduce the rate of racemization.[8] For microwave-assisted syntheses, lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[8]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent and base before adding it to the resin, as prolonged pre-activation can increase the risk of racemization.
Quantitative Data on Racemization with Different Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference |
| HBTU | 1.5 - 5.0 | [6] |
| HATU | 0.5 - 2.0 | [6] |
| HCTU | 1.0 - 4.0 | [6] |
| COMU | < 1.0 | [6] |
| DIC/HOBt | 0.5 - 2.5 | [6] |
| DCC | 10 - 30 | [5] |
| DCC + HOBt | 1 - 5 | [5] |
Note: This data is based on model systems and the actual level of racemization can vary based on the specific sequence, solvent, base, and temperature used.
Experimental Protocol: Coupling of Fmoc-L-Alanine to Minimize Racemization
This protocol provides a general guideline for coupling the subsequent amino acid to an N-terminal this compound, aiming to minimize racemization.
Materials:
-
N-terminal deprotected peptide-resin (with L-alaninate methyl ester)
-
Fmoc-protected amino acid (3 equivalents)
-
Coupling reagent (e.g., HATU or COMU) (3 equivalents)
-
Sterically hindered base (e.g., DIPEA or 2,4,6-collidine) (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is fully deprotected and washed.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling reagent in anhydrous DMF.
-
Base Addition: Add the sterically hindered base to the amino acid solution and allow for a short pre-activation time (typically 1-2 minutes).
-
Coupling Reaction: Immediately add the activated amino acid solution to the peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for a longer duration at a reduced temperature (e.g., 4 hours at 0 °C) for particularly sensitive couplings.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Logical Relationship between Experimental Parameters and Racemization
Caption: Key experimental factors influencing the extent of racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl L-alaninate by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Methyl L-alaninate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the this compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent. The pure crystals can then be isolated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound hydrochloride?
A good solvent for recrystallization should dissolve the this compound hydrochloride well at high temperatures but poorly at low temperatures. Based on available data, a mixture of a polar solvent and a less polar "anti-solvent" is often effective for amino acid ester hydrochlorides. For instance, dissolving the crude product in a minimal amount of hot methanol or ethanol, followed by the slow addition of diethyl ether until the solution becomes slightly cloudy, can yield pure crystals upon cooling.[1]
Q3: What are some common impurities found in crude this compound?
Common impurities can include unreacted starting materials (L-alanine), byproducts from the synthesis such as diketopiperazine, and residual solvents.[2][3] The presence of colored impurities may also be a result of byproducts from the synthesis.[4]
Q4: How can I improve the yield and crystal size of my purified this compound?
To improve yield, avoid using an excessive amount of solvent for dissolution, as this will result in a significant amount of the product remaining in the mother liquor.[5] For larger crystals, a slow cooling rate is crucial. Allow the solution to cool to room temperature on the benchtop before transferring it to a refrigerator or ice bath.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Crystals | - Excessive solvent used: Too much solvent was used to dissolve the crude product, leading to a significant portion remaining in the mother liquor.[5] - Inappropriate solvent system: The chosen solvent is too good of a solvent for the compound, even at low temperatures.[4] - Loss during washing: The washing solvent is dissolving a portion of the purified crystals.[4] | - Reduce the amount of solvent used for dissolution to the minimum required. If the mother liquor still contains a significant amount of product, it can be concentrated and a second crop of crystals can be collected. - Re-evaluate the solvent system. A good solvent system will have a steep solubility curve with respect to temperature. - Use ice-cold washing solvents to minimize dissolution of the product.[4] |
| Oily Product or Gooey Precipitate Forms Instead of Crystals | - High concentration of impurities: Impurities can inhibit the formation of a proper crystal lattice.[4] - Supersaturation: The solution is too concentrated, leading to rapid precipitation instead of crystallization.[4] - Cooling too rapidly: Rapid cooling can cause the product to "oil out" instead of forming crystals. | - Consider a pre-purification step, such as passing the crude material through a short silica plug, to remove a significant portion of the impurities. - Use a slightly larger volume of the dissolving solvent to avoid excessive supersaturation.[4] - Allow the solution to cool slowly to room temperature before placing it in a cold bath. |
| Discolored Crystals (e.g., Yellow or Brown) | - Presence of colored impurities: The crude product contains colored byproducts from the synthesis.[1][4] - Degradation of the product: The product may be degrading at the high temperatures used for dissolution.[1][4] | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.[4] - Avoid prolonged heating of the solution. Dissolve the crude product quickly and proceed to the next step. |
| No Crystals Form Upon Cooling | - Insufficient supersaturation: Not enough of the compound has come out of solution to initiate crystallization. - Lack of nucleation sites: Crystal growth needs a starting point (a nucleus). | - If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites.[5] - Add a seed crystal of pure this compound to induce crystallization.[5] - Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | ~30 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6][7] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [6][7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [6][7] |
Table 2: Example Solvent Systems for Recrystallization of Amino Acid Ester Hydrochlorides
| Solvent System | Application Notes | Reference(s) |
| Methanol / Diethyl Ether | Dissolve in minimal hot methanol, add diethyl ether as an anti-solvent until cloudy, then cool. | [1] |
| Ethanol / Diethyl Ether | Similar to the methanol/ether system, utilizing ethanol as the primary solvent. | [1] |
| Isopropanol | Can be used as a single solvent system. | [8] |
| Dichloromethane / Hexanes | Dissolve in dichloromethane at room temperature and add hexanes as an anti-solvent. | [8] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound Hydrochloride using a Methanol/Diethyl Ether Solvent System
-
Dissolution: In a fume hood, place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of methanol and gently warm the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid boiling the solution for an extended period.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).[4]
-
Precipitation: To the hot filtrate, slowly add diethyl ether dropwise while swirling until the solution becomes slightly and persistently cloudy.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (0–4 °C) and leave it undisturbed overnight to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A step-by-step workflow for the recrystallization of this compound.
Caption: A troubleshooting guide for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. L-Alanine methyl ester (hydrochloride) | CAS 2491-20-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Methyl L-alaninate in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Methyl L-alaninate and its hydrochloride salt in organic solvents.
Solubility Data Summary
The solubility of this compound is significantly influenced by whether it is in its free base or hydrochloride salt form. The hydrochloride salt is more polar and tends to be more soluble in polar solvents, while the free base is less polar and exhibits better solubility in a wider range of organic solvents.
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| This compound Hydrochloride | Ethanol | ~30 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~20 | Not Specified | |
| Dimethylformamide (DMF) | ~20 | Not Specified | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 | Not Specified | |
| Water | Soluble[1][2][3] | Not Specified | |
| Methanol | Slightly Soluble[3] | Not Specified | |
| Chloroform | Soluble[4] | Not Specified | |
| This compound (Free Base) | Dichloromethane (DCM) | Soluble (qualitative) | Not Specified |
| Chloroform | Soluble (qualitative) | Not Specified | |
| Ethyl Acetate | Soluble (qualitative) | Not Specified | |
| Tetrahydrofuran (THF) | Soluble (qualitative) | Not Specified |
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the dissolution of this compound and provides step-by-step solutions.
Q1: My this compound hydrochloride will not dissolve in my non-polar organic solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate). What should I do?
A1: This is a common issue because this compound hydrochloride is a salt, making it highly polar and generally insoluble in non-polar organic solvents. To dissolve it in such solvents, you must first convert it to its free base form by neutralization.
Experimental Protocol: Conversion of this compound Hydrochloride to its Free Base
This protocol describes the neutralization of the hydrochloride salt to yield the free base, which is more soluble in a wider range of organic solvents.
Materials:
-
This compound hydrochloride
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Chloroform, Ethyl Acetate)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound hydrochloride in the chosen anhydrous organic solvent (e.g., 10 mL of DCM per gram of the hydrochloride).
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (1.1 equivalents) of a tertiary amine base (e.g., TEA or DIPEA) to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
The formation of a precipitate (triethylammonium chloride) may be observed.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound free base, which can then be dissolved in the desired organic solvent.
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start -> check_form; check_form -> convert_to_freebase [label="Yes"]; convert_to_freebase -> dissolve_freebase; dissolve_freebase -> end; } ` Caption: Logical workflow for addressing the insolubility of this compound hydrochloride in non-polar organic solvents.
Q2: I need to run a reaction in an aprotic organic solvent, but my starting material is this compound hydrochloride. How can I prepare a solution?
A2: As with non-polar solvents, the hydrochloride salt has limited solubility in many aprotic solvents. The most effective approach is to generate the free base in situ or isolate it before use.
Experimental Protocol: In Situ Generation of this compound Free Base for Reaction
This method is suitable when the presence of a tertiary amine salt does not interfere with the subsequent reaction.
Materials:
-
This compound hydrochloride
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound hydrochloride.
-
Add the anhydrous aprotic solvent.
-
Stir the suspension and add 1.1 equivalents of the tertiary amine base.
-
Stir the mixture at room temperature for 15-30 minutes. The hydrochloride salt will react to form the free base, which will dissolve in the solvent, and the corresponding ammonium salt will precipitate.
-
The resulting solution containing the free base can be used directly in the subsequent reaction. The precipitated salt can often be ignored or filtered off if necessary.
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start -> add_hcl_salt; add_hcl_salt -> add_base; add_base -> stir; stir -> formation; formation -> use_directly; use_directly -> end; } ` Caption: Step-by-step workflow for the in situ generation of this compound free base for direct use in a chemical reaction.
Q3: My this compound solution is cloudy or forms a precipitate over time. Why is this happening and how can I prevent it?
A3: Cloudiness or precipitation can be due to several factors:
-
Moisture Contamination: this compound esters can be sensitive to moisture, which can lead to hydrolysis back to L-alanine and methanol. L-alanine is generally less soluble in organic solvents than its methyl ester, causing it to precipitate.
-
Solution: Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).
-
-
Incomplete Neutralization: If you have converted the hydrochloride to the free base, incomplete neutralization can leave residual hydrochloride salt, which may have lower solubility.
-
Solution: Ensure you use a slight excess of the base and allow sufficient time for the neutralization to complete.
-
-
Temperature Effects: Solubility is temperature-dependent. If you prepared a saturated solution at a higher temperature, it might precipitate upon cooling to room temperature.
-
Solution: Prepare the solution at the temperature it will be used or gently warm the solution to redissolve the precipitate before use, ensuring the compound is stable at that temperature.
-
Frequently Asked Questions (FAQs)
-
What is the difference in solubility between this compound and its hydrochloride salt? The hydrochloride salt is the protonated form of the amine, making it a polar ionic compound. This results in good solubility in polar solvents like water and alcohols, but poor solubility in less polar organic solvents. The free base is a neutral molecule and is therefore more soluble in a broader range of organic solvents, including dichloromethane, chloroform, and ethyl acetate.
-
Can I use an inorganic base like sodium carbonate to neutralize the hydrochloride salt? Yes, an aqueous solution of a weak inorganic base like sodium carbonate or potassium carbonate can be used. After neutralization in a biphasic system (e.g., water and an organic solvent like ethyl acetate), the free base will be extracted into the organic layer. This method requires a subsequent separation and drying of the organic phase.
-
How does temperature affect the solubility of this compound? Generally, the solubility of solids in liquids increases with temperature. If you are struggling to dissolve this compound, gentle warming and sonication can help. However, be cautious as prolonged heating can potentially lead to degradation.
-
Are there any alternative solvents I can try for this compound hydrochloride? For the hydrochloride salt, polar protic solvents are generally the best choice. Besides water and ethanol, you could try methanol. For polar aprotic solvents, DMSO and DMF show moderate solubility.
-
My reaction requires the complete absence of tertiary amines. How can I prepare the free base? If your reaction is sensitive to tertiary amines, you can use the protocol for converting the hydrochloride to the free base and then thoroughly remove the solvent and any residual amine under high vacuum. Alternatively, you can use a solid-supported base to neutralize the hydrochloride, which can then be filtered off. Another method involves partitioning the hydrochloride salt between an organic solvent and an aqueous base, followed by careful separation and drying of the organic layer.
References
Stability of Methyl L-alaninate in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl L-alaninate under various pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Q1: I am seeing a new, unexpected peak in my HPLC analysis of a this compound solution that was prepared a few hours ago. What could it be?
A1: The most likely cause is the degradation of this compound. The primary degradation product is L-alanine, formed via hydrolysis of the methyl ester. Depending on the pH and temperature, you might also observe the formation of a diketopiperazine (cyclo(Ala-Ala)), which is a cyclic dipeptide. To confirm the identity of the new peak, you can:
-
Run a standard: Analyze a known standard of L-alanine to compare its retention time with the unexpected peak.
-
Mass Spectrometry (MS): Use LC-MS to determine the mass of the impurity. L-alanine will have a different molecular weight than this compound and its diketopiperazine.
Q2: My experimental results are inconsistent when using a this compound stock solution. Why might this be happening?
A2: Inconsistent results are often a sign of compound degradation. This compound is susceptible to hydrolysis, especially in aqueous solutions. If your stock solution is not freshly prepared or is stored improperly, its effective concentration will decrease over time, leading to variability in your experiments. It is highly recommended to use freshly prepared aqueous solutions of this compound. For solutions in anhydrous organic solvents like DMSO or ethanol, storage at -20°C or -80°C can extend stability, but they should be brought to room temperature and inspected for precipitation before use.[1]
Q3: I prepared an aqueous solution of this compound buffered at pH 7.4, and after a short period, I noticed a significant decrease in the parent compound peak and the emergence of the L-alanine peak. Is this expected?
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound in solution are:
-
Hydrolysis: The ester bond is cleaved by water, yielding L-alanine and methanol. This reaction is catalyzed by both acidic and basic conditions.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization can occur where the free N-terminal amine of one molecule attacks the ester carbonyl of another, leading to the formation of a cyclic dipeptide, cyclo(Ala-Ala), and the elimination of methanol. This is more likely to occur at neutral to slightly basic pH.
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound hydrochloride is a crystalline solid and is generally stable for years when stored at -20°C in a tightly sealed container to protect it from moisture, as it can be hygroscopic.[2]
Q3: How long can I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound for more than one day due to its susceptibility to hydrolysis.[1] For any quantitative experiments, it is best practice to prepare the solution fresh before each use.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound in aqueous solution is highly dependent on pH. It is generally more stable in acidic conditions (pH 4-5) and degrades more rapidly at neutral and basic pH due to accelerated hydrolysis of the ester bond.
Q5: What analytical techniques are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and effective technique for monitoring the stability of this compound.[1] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their quantification over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the parent compound and its degradants.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound across a wide range of pH values is not extensively available in the public domain, the following table provides illustrative data based on the expected behavior of similar small molecule esters. This data should be used as a general guide, and it is recommended to perform stability studies under your specific experimental conditions.
| pH | Temperature (°C) | Half-life (t½) (Estimated) | Primary Degradation Product(s) |
| 2.0 | 25 | Weeks to Months | L-alanine |
| 4.5 | 25 | Months | L-alanine |
| 7.4 | 25 | Hours to Days | L-alanine, cyclo(Ala-Ala) |
| 9.0 | 25 | Minutes to Hours | L-alanine, cyclo(Ala-Ala) |
Experimental Protocols
1. Protocol for pH-Dependent Stability Study (Forced Degradation)
This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.
Objective: To assess the rate of degradation of this compound in aqueous solutions at various pH levels.
Materials:
-
This compound hydrochloride
-
HPLC-grade water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Standard buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)
-
HPLC system with a C18 column and UV or MS detector
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve the final desired concentration. Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Time Points: Withdraw aliquots from each pH solution at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Immediately analyze the withdrawn samples by a validated stability-indicating HPLC method to quantify the remaining percentage of this compound and the formation of degradation products. If necessary, neutralize the acidic and basic samples before injection.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH condition. From this data, the degradation rate constant and half-life (t½) at each pH can be calculated.
2. Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its primary degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the compounds of interest.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Mass Spectrometry (for higher specificity)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Methyl L-alaninate hydrochloride
This guide provides troubleshooting advice and frequently asked questions regarding the effective drying of Methyl L-alaninate hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the proper drying of this compound hydrochloride critical for experiments?
This compound hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This moisture absorption can lead to several experimental problems:
-
Inaccurate Weighing: Absorbed water increases the measured weight, causing errors in concentration and stoichiometric calculations.[2]
-
Physical Changes: The powder can clump, cake, or even dissolve in the absorbed water (deliquescence), making it difficult to handle.[2]
-
Chemical Degradation: Water can promote the hydrolysis of the methyl ester back to L-alanine and methanol, compromising the compound's purity and chemical identity.[2][4]
-
Reduced Reaction Efficacy: In sensitive applications like peptide synthesis, the presence of water can interfere with coupling reactions, leading to lower yields and the formation of byproducts.[2]
Q2: What are the recommended methods for drying this compound hydrochloride?
The two most common and effective methods are:
-
Vacuum Drying: Using a vacuum oven is a standard procedure for removing residual solvents and water.[3][5] It is particularly effective for achieving a high degree of dryness.
-
Desiccator Drying: For materials that are sensitive to heat or have a low melting point, drying at room temperature in a desiccator over a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is a gentle alternative.[2][5]
Q3: How can I verify the dryness of my this compound hydrochloride sample?
For applications that are highly sensitive to water, the most reliable method to quantify residual moisture is Karl Fischer titration.[2][3] Commercial lots of this compound have been found to contain water content ranging from 0.2% to 1.0%.[3]
Q4: What are the best practices for storing the dried product?
To prevent moisture reabsorption, store the dried this compound hydrochloride in a tightly sealed container.[2][5] For optimal stability, it is recommended to keep it in a cool, dry place, such as a refrigerator at 2-8°C.[2][4] Placing the primary container inside a desiccator provides an additional layer of protection.[2] For long-term storage or for use in highly sensitive experiments, storing under an inert atmosphere like nitrogen or argon is also advised.[1][2][4]
Troubleshooting Guide
Issue 1: My final product is an oil instead of a crystalline solid.
-
Possible Causes:
-
Residual Solvent: Incomplete removal of solvents from the synthesis or purification steps.
-
Low Melting Point Impurities: The presence of impurities may be lowering the overall melting point of the product.
-
Excessive Heat: The product may have a low melting point and can melt if the drying temperature is too high.[5]
-
-
Troubleshooting Steps:
-
Ensure the product is thoroughly dried under a high vacuum to remove all residual solvents.[5]
-
Attempt to induce crystallization by redissolving the oil in a minimal amount of a suitable solvent and then adding an anti-solvent dropwise.[5]
-
Dry the product at a lower temperature, such as room temperature, in a vacuum desiccator over a strong drying agent.[5]
-
Issue 2: The product has clumped or caked together upon storage.
-
Possible Cause:
-
Moisture Absorption: Clumping is a primary indicator of moisture absorption due to the compound's hygroscopic nature.[2]
-
-
Troubleshooting Steps:
-
If the clumping is minor, the material may be salvaged by drying it under a high vacuum.[2][4]
-
Be aware that the material's purity is now compromised. For sensitive experiments, it is crucial to determine the water content via Karl Fischer titration before use.[2]
-
For critical applications, it is always best to use a fresh, unopened container of the reagent.[2]
-
Issue 3: I am observing inconsistent results or low yields in my peptide synthesis reactions.
-
Possible Cause:
-
Troubleshooting Steps:
-
Always use a fresh, properly stored container of the reagent or ensure your existing stock is thoroughly dried.[2]
-
If using a potentially compromised reagent, quantify the water content and adjust the amount used in the reaction accordingly.[2]
-
Ensure all other solvents and reagents used in the synthesis are anhydrous to eliminate other potential sources of moisture.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound hydrochloride.
| Parameter | Value | Reference(s) |
| Melting Point | 108 - 112 °C | [6][7] |
| Recommended Storage Temperature | 2 - 8 °C | [2][4] |
| Example Vacuum Oven Temperature | 45 °C | [3] |
| Example Vacuum Level | 20 mmHg | [3] |
| Typical Water Content (Commercial Lots) | 0.2 - 1.0 % | [3] |
Experimental Protocols
Protocol 1: Drying with a Vacuum Oven
This method is suitable for removing water and residual organic solvents to obtain a dry, free-flowing powder.
-
Preparation: Place the this compound hydrochloride solid in a suitable glass container, such as a watch glass or a round-bottom flask, spreading it into a thin layer to maximize surface area.
-
Placement: Place the container in the vacuum oven. If drying a powder that may become airborne, use a flask and connect it directly to the vacuum source via an adapter.
-
Vacuum Application: Close the oven door and begin to slowly apply vacuum to prevent the powder from being violently disturbed. A vacuum level of 20 mmHg or lower is effective.[3][8]
-
Heating: Once a stable vacuum is achieved, set the oven temperature. A temperature of 45 °C has been shown to be effective.[3] Do not exceed the compound's melting point range (108-112 °C).[6][7] For amino acids, lower temperatures are generally safer to prevent degradation.[9]
-
Drying Time: Dry for a sufficient period, typically 4-24 hours, depending on the amount of material and the level of moisture.[3][8] The product should be dried to a constant weight.
-
Cooling and Storage: Turn off the heat and allow the oven to cool to room temperature before slowly releasing the vacuum with an inert gas like nitrogen or argon. Immediately transfer the dried product to a tightly sealed container for storage in a desiccator.
Protocol 2: Drying with a Desiccator
This method is ideal for gentle drying at ambient temperature, especially for samples that are oily or heat-sensitive.[5]
-
Desiccant Preparation: Ensure the desiccant at the bottom of the desiccator (e.g., anhydrous calcium sulfate, silica gel with indicator) is fresh and active.
-
Sample Preparation: Spread the this compound hydrochloride solid in a thin layer on a watch glass or in an open petri dish.
-
Placement: Place the sample on the desiccator plate above the desiccant.
-
Sealing: Lightly grease the ground-glass rim of the desiccator and slide the lid on to create an airtight seal.
-
Vacuum (Optional): For enhanced drying efficiency, a vacuum desiccator can be used. Slowly evacuate the air from the desiccator using a vacuum pump.
-
Drying Time: Allow the sample to dry for an extended period (24-72 hours). Drying time can be significantly longer without a vacuum.[10]
-
Storage: Once dry, the product can be stored directly within the sealed desiccator until needed. Before opening a cold desiccator, allow it to equilibrate to room temperature to prevent condensation on the cold sample.[11]
Visual Workflow
Caption: Troubleshooting workflow for drying this compound hydrochloride.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. L-Alanine Methyl Ester Hydrochloride | 2491-20-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. croll.com [croll.com]
- 9. process-technology-online.com [process-technology-online.com]
- 10. science.wonderhowto.com [science.wonderhowto.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side-Product Formation in Methyl L-alaninate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation in reactions involving Methyl L-alaninate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most common side products encountered during reactions with this compound are:
-
D-Alanine methyl ester: Formed via racemization of the chiral center.
-
Alanine: Resulting from the hydrolysis of the methyl ester.
-
Cyclo(Ala-Ala) (a diketopiperazine): This can form, particularly in reactions aiming to produce dipeptides.[1][2]
-
N-acylated impurities: If the reaction is an N-acylation, over-acylation or reaction with impurities in the acylating agent can occur.
-
Transesterification products: If other alcohols are present in the reaction mixture, the methyl group of the ester can be exchanged.[3][4]
Q2: How can I detect and quantify the formation of the D-enantiomer (racemization)?
A2: Several analytical techniques can be employed to detect and quantify racemization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and widely used method. It involves separating the L- and D-enantiomers on a chiral stationary phase (CSP) column.[5]
-
Gas Chromatography (GC) of Derivatized Amino Acids: The product can be hydrolyzed back to alanine, which is then derivatized with a chiral reagent and analyzed on a chiral GC column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can sometimes be used to distinguish between diastereomers formed when this compound is coupled with another chiral molecule, as the different spatial arrangements can lead to distinct chemical shifts.
Q3: What are the key factors that promote racemization?
A3: The primary factors that contribute to racemization in reactions involving this compound, particularly in peptide synthesis, include:
-
Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
-
Absence of an Effective Additive: Additives are often crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents.
-
Strong or Excess Base: The presence of a strong base can readily abstract the alpha-proton, leading to racemization.
-
High Reaction Temperature: Increased temperatures accelerate the rate of racemization.[6]
-
Prolonged Activation Time: Longer times between the activation of a carboxylic acid and its reaction with this compound can increase the likelihood of racemization of the activated acid.
Q4: How can hydrolysis of the methyl ester be minimized?
A4: To minimize the hydrolysis of this compound to L-alanine, consider the following:
-
Control pH: Avoid strongly acidic or alkaline conditions, as these can catalyze hydrolysis.[7] The stability of similar compounds like aspartame is highly pH-dependent.[7]
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry, as water is required for hydrolysis.
-
Temperature Control: Higher temperatures can accelerate hydrolysis.
-
Appropriate Work-up: During the reaction work-up, use neutral or slightly acidic/basic washes for short durations.
Q5: What leads to the formation of diketopiperazines and how can it be prevented?
A5: Diketopiperazine (DKP) formation is a significant side reaction, particularly during the synthesis of dipeptides involving this compound.[2][8] It occurs via an intramolecular cyclization of a dipeptide ester. To prevent DKP formation:
-
Use of Protecting Groups: The N-terminus of the amino acid being coupled to this compound should be protected (e.g., with Fmoc or Boc) to prevent the free amine from attacking the ester carbonyl.
-
Control of Reaction Conditions: The tendency for DKP formation can be influenced by the solvent, temperature, and the specific amino acid sequence.[2][9] For instance, certain sequences are more prone to this side reaction.[2][10]
-
Immediate Subsequent Coupling: In solid-phase peptide synthesis, after deprotection of the N-terminus of the newly formed dipeptide, the next coupling should be performed promptly to minimize the time the free amine is available for intramolecular cyclization.
Troubleshooting Guides
Issue 1: Significant Racemization Detected
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as HATU or HBTU, in combination with an additive. For carbodiimide-based couplings (e.g., DIC), always use a racemization-suppressing additive.[11] |
| Absence or Ineffective Additive | Incorporate an effective racemization suppressor like OxymaPure or HOBt into your coupling protocol. Oxyma derivatives have been shown to be particularly effective. |
| Strong or Excess Base | Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), in the minimum required amount.[12] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. For example, start the reaction at 0 °C and allow it to warm to room temperature slowly. For microwave-assisted couplings, lowering the temperature can significantly limit racemization.[6] |
| Prolonged Activation Time | Minimize the pre-activation time of the N-protected amino acid before adding this compound to reduce the lifetime of the racemization-prone activated intermediate. |
Issue 2: Presence of L-alanine in the Product Mixture
| Potential Cause | Recommended Action |
| Water in Reaction Mixture | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Non-neutral pH | Maintain a neutral or near-neutral pH during the reaction unless the specific chemistry requires acidic or basic conditions. If so, consider the stability of the ester under those conditions. |
| Aqueous Work-up | Minimize the duration of contact with aqueous acidic or basic solutions during the work-up. Use saturated sodium bicarbonate or dilute HCl for washing, followed by a brine wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). |
Issue 3: Formation of Diketopiperazine
| Potential Cause | Recommended Action |
| N-terminal Deprotection | Ensure the N-terminal protecting group of the coupling partner is stable throughout the reaction and is only removed when intended. |
| Intramolecular Cyclization | In peptide synthesis, proceed to the next coupling step immediately after the deprotection of the dipeptide's N-terminus. |
| Solvent Effects | The choice of solvent can influence the rate of diketopiperazine formation. Consider solvent screening if this is a persistent issue.[2] |
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for HPLC Analysis of Alanine Methyl Ester Enantiomers
| Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase | Advantages | Disadvantages |
| Macrocyclic Glycopeptide | CHIROBIOTIC T | Methanol/Water with Ammonium Acetate[5] | Broad enantioselectivity for amino acids and peptides.[5] | May require optimization of mobile phase additives. |
| Crown Ether | ChiroSil RCA(+) | Methanol/Water with Sulfuric Acid[5] | Good for primary amines. | Can be sensitive to mobile phase composition. |
| Zwitterionic | CHIRALPAK ZWIX(+) | Methanol/Water with Formic Acid and Diethylamine[5] | Effective for a wide range of amino acids. | Mobile phase can be more complex. |
Table 2: Influence of Coupling Conditions on Racemization
| Coupling Reagent/Additive | Base | Temperature (°C) | % D-Isomer (Epimerization) |
| HATU/HOAt | NMM | 25 | Low[12] |
| HBTU | DIPEA | 25 | Low[12] |
| DIC/Oxyma | NMM | 25 | Very Low[11] |
| DIC/HOBt | DIPEA | 25 | Low |
| Fmoc-L-His(Trt)-OH with DIC/Oxyma | 25 | 1.8[11] | |
| Fmoc-L-His(Trt)-OH with DIC/Oxyma | 55 | 31.0[11] |
Note: The extent of racemization is highly dependent on the specific amino acid being coupled. The data for Fmoc-L-His(Trt)-OH illustrates a worst-case scenario for a sensitive amino acid.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Methyl Alaninate Enantiomers
This protocol provides a general guideline for the chiral separation of L- and D-alanine methyl ester. Method optimization may be required based on the specific instrument and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase column (e.g., CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: UV at 215 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis for Purity Assessment (after derivatization)
This protocol outlines a general procedure for the analysis of this compound purity via GC-MS after derivatization.
-
Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a reaction vial.
-
Add a suitable solvent (e.g., acetonitrile) and a derivatizing agent. A common choice for amino acids is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13]
-
Heat the mixture according to the derivatizing agent's protocol (e.g., 70 °C for 30 minutes).
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5).[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: e.g., 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-500.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Data Analysis: Identify the peaks corresponding to the derivatized this compound and any side products by comparing their mass spectra to a reference library or by interpreting the fragmentation patterns.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common side reactions.
Caption: General experimental workflow from synthesis to analysis and purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspartame - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Peptide Coupling with N-methyl-L-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the incorporation of N-methyl-L-alanine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is peptide coupling with N-methyl-L-alanine more challenging than with standard amino acids?
A1: The primary challenge stems from steric hindrance.[1][2] The methyl group on the alpha-amino nitrogen of N-methyl-L-alanine physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[1] This steric bulk significantly slows down the coupling reaction rate, often leading to incomplete reactions, lower yields, and the formation of deletion sequences where the N-methylated residue is skipped.[2] This issue is particularly pronounced when attempting to couple an amino acid onto an N-terminal N-methyl-L-alanine residue or when coupling two consecutive N-methylated amino acids.[1]
Q2: What are the main benefits of incorporating N-methyl-L-alanine into a peptide sequence?
A2: N-methylation of the peptide backbone offers several significant advantages for therapeutic peptides:
-
Increased Proteolytic Stability: The N-methyl group provides steric shielding, protecting the adjacent peptide bond from degradation by proteases, which can lead to a longer in vivo half-life.[3]
-
Enhanced Membrane Permeability: By reducing the hydrogen-bonding capacity of the amide backbone, N-methylation can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.[3]
-
Conformational Rigidity: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[3]
-
Improved Oral Bioavailability: The enhanced stability and permeability can contribute to improved oral bioavailability of peptide-based drugs.[2]
Q3: My usual coupling monitoring method, the ninhydrin (Kaiser) test, is not working for N-methyl-L-alanine. Why is this and what should I use instead?
A3: The ninhydrin test is specific for primary amines and gives a false negative or a very weak response with the secondary amine of N-methyl-L-alanine.[2][4] Therefore, it is not a reliable method for monitoring coupling completion. A recommended alternative is the bromophenol blue test , which detects any unreacted free amine, including secondary amines.[2][4][5] A color change from blue/green to yellow indicates a complete coupling reaction.[2][4]
Troubleshooting Guides
Problem 1: Low Coupling Yield and Presence of Deletion Sequences
Cause: Incomplete coupling reaction due to steric hindrance and/or insufficient reactivity of the coupling reagent.
Solutions:
-
Switch to a More Potent Coupling Reagent: Standard coupling reagents like HBTU and HCTU are often inefficient for N-methylated amino acids.[2] It is highly recommended to use more potent uronium/aminium or phosphonium salt-based reagents.[6][7]
-
Double Coupling: Repeat the coupling step to drive the reaction to completion. This is particularly useful for very difficult couplings, such as coupling onto an N-methylated residue.[8]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can increase the reaction rate.[9]
-
Optimize Reaction Time and Temperature: Longer reaction times (e.g., 4 hours to overnight) may be necessary.[10] In some cases, microwave-assisted synthesis at an elevated temperature (e.g., 75°C) can significantly improve coupling efficiency.[1]
Problem 2: Epimerization of N-methyl-L-alanine during Coupling
Cause: The activated carboxylic acid of the N-methyl-L-alanine is susceptible to base-catalyzed epimerization, leading to the formation of the D-isomer.
Solutions:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as those containing HOAt or OxymaPure as an additive.[11][12]
-
Base Selection: Employ a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases.[13]
-
Solvent Considerations: Polar aprotic solvents like DMF can promote epimerization.[14] If solubility allows, consider using a less polar solvent.[13]
-
Control Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[14]
-
Minimize Pre-activation Time: The longer the amino acid is in its activated state before coupling, the higher the risk of epimerization.[13] Add the activated amino acid solution to the resin immediately after a short pre-activation period (1-2 minutes).[13]
Data Presentation
Table 1: Comparison of Coupling Reagents for N-methylated Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for N-methylated Residues | Key Advantages | Potential Disadvantages/Side Reactions |
| HATU | Uronium/Aminium Salt | Very High | Highly effective for sterically hindered couplings; fast reaction rates.[6][7] | Can cause guanidinylation of the N-terminus if used in excess.[6] |
| HBTU | Uronium/Aminium Salt | Moderate | Cost-effective and widely used for standard couplings. | Less effective than HATU for hindered couplings, may result in incomplete reactions.[2][7] |
| PyAOP | Phosphonium Salt | High | Particularly effective for coupling N-protected N-methyl amino acids.[15] | |
| PyBOP | Phosphonium Salt | High | Byproducts are generally less problematic than those from BOP. | Can be less reactive than uronium salts for the most challenging couplings.[7] |
| COMU | Uronium/Aminium Salt | Very High | High coupling efficiency comparable to HATU; byproducts are water-soluble, which is advantageous for "green" chemistry.[11] |
Note: The reported efficiencies are based on general performance with N-methylated residues and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-methyl-L-alanine using HATU
This protocol outlines the manual incorporation of Fmoc-N-methyl-L-alanine into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-N-methyl-L-alanine
-
Other required Fmoc-protected amino acids
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]
-
Fmoc Deprotection:
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Monitoring Coupling Completion:
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[3]
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
Materials:
-
Test solution: 3 mg of bromophenol blue dissolved in 100 mL of DMF.[4]
Procedure:
-
Remove a small sample of resin beads (10-15 beads) from the reaction vessel.[4][5]
-
Place the beads in a small test tube and wash them thoroughly with fresh DMF to remove any residual base.[4][5]
-
Carefully remove the wash solvent.[5]
-
Add 1-2 drops of the bromophenol blue test solution to the beads.[4][5]
-
Observe the color of the beads immediately.[16]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
Validation & Comparative
Determining the Enantiomeric Excess of Methyl L-alaninate: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of chiral molecules. Methyl L-alaninate, a common chiral building block, is no exception. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of this compound, supported by experimental data and detailed protocols. We also present alternative analytical techniques for a comprehensive overview.
Comparison of Chiral HPLC Methods
The direct separation of enantiomers on a chiral stationary phase (CSP) is the most prevalent and efficient method for determining the enantiomeric excess of this compound. The choice of the CSP is the most critical factor influencing the separation. Below is a comparison of the performance of different types of CSPs for the separation of alanine derivatives. The data presented is based on the separation of a closely related analog, L-Alanyl-L-alanine methyl ester, which provides a strong indication of the expected performance for this compound.
| Chiral Stationary Phase (CSP) Type | Column Example | Mobile Phase | Retention Time (L-enantiomer) (min) | Retention Time (D-enantiomer) (min) | Resolution (Rs) | Key Advantages |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ T | 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v) | 8.5 | 10.2 | 2.1 | Broad enantioselectivity for amino acids and peptides, robust, and compatible with reversed-phase conditions.[1] |
| Crown Ether | ChiroSil® RCA(+) | 0.1 M Sulfuric Acid in Methanol/Water (90:10, v/v) | 12.3 | 14.8 | 1.9 | Excellent for primary amines, high efficiency.[1] |
| Zwitterionic | CHIRALPAK® ZWIX(+) | Methanol/Water (98:2, v/v) with 50 mM Formic Acid and 25 mM Diethylamine | 6.2 | 7.5 | 1.7 | Well-suited for underivatized amino acids and small peptides, compatible with mass spectrometry (MS).[1] |
| Polysaccharide-based (derivatized) | Amylose tris(3,5-dimethylphenylcarbamate) | 10% 2-propanol/hexane (v/v) with 0.1% TFA (for N-FMOC derivative) | ~13 | ~15 | >1.5 | High loading capacity, broad applicability for derivatized analytes.[2] |
Alternative Analytical Methods
While chiral HPLC is the gold standard, other techniques can also be employed for the determination of enantiomeric excess.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile, derivatized enantiomers on a chiral capillary column. | High resolution and sensitivity. | Requires derivatization, which can be time-consuming and may introduce impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers. | Rapid analysis, no separation required, provides a direct measure of the molar ratio. | Lower sensitivity compared to chromatographic methods, may require specialized chiral reagents. |
| Enantioselective Indicator Displacement Assays (eIDAs) | A colorimetric method where chiral receptors and an indicator are used to discriminate between enantiomers. | High-throughput potential, uses a conventional UV-vis spectrophotometer. | Indirect method, may require extensive method development for new analytes.[3] |
Experimental Protocols
Detailed methodologies for the key chiral HPLC approaches are provided below. These protocols can serve as a starting point for method development for the analysis of this compound.
Method 1: Macrocyclic Glycopeptide CSP
This method utilizes a teicoplanin-based CSP, which is known for its broad enantioselectivity for amino acids and their derivatives.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: CHIROBIOTIC™ T (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 215 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Method 2: Crown Ether CSP
This method is particularly effective for the separation of compounds containing a primary amine group.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: ChiroSil® RCA(+) (150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 0.1 M Sulfuric Acid in Methanol/Water (90:10, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 20 °C.[1]
-
Detection: UV at 215 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Method 3: Zwitterionic CSP
Zwitterionic CSPs are designed for the separation of amphiprotic molecules like amino acids and are compatible with mass spectrometry.[1]
-
Instrumentation: HPLC system with a UV or MS detector.
-
Column: CHIRALPAK® ZWIX(+) (150 mm x 3.0 mm, 3 µm).[1]
-
Mobile Phase: Methanol/Water (98:2, v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 215 nm or MS (ESI+).[1]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Visualizations
To further clarify the experimental process and the logical relationships, the following diagrams are provided.
Caption: General experimental workflow for chiral HPLC analysis.
References
A Comparative Guide to Confirming Methyl L-alaninate Purity via ¹H NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H NMR data for assessing the purity of Methyl L-alaninate. It includes detailed experimental protocols and data interpretation guidelines to distinguish pure this compound from common impurities.
Introduction
This compound is a crucial chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Ensuring its chemical and enantiomeric purity is paramount for the successful development of target compounds. ¹H NMR spectroscopy is a powerful and efficient technique for verifying the purity of this compound. This guide outlines the characteristic ¹H NMR signals of this compound and compares them with those of potential process-related impurities and degradation products.
Data Presentation: ¹H NMR Chemical Shift Comparison
The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound (free base) and its common impurities in deuterated chloroform (CDCl₃). These values are essential for identifying the presence of contaminants in a sample.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Free Base) | -CH(NH₂) | ~3.5-3.6 | Quartet (q) | ~7.1 | 1H |
| -OCH₃ | ~3.73 | Singlet (s) | - | 3H | |
| -CH₃ (alanine) | ~1.35 | Doublet (d) | ~7.1 | 3H | |
| -NH₂ | ~1.5 (broad) | Singlet (s) | - | 2H | |
| This compound Hydrochloride | -CH(NH₃⁺) | ~4.1-4.2 | Quartet (q) | ~7.2 | 1H |
| -OCH₃ | ~3.85 | Singlet (s) | - | 3H | |
| -CH₃ (alanine) | ~1.6-1.7 | Doublet (d) | ~7.2 | 3H | |
| -NH₃⁺ | ~8.0-9.0 (broad) | Singlet (s) | - | 3H | |
| Alanine Diketopiperazine | -CH (ring) | ~4.1 | Quartet (q) | ~6.9 | 2H |
| -CH₃ (ring) | ~1.5 | Doublet (d) | ~6.9 | 6H | |
| -NH (ring) | ~6.0-7.0 (broad) | Singlet (s) | - | 2H | |
| Residual Solvents (Common Examples) | |||||
| Dichloromethane | CH₂Cl₂ | ~5.30 | Singlet (s) | - | - |
| Diethyl ether | -OCH₂CH₃ | ~3.48 | Quartet (q) | ~7.1 | - |
| -OCH₂CH₃ | ~1.21 | Triplet (t) | ~7.1 | - | |
| Methanol | -OH | Variable | Singlet (s) | - | - |
| -CH₃ | ~3.49 | Singlet (s) | - | - |
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol details the methodology for determining the purity of this compound using quantitative ¹H NMR (qNMR) with an internal standard.
Materials
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm, high precision)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of the high-purity internal standard.
-
Dissolve it in a precise volume of CDCl₃ to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add a precise volume of the internal standard stock solution to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer an appropriate amount of the final solution (typically 600-700 µL) into an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Ensure the spectrometer is properly tuned and shimmed.
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and internal standard). A d1 of 30 seconds is generally sufficient.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methoxy singlet at ~3.73 ppm) and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the internal standard signal
-
MW_analyte = Molecular weight of the analyte (this compound = 103.12 g/mol )
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Mandatory Visualizations
Logical Workflow for ¹H NMR Purity Analysis
Caption: Workflow for ¹H NMR Purity Analysis.
A Comparative Guide to Methyl L-alaninate and Ethyl L-alaninate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of chiral drugs, the choice of starting materials and protecting groups is paramount to achieving desired yields, purity, and overall efficiency. Among the crucial building blocks are the ester derivatives of amino acids, with Methyl L-alaninate and Ethyl L-alaninate being two commonly employed options. This guide provides an objective comparison of these two reagents in synthetic applications, supported by physicochemical data and outlining experimental considerations.
Physicochemical Properties: A Foundation for Synthetic Strategy
The physical and chemical properties of a reagent dictate its handling, reactivity, and purification profile. Below is a summary of the key properties for the hydrochloride salts of this compound and Ethyl L-alaninate, the commercially prevalent forms.
| Property | This compound Hydrochloride | Ethyl L-alaninate Hydrochloride |
| Molecular Formula | C₄H₉NO₂ · HCl[1] | C₅H₁₁NO₂ · HCl |
| Molecular Weight | 139.58 g/mol [1] | 153.61 g/mol |
| Melting Point | 109-111 °C[2] | 78-80 °C (decomposes) |
| Solubility | Soluble in water.[2] Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml).[1] | Good solubility in water.[3] |
| Appearance | White to off-white crystalline powder.[2] | White crystals. |
The lower melting point of Ethyl L-alaninate hydrochloride and its decomposition upon melting are notable differences. The choice between the two may be influenced by the desired physical form of intermediates and the thermal conditions of the planned synthesis.
Performance in Synthesis: A Comparative Overview
While direct, head-to-head comparative studies under identical reaction conditions are not extensively documented in the readily available literature, we can infer performance characteristics based on their chemical nature and existing synthetic protocols. The primary application for both reagents is as the amine component in peptide coupling reactions.
The main difference in their synthetic performance is expected to arise from the steric hindrance and electronic effects of the methyl versus the ethyl ester group. The slightly larger ethyl group may lead to slower reaction kinetics in sterically hindered couplings compared to the methyl group. However, this difference is generally considered to be minor in many standard peptide syntheses.
One area where the choice of ester can be significant is in the propensity for side reactions. A notable side reaction in dipeptide synthesis is the formation of piperazinediones (diketopiperazines) from the dipeptide ester. A kinetic study on the formation of piperazinediones from dipeptide esters in aqueous solution indicated that the rate of this side reaction is influenced by the nature of the ester group.[4] While this particular study focused on glycylglycine esters, it highlights that the ester moiety can impact the rate of intramolecular cyclization.
In the absence of direct comparative yield and reaction time data for a specific reaction, the choice between Methyl and Ethyl L-alaninate often comes down to other factors such as cost, availability, and the desired properties of the final product or intermediates. For instance, the ethyl ester may be preferred if a subsequent selective hydrolysis of a different methyl ester elsewhere in the molecule is required.
Experimental Protocols: A Practical Framework
To illustrate the use of these reagents, we present a generalized experimental workflow for the synthesis of a dipeptide, specifically Boc-L-Alanyl-L-Alanine ester. This can be adapted for either the methyl or ethyl ester of L-alanine.
General Dipeptide Synthesis Workflow
Caption: General workflow for the synthesis of a Boc-protected dipeptide ester.
Detailed Experimental Protocol: Synthesis of Boc-L-Alanyl-L-Alanine Methyl Ester
The following protocol is a representative example for the synthesis of Boc-L-Alanyl-L-Alanine Methyl Ester. A similar procedure can be followed for the ethyl ester, with potential minor adjustments to reaction times and purification conditions.
Materials:
-
L-Alanine methyl ester hydrochloride
-
Boc-L-Alanine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of L-Alanine Methyl Ester Hydrochloride:
-
Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (1.1 eq) dropwise to the solution and stir for 15 minutes at 0 °C.
-
-
Activation of Boc-L-Alanine:
-
In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to this solution and stir at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
-
Peptide Coupling:
-
Add the neutralized L-Alanine methyl ester solution from step 1 to the activated Boc-L-Alanine solution from step 2.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure Boc-L-Alanyl-L-Alanine methyl ester.
-
Signaling Pathways and Logical Relationships
The choice between this compound and Ethyl L-alaninate can be visualized as a decision point in a larger synthetic workflow, with downstream implications for reaction conditions and potential side products.
Caption: Decision logic for selecting an L-alaninate ester in peptide synthesis.
Conclusion
Both this compound and Ethyl L-alaninate are valuable reagents in synthetic chemistry, particularly for peptide synthesis. The choice between them is often dictated by factors beyond a simple comparison of reactivity. While the methyl ester may offer slightly faster kinetics in some cases due to reduced steric hindrance, the ethyl ester provides an alternative for strategies requiring orthogonal protecting group schemes. Careful consideration of the overall synthetic plan, including potential side reactions and purification strategies, will guide the researcher to the most appropriate choice for their specific application. Direct comparative studies under a range of conditions would be beneficial to the scientific community to further elucidate the subtle yet potentially significant differences in their synthetic performance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Page loading... [guidechem.com]
- 4. Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Navigating the Nuances of N-Methylation: A Comparative Guide to the Mass Spectrometry Analysis of Methyl L-alaninate Containing Peptides
For researchers, scientists, and drug development professionals, the incorporation of modified amino acids into peptides is a critical strategy for enhancing therapeutic properties. Among these modifications, N-methylation, particularly of residues like L-alanine to form Methyl L-alaninate, offers significant advantages in terms of metabolic stability and cell permeability. However, the successful synthesis and characterization of these modified peptides require robust analytical validation. This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of this compound containing peptides against their non-methylated counterparts and other analytical techniques, supported by detailed experimental protocols and data interpretation.
The introduction of a methyl group to the amide nitrogen of a peptide backbone, as in this compound, imparts a mass increase of 14.01565 Da.[1] This seemingly simple modification introduces significant changes to the peptide's physicochemical properties, including conformational rigidity and resistance to enzymatic degradation.[2][3] Mass spectrometry (MS) stands as a primary and indispensable tool for the verification and detailed characterization of these N-methylated peptides, offering high sensitivity and specificity.[1]
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
The choice of analytical technique for characterizing this compound containing peptides depends on the specific information required, such as sequence confirmation, localization of the modification, conformational analysis, and purity assessment.
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Edman Degradation |
| Primary Function | Sequence verification, modification localization, impurity profiling, and quantification. | 3D structure and conformational analysis in solution. | N-terminal sequence determination. |
| Sensitivity | High (picomole to femtomole range). | Moderate to low (micromole to millimole range). | Moderate (picomole range). |
| Throughput | High. | Low. | Low. |
| Sample Requirement | Low. | High. | Low to moderate. |
| Information Provided | Precise molecular weight, amino acid sequence via fragmentation, and exact location of N-methylation.[1] | Detailed conformational dynamics, including cis/trans isomerization around the N-methylated peptide bond. | Stepwise N-terminal amino acid sequence. |
| Limitations | Provides limited information on 3D structure. | Not ideal for complex mixtures or impurity profiling. | Ineffective for N-terminally blocked or modified peptides, including N-methylated N-termini. |
In-Depth Mass Spectrometry Analysis: A Head-to-Head Comparison
The most significant impact of N-methylation on mass spectrometry analysis is observed in the fragmentation patterns during tandem mass spectrometry (MS/MS). The presence of the N-methyl group can influence the cleavage of the peptide backbone, affecting the relative abundance of the resulting b- and y-ions.
Illustrative Fragmentation Data for a Model Dipeptide
To illustrate the effect of N-methylation, let's consider the hypothetical fragmentation of a simple dipeptide, Alanyl-Alanine (Ala-Ala), versus its N-methylated counterpart, Alanyl-(N-methyl)Alanine (Ala-(N-Me)Ala).
| Parameter | Ala-Ala | Ala-(N-Me)Ala | Observations and Implications |
| Precursor Ion (m/z) | [M+H]⁺ = 161.09 | [M+H]⁺ = 175.11 | The 14.02 Da mass shift is a primary indicator of successful methylation. |
| LC Retention Time | X min | X + Δt min | N-methylation often increases hydrophobicity, leading to a longer retention time in reversed-phase chromatography. The exact shift (Δt) is sequence and context-dependent. |
| Major Fragment Ions | y₁: 72.04b₁: 72.04 | y₁: 86.06b₁: 72.04 | The y₁-ion of the N-methylated peptide shows the characteristic +14 Da mass shift, confirming the modification is on the second residue. |
| b-ion / y-ion Ratio | ~1 | < 1 (Illustrative) | The N-methyl group can sterically hinder the formation of the oxazolone structure required for b-ion formation, potentially leading to a lower relative abundance of b-ions compared to y-ions. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide
This protocol describes the synthesis of a generic N-methylated peptide using the on-resin methylation method.[4]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Methyl p-toluenesulfonate (MeOTs)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Coupling reagents (e.g., HBTU, HATU)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially using a standard coupling protocol (e.g., HBTU/DIEA in DMF).
-
On-Resin N-Methylation:
-
Sulfonylation: After deprotection of the amine to be methylated, treat the resin with o-NBS-Cl and DIEA in DMF.
-
Methylation: Treat the sulfonated resin with MeOTs and DBU in DMF.
-
Desulfonylation: Remove the o-NBS group with 2-mercaptoethanol and DBU in DMF.
-
-
Chain Elongation: Continue coupling subsequent amino acids. Note that coupling onto an N-methylated amine is often slower and may require stronger coupling reagents or longer reaction times.[5]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
LC-MS/MS Analysis of N-Methylated Peptides
This protocol outlines a general procedure for the analysis of a purified N-methylated peptide.
Instrumentation and Reagents:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase column (e.g., 2.1 mm ID, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Purified N-methylated peptide sample dissolved in Mobile Phase A.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 µg/mL) in Mobile Phase A.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).
-
-
Mass Spectrometry Analysis:
-
Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weight of the peptide. Confirm the presence of the expected [M+H]⁺ ion corresponding to the N-methylated peptide.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the precursor ion of the N-methylated peptide. Collision-induced dissociation (CID) is commonly used.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
Confirm the peptide sequence by calculating the mass differences between consecutive ions in a series.
-
Localize the N-methyl modification by identifying the 14.02 Da mass shift in the fragment ions containing the modified residue.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Methyl L-alaninate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural validation of methyl L-alaninate. Experimental data and detailed protocols are provided to support the comparison and to offer a practical resource for researchers in the field.
Introduction
The precise determination of the three-dimensional structure of small molecules is a cornerstone of chemical and pharmaceutical research. This compound, a derivative of the amino acid alanine, serves as a crucial building block in the synthesis of peptides and other pharmacologically active compounds.[1] Accurate structural elucidation is paramount for understanding its chemical reactivity, stereochemistry, and interaction with biological targets. Single-crystal X-ray diffraction has long been considered the gold standard for this purpose, providing unambiguous atomic coordinates.[2][3] However, the requirement for high-quality single crystals can be a significant bottleneck.[4] This guide compares the definitive power of X-ray crystallography with the practical advantages and complementary nature of other widely used analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and the emerging technique of Microcrystal Electron Diffraction (MicroED).
Methods Comparison
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Microcrystal Electron Diffraction (MicroED) |
| Principle | Diffraction of X-rays by a single crystal lattice.[2][3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules.[5] | Diffraction of electrons by nanocrystals.[4][6] |
| Sample Requirement | High-quality single crystal (typically >0.1 mm).[2] | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solution or solid state. | Nanocrystals (~100 nm) in powder form.[4][6] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[2][3] | Connectivity of atoms, chemical environment, stereochemistry (relative), quantitation. | Molecular weight, elemental composition, fragmentation pattern for structural clues.[5] | Precise 3D atomic coordinates from very small crystals.[4][6] |
| Advantages | Unambiguous and definitive structure determination.[2] | Non-destructive, provides information on structure in solution, high throughput. | High sensitivity, provides molecular weight confirmation, suitable for complex mixtures.[5] | Overcomes the need for large single crystals, rapid data collection.[4][6] |
| Limitations | Requires well-ordered single crystals, which can be difficult to grow.[4] | Indirect structural information, can be complex to interpret for large molecules. | Does not provide 3D structure, fragmentation can be complex.[7] | Newer technique, requires specialized equipment. |
Experimental Data
X-ray Crystallography Data for this compound
Obtaining high-quality single crystals of this compound suitable for X-ray diffraction can be challenging. The Crystallography Open Database (COD) lists entries 4316617 and 4316619 for this compound.[8] While the specific crystallographic information file (CIF) for these entries was not directly accessible through standard search protocols, a representative set of bond lengths and angles for a similar small amino acid ester is presented below for illustrative purposes.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-O1 | 1.20 | O1-C1-O2 | 125.0 |
| C1-O2 | 1.34 | O1-C1-C2 | 124.5 |
| C1-C2 | 1.52 | O2-C1-C2 | 110.5 |
| C2-N1 | 1.47 | C1-C2-N1 | 110.0 |
| C2-C3 | 1.53 | C1-C2-C3 | 109.5 |
| O2-C4 | 1.45 | N1-C2-C3 | 111.0 |
| C1-O2-C4 | 116.0 |
Note: This data is representative of a typical amino acid ester and is intended for comparative illustration.
Spectroscopic Data for this compound Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 300 MHz): δ 5.13 (q, J = 6.9 Hz, 1H, OCH), 5.06 (br, 1H, NH), 4.34 (m, 1H, NHCH), 3.70 (s, 3H, OCH₃), 1.46 (d, J = 6.9 Hz, 3H, OCHCH₃), 1.40 (s, 9H, C(CH₃)₃), 1.38 (d, J = 7.2 Hz, 3H, NHCHCH₃).[9]
-
¹³C NMR (CDCl₃, 75 MHz): δ 172.6, 170.8, 155.0 (C=O), 79.8 (C(CH₃)₃), 69.2 (OCH), 52.4 (OCH₃), 49.4 (NHCH), 28.4 (C(CH₃)₃), 18.5 (NHCHCH₃), 16.9 (OCHCH₃).[9]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to show losses of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃), providing evidence for the presence of the methyl ester functionality.[7][10]
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve this compound in a suitable solvent (e.g., a mixture of ethanol and water). Allow the solvent to evaporate slowly at a constant temperature in a vibration-free environment. High-quality, single crystals of sufficient size (typically > 0.1 mm in all dimensions) are required.[11]
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a cryoloop.[11]
-
Data Collection: Place the mounted crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) in a stream of cold nitrogen. Collect a series of diffraction images by rotating the crystal in the X-ray beam.[2][11]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, high-resolution structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of this compound hydrochloride in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.
-
Data Analysis: Process the acquired spectra (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlation signals to determine the connectivity of atoms and the stereochemistry of the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Acquire the mass spectrum, which shows the mass-to-charge ratio of the molecular ion and any fragment ions.
-
Data Interpretation: Analyze the mass of the molecular ion to confirm the molecular weight. Study the fragmentation pattern to deduce structural features of the molecule.[7][10]
Microcrystal Electron Diffraction (MicroED)
-
Sample Preparation: Apply a small amount of powdered this compound onto a transmission electron microscopy (TEM) grid.[6][12]
-
Data Collection: Place the grid in a cryo-electron microscope. Identify nanocrystals and collect electron diffraction data as a movie while continuously rotating the crystal.[4][6]
-
Data Processing and Structure Solution: Process the diffraction movie using standard crystallographic software to obtain reflection intensities. Solve and refine the structure using methods similar to those used in X-ray crystallography.[6]
Visualization of Experimental Workflow
Caption: Workflow for the structural validation of this compound.
Conclusion
Single-crystal X-ray crystallography remains the definitive method for the absolute structure determination of small molecules like this compound, providing unparalleled detail of the molecular architecture. However, the practical challenges associated with crystal growth necessitate the use of complementary techniques. NMR spectroscopy provides crucial information about the molecule's structure in solution, while mass spectrometry offers rapid confirmation of molecular weight and elemental composition. Microcrystal electron diffraction is a powerful emerging technique that bridges the gap when only nanocrystalline material is available. For comprehensive and robust structural validation, an integrated approach utilizing a combination of these methods is often the most effective strategy for researchers, scientists, and drug development professionals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. L-Alanine methyl ester | C4H9NO2 | CID 82335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Building Blocks: Alternatives to Methyl L-alaninate
For researchers, scientists, and drug development professionals, the selection of a suitable chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. Methyl L-alaninate, a derivative of the natural amino acid L-alanine, has traditionally been a popular choice as a chiral precursor for the synthesis of more complex chiral amines and amino acid derivatives. However, the landscape of asymmetric synthesis is continually evolving, offering a diverse and powerful toolkit of alternatives.
This guide provides an objective comparison of prominent alternatives to this compound as chiral building blocks. The performance of each alternative is evaluated based on key metrics such as chemical yield and stereoselectivity (diastereomeric and enantiomeric excess), supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key transformations are also provided to facilitate the practical application of these methods.
Chiral Auxiliaries: Guiding Stereochemistry with Removable Groups
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse.
Evans Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries. They are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions. The stereochemical outcome is highly predictable and is dictated by the steric hindrance of the substituent on the oxazolidinone ring, which directs the approach of the electrophile.
Quantitative Performance Data:
| Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one derivative | Propionyl imide | Benzyl bromide | 92 | >99:1 | [1] |
| (4S)-4-benzyloxazolidin-2-one derivative | Propionyl imide | Allyl iodide | 77 | 98:2 | [2] |
| (4R)-4-phenyloxazolidin-2-one derivative | Glycolate imide | Benzaldehyde | 85 | >99:1 (anti) | [3] |
Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Oxazolidinone [2][4]
-
Acylation: To a solution of the oxazolidinone (e.g., (4S)-4-benzyl-2-oxazolidinone, 1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.5 equiv.) followed by the dropwise addition of the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate, separate the layers, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the N-acyl oxazolidinone by flash chromatography.
-
Enolate Formation and Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 equiv.) in THF dropwise. Stir the mixture for 30 minutes at -78 °C to form the sodium enolate. Add the alkylating agent (e.g., allyl iodide, 1.2 equiv.) and allow the reaction to slowly warm to room temperature.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) to yield the corresponding carboxylic acid, or by reduction (e.g., with LiBH₄) to afford the chiral alcohol, with recovery of the oxazolidinone auxiliary.
Logical Relationship Diagram: Evans Auxiliary Workflow
Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.
Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective alternative. Both enantiomers of pseudoephedrine are readily available and inexpensive. Amides derived from pseudoephedrine undergo highly diastereoselective alkylations, and the auxiliary can be cleaved to provide enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[5][6] A notable advantage is the high crystallinity of the pseudoephedrine amides, which often allows for easy purification by recrystallization.[7]
Quantitative Performance Data:
| Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (+)-Pseudoephedrine | Propionamide | Benzyl bromide | 99 | ≥99:1 | [8] |
| (+)-Pseudoephedrine | Propionamide | Ethyl iodide | 99 | 98:2 | [8] |
| (+)-Pseudoephedrine | Phenylacetamide | Methyl iodide | 91 | ≥99:1 | [8] |
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide [7][8]
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.5 equiv.). Slowly add the desired acyl chloride (1.1 equiv.) dropwise. Stir the reaction mixture at room temperature until completion. Workup involves washing with aqueous acid, base, and brine, followed by drying and concentration. The resulting amide can often be purified by recrystallization.
-
Alkylation: In an oven-dried flask under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in anhydrous THF. Cool the solution to -78 °C. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (2.1 equiv.) in THF. Slowly add the LDA solution to the amide solution at -78 °C. Allow the mixture to warm to 0 °C for 30 minutes, then cool back to 0 °C. Add the alkyl halide (1.5-4.0 equiv.) dropwise. Stir at 0 °C until the reaction is complete.
-
Workup and Auxiliary Removal: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude alkylated amide can be purified by chromatography or recrystallization. The auxiliary is typically cleaved by acidic hydrolysis (e.g., refluxing in aqueous sulfuric acid) to afford the chiral carboxylic acid and recover the pseudoephedrine.
Biocatalysis: Harnessing Nature's Catalysts
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them attractive alternatives to traditional chemical catalysts. For the synthesis of chiral amines, several classes of enzymes are particularly relevant.
ω-Transaminases (ω-TAs)
ω-Transaminases catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to a prochiral ketone, producing a chiral amine and a ketone byproduct. These enzymes can exhibit exquisite enantioselectivity, often yielding products with >99% enantiomeric excess (ee).
Quantitative Performance Data:
| Enzyme | Substrate (Ketone) | Amino Donor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| ω-TA from Vibrio fluvialis | Acetophenone | L-Alanine | 92.1 | >99 (S) | [8] |
| ω-TA from Vibrio fluvialis | Benzylacetone | L-Alanine | 90.2 | >99 (S) | [8] |
| Commercial ω-TA (ATA-113) | 1-Indanone | o-Xylylenediamine | >99 | >99 (S) | [9] |
Experimental Protocol: Asymmetric Synthesis of a Chiral Amine using an ω-Transaminase [8]
-
Reaction Setup: In a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), combine the prochiral ketone substrate (e.g., 30 mM acetophenone), the amino donor (e.g., 300 mM L-alanine), and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
Enzyme Addition: Add the ω-transaminase (either as a whole-cell catalyst or a cell-free extract) to initiate the reaction. If using a cell-free extract, a system for byproduct removal (e.g., lactate dehydrogenase and NADH to convert pyruvate to lactate) can be included to drive the equilibrium towards product formation.
-
Reaction Monitoring and Workup: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC. Once the reaction is complete, the enzyme is removed (e.g., by centrifugation for whole cells or precipitation for cell-free extracts). The product is then extracted from the aqueous phase with an organic solvent.
-
Analysis: The yield is determined by quantitative analysis of the extract, and the enantiomeric excess is measured by chiral HPLC or GC.
Signaling Pathway Diagram: ω-Transaminase Catalytic Cycle
Caption: The ping-pong bi-bi mechanism of an ω-transaminase.
Lipases for Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent. Lipases are commonly used to catalyze the acylation of racemic amines, leading to the separation of the unreacted amine and the acylated amine, both in enantiomerically enriched forms. The maximum theoretical yield for each enantiomer is 50%.
Quantitative Performance Data:
| Enzyme | Racemic Amine | Acylating Agent | Conversion (%) | ee (Substrate, %) | ee (Product, %) | Reference |
| Candida antarctica Lipase B | 1-Phenylethylamine | Ethyl acetate | ~50 | >99 | >99 | [10] |
| Candida antarctica Lipase B | 1-(4-Methoxyphenyl)ethylamine | Ethyl acetate | ~50 | >99 | >99 | [10] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine [11]
-
Reaction Setup: Dissolve the racemic amine (1.0 equiv.) and the acylating agent (e.g., ethyl acetate, which can also serve as the solvent) in an organic solvent (e.g., hexane or toluene).
-
Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B) to the solution.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by GC or HPLC, tracking the consumption of the starting amine and the formation of the amide. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining amine and the acylated product.
-
Workup and Separation: Filter off the immobilized enzyme (which can be washed and reused). The filtrate contains the unreacted amine and the acylated amine. These can be separated by extraction or chromatography. For example, the unreacted amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase.
-
Analysis: Determine the enantiomeric excess of the recovered amine and the amide (after hydrolysis) by chiral GC or HPLC.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of potentially toxic and expensive heavy metals. Proline and its derivatives are prominent organocatalysts, often activating substrates through the formation of chiral enamine or iminium ion intermediates.
Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a powerful method for constructing C-C bonds and creating new stereocenters. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for this transformation.
Quantitative Performance Data:
| Catalyst | Aldehyde | Nitroalkene | Yield (%) | Diastereomeric Ratio (syn:anti) | ee (syn, %) | Reference |
| L-Proline | Propanal | trans-β-Nitrostyrene | 10 | - | 22 | [2] |
| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | 82 | 94:6 | 99 | [2] |
| Adamantoyl L-prolinamide | Cyclohexanone | trans-β-Nitrostyrene | 95 | 90:10 | 99 | [12] |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition [13]
-
Reaction Setup: To a solution of the nitroalkene (1.0 equiv.) in a suitable solvent (e.g., chloroform or toluene), add the aldehyde (1.5-2.0 equiv.) and the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10-20 mol%).
-
Reaction Conditions: Stir the mixture at room temperature or a specified temperature until the nitroalkene is consumed (monitored by TLC).
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the Michael adduct.
-
Analysis: The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product. The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Workflow Diagram: Organocatalyzed Michael Addition
Caption: A generalized workflow for an organocatalyzed asymmetric Michael addition.
Other Notable Asymmetric Syntheses
Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones, a cyanide source, and ammonia or an amine. The asymmetric variant often employs a chiral amine or a chiral catalyst to control the stereochemistry of the resulting α-amino nitrile, which is then hydrolyzed to the α-amino acid.
Quantitative Performance Data:
| Chiral Auxiliary/Catalyst | Aldehyde | Yield (amino nitrile, %) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-Phenylglycine amide | Pivaldehyde | 93 | >99:1 | [14] |
| Chiral Zirconium Catalyst | Benzaldehyde | 95 | - | [15] |
Experimental Protocol: Asymmetric Strecker Reaction with a Chiral Auxiliary [16]
-
Imine Formation and Cyanide Addition: A mixture of the aldehyde (1.0 equiv.) and the chiral amine auxiliary (e.g., (R)-phenylglycine amide, 1.0 equiv.) is stirred in a suitable solvent (e.g., water/methanol). A solution of sodium cyanide and acetic acid is then added. The reaction is often accompanied by the precipitation of one diastereomer of the α-amino nitrile.
-
Isolation: The precipitated product is collected by filtration, washed, and dried to yield the diastereomerically pure α-amino nitrile.
-
Hydrolysis: The α-amino nitrile is then hydrolyzed to the corresponding α-amino acid by heating in strong acid (e.g., 6 N HCl). The chiral auxiliary can be recovered from the reaction mixture.
Chiral Ni(II) Complexes of Schiff Bases
The use of chiral Ni(II) complexes of Schiff bases derived from glycine (or alanine) and a chiral ligand provides a versatile method for the asymmetric synthesis of a wide variety of non-proteinogenic α-amino acids. The planar Ni(II) complex serves as a chiral template for the diastereoselective alkylation of the glycine α-carbon.
Quantitative Performance Data:
| Chiral Ligand | Electrophile | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone | Benzyl bromide | 95 | >98 | [17] |
| (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone | Allyl bromide | 92 | >98 | [17] |
Experimental Protocol: Asymmetric Alkylation of a Ni(II) Complex [17]
-
Complex Formation: The chiral Ni(II) complex is prepared by reacting the chiral ligand, glycine, and a nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O) in the presence of a base (e.g., KOH) in methanol.
-
Alkylation: The prepared Ni(II) complex is then reacted with an alkylating agent in the presence of a base (e.g., DBU) in a suitable solvent (e.g., DMF) at room temperature.
-
Decomposition and Isolation: After the reaction is complete, the complex is decomposed by treatment with acid (e.g., HCl). The desired α-amino acid is then isolated and purified, often by ion-exchange chromatography. The chiral ligand can be recovered and reused.
Conclusion
The synthesis of enantiomerically pure amines and amino acid derivatives is a cornerstone of modern pharmaceutical and chemical research. While this compound remains a useful chiral building block, a diverse array of powerful alternatives now exists, each with its own set of advantages and optimal applications.
-
Chiral auxiliaries , such as Evans oxazolidinones and pseudoephedrine amides, offer high and predictable stereocontrol for a broad range of transformations, with the added benefit of auxiliary recovery.
-
Biocatalysis , particularly with ω-transaminases, provides an environmentally friendly route to chiral amines with exceptional enantioselectivity, operating under mild aqueous conditions.
-
Organocatalysis presents a metal-free approach, with catalysts like proline derivatives enabling highly enantioselective C-C bond-forming reactions.
-
Other methods, including the Asymmetric Strecker synthesis and the use of chiral transition metal complexes , further expand the synthetic chemist's toolbox for accessing novel and complex chiral architectures.
The choice of the optimal chiral building block or synthetic strategy will depend on a careful consideration of factors such as the target molecule's structure, the desired scale of the synthesis, cost, and the availability of reagents and catalysts. The data and protocols presented in this guide are intended to assist researchers in making informed decisions and in the practical implementation of these powerful asymmetric synthetic methodologies.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]
- 14. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Quantifying Methyl L-alaninate
For researchers, scientists, and drug development professionals, the accurate quantification of Methyl L-alaninate is crucial for quality control, stability studies, and pharmacokinetic analysis. This guide provides an objective comparison of various analytical techniques for the determination of this compound, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
The primary methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for chiral separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of this compound. It offers high resolution and sensitivity. Both reversed-phase and chiral chromatography can be employed.
Reversed-Phase HPLC for Achiral Analysis and Stability-Indicating Assays
A stability-indicating HPLC method is essential for distinguishing the intact drug from its degradation products.[1][2] Such methods must be validated to ensure specificity, linearity, accuracy, precision, and robustness.[1][3]
Representative Performance Data:
The following table summarizes typical performance characteristics for a validated stability-indicating reversed-phase HPLC method, based on data for analogous small molecules.
| Parameter | Typical Performance |
| Linearity (Range) | 0.5 - 150 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Chiral HPLC for Enantiomeric Purity
For determining the enantiomeric purity of this compound, chiral HPLC is the method of choice.[4] This technique utilizes a chiral stationary phase (CSP) to separate the L- and D-enantiomers.[4]
Representative Performance Data:
Performance data for chiral separation is often focused on resolution and the ability to quantify the minor enantiomer. The following data is representative for the chiral analysis of similar amino acid esters.[4]
| Parameter | Typical Performance |
| Resolution (Rs) | > 2.0 between enantiomers |
| Linearity (for minor enantiomer) | LOQ - 5% of major enantiomer |
| Accuracy (% Recovery of minor enantiomer) | 95.0% - 105.0% |
| Precision (% RSD for minor enantiomer) | < 5.0% |
| Limit of Quantification (LOQ for minor enantiomer) | ~0.1% of the major enantiomer |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the quantification of volatile compounds. For non-volatile analytes like this compound, derivatization is necessary to increase volatility.
Representative Performance Data:
The performance of a GC-MS method for a derivatized amino acid ester is summarized below.
| Parameter | Typical Performance |
| Linearity (Range) | 1 - 200 µg/mL (r² > 0.998) |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.2 µg/mL |
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[5] The concentration is determined relative to a certified internal standard.[6]
Representative Performance Data:
qNMR offers high accuracy and precision, as demonstrated in studies on similar small organic molecules.[7]
| Parameter | Typical Performance |
| Linearity | Excellent over a wide dynamic range |
| Accuracy | 99.0% - 101.0% |
| Precision (% RSD) | < 1.0% |
| Limit of Quantification (LOQ) | Dependent on magnetic field strength and number of scans |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
-
Chromatographic System: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range.
-
Forced Degradation: To demonstrate stability-indicating capability, samples are subjected to stress conditions such as acid, base, oxidation, heat, and light.[2]
Protocol 2: Chiral HPLC Method
-
Chromatographic System: HPLC with UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based or crown ether-based).[4]
-
Mobile Phase: A mixture of hexane and ethanol with a suitable modifier (e.g., trifluoroacetic acid). The exact ratio will depend on the column and should be optimized.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.
Protocol 3: GC-MS Method (with Derivatization)
-
Derivatization:
-
Dry the sample containing this compound.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or methyl chloroformate.[2]
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) for quantification.
Protocol 4: Quantitative ¹H-NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[5]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Calculation: The concentration of this compound is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis with derivatization.
Caption: Logical workflow for selecting an analytical method.
References
A Senior Application Scientist's Guide to Coupling Reagents for Methyl L-alaninate
Introduction: The Critical Role of Amide Bond Formation
In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone of molecular architecture, most notably as the defining linkage in peptides and proteins. The synthesis of these bonds, while conceptually simple—the condensation of a carboxylic acid and an amine—is a nuanced process fraught with potential pitfalls. The reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[1] This is where coupling reagents become indispensable.
This guide focuses on the amidation of Methyl L-alaninate, a chiral amino acid ester that serves as a fundamental building block. The selection of a coupling reagent for this substrate is not a trivial decision. It directly impacts reaction efficiency, yield, purity of the final product, and, most critically, the preservation of stereochemical integrity at the chiral center of the alanine moiety.[2] Epimerization, the loss of this integrity, can lead to the formation of undesired diastereomers, complicating purification and compromising the biological activity of the target molecule.[3]
This document provides an in-depth comparative analysis of common classes of coupling reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions for their synthetic challenges.
Pillar 1: Why Reagent Choice Matters - Key Performance Metrics
The "best" coupling reagent is context-dependent. The optimal choice balances several key performance indicators:
-
Yield & Purity: The efficiency of the reagent in converting starting materials to the desired amide product with minimal side-product formation.
-
Reaction Kinetics: The speed at which the reaction proceeds to completion. Faster reactions can minimize the risk of side reactions and degradation.
-
Racemization Suppression: The ability of the reagent and its associated additives to prevent the loss of stereochemical integrity of the chiral amino acid.[2] This is paramount for substrates like this compound.
-
Cost & Availability: The economic feasibility of using a reagent, especially for large-scale synthesis.
-
Safety Profile: The inherent hazards associated with the reagent and its by-products (e.g., explosiveness, toxicity).[4]
-
Ease of Workup: The simplicity of removing the reagent's by-products from the reaction mixture.
Pillar 2: A Comparative Study of Coupling Reagent Classes
We will explore three major classes of coupling reagents: Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.
Carbodiimides: The Workhorses
Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been foundational in peptide synthesis for decades.[5] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Mechanism of Action (DCC with HOBt Additive): The primary O-acylisourea intermediate is highly susceptible to racemization via oxazolone formation.[3] To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or the more effective Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[6][7] These additives act as nucleophilic traps, converting the O-acylisourea into a less reactive but more stable active ester (e.g., OBt ester), which then reacts with the amine with a significantly lower risk of epimerization.
Caption: Carbodiimide activation pathway with an HOBt additive.
-
DCC: Highly effective and inexpensive. Its primary drawback is the formation of dicyclohexylurea (DCU), a by-product that is insoluble in most organic solvents, which simplifies removal in solution-phase synthesis by filtration but complicates solid-phase applications.[8][9]
-
EDC (EDAC): The key advantage of EDC is that its corresponding urea by-product is water-soluble, allowing for easy removal via aqueous extraction during workup.[10][11] This makes it a preferred choice for both solution-phase and bioconjugation reactions.
Phosphonium Salts: Clean and Efficient
Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its safer, non-toxic analog (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are powerful activating reagents.[6][12]
Mechanism of Action (PyBOP): In the presence of a base, phosphonium salts react with the carboxylic acid to form an OBt active ester, similar to the carbodiimide/HOBt system, but generally with faster kinetics.[6] A key advantage is the absence of a guanidinylation side reaction that can occur with uronium/aminium salts, making them ideal for sensitive applications like peptide cyclization.[13]
Caption: Activation mechanism of phosphonium salt reagents like PyBOP.
-
BOP: Highly effective but its use has declined due to the formation of the carcinogenic by-product hexamethylphosphoramide (HMPA).[6]
-
PyBOP® & PyAOP®: These are excellent, safer alternatives to BOP.[6] PyAOP, the HOAt-based analog, is even more reactive and provides better racemization suppression than PyBOP, making it suitable for coupling sterically hindered or N-methylated amino acids.[8][12]
Uronium/Aminium Salts: The Speed Kings
This class includes some of the most efficient and rapidly acting coupling reagents available, such as HBTU, HATU, and COMU.[3] While originally thought to be uronium salts, crystallographic studies revealed that reagents like HBTU and HATU exist as the less reactive N-guanidinium isomers.[14] However, they remain exceptionally effective.
Mechanism of Action (HATU): The superior performance of HATU over HBTU is a textbook example of rational reagent design.[15] HATU is the HOAt-based analog of HBTU. The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt acts as an electron-withdrawing group, making the resulting OAt-ester intermediate more reactive and susceptible to nucleophilic attack.[15] This enhanced reactivity leads to faster, more complete couplings with a lower risk of epimerization.[15]
Caption: HATU-mediated coupling and potential guanidinylation side reaction.
-
HBTU: A highly efficient and cost-effective reagent for standard couplings.[16]
-
HATU: The preferred reagent for challenging couplings, including sterically hindered amino acids or sequences prone to racemization.[15][17] Its faster kinetics often lead to higher purity products.
-
COMU®: A third-generation uronium salt that incorporates OxymaPure instead of the potentially explosive HOBt/HOAt moieties.[4][13] COMU offers coupling efficiencies comparable to or exceeding HATU, with a superior safety profile, excellent solubility, and water-soluble by-products, making it an outstanding choice for both solution- and solid-phase synthesis.[4][6][8]
Pillar 3: Quantitative Performance Comparison
The selection of a reagent often involves a trade-off between reactivity, cost, and safety. The table below summarizes the performance of key reagents for a typical amidation reaction.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Time | Racemization Risk | Key Advantages | Key Disadvantages |
| DCC/HOBt | Carbodiimide | 85-95[18] | Moderate-Slow (4-12h)[18] | Moderate | Cost-effective, widely used.[9] | Insoluble DCU by-product complicates purification.[18] |
| EDC/HOBt | Carbodiimide | 90-98[18] | Moderate (2-8h)[18] | Moderate | Water-soluble by-product simplifies workup.[9] | Can be less effective for hindered substrates.[18] |
| PyBOP® | Phosphonium | >95 | Moderate-Fast (1-4h) | Low | Robust, no guanidinylation side reaction. | Higher cost, by-product removal needed. |
| HBTU | Uronium/Aminium | >95[18] | Fast (1-4h)[18] | Low-Moderate | High efficiency, widely used.[16] | Less reactive than HATU, potential for guanidinylation.[15][19] |
| HATU | Uronium/Aminium | >98[18] | Very Fast (<1h)[18] | Very Low | Highest efficiency, excellent for difficult couplings.[15] | Higher cost, potential for guanidinylation.[17] |
| COMU® | Uronium/Aminium | >98[13] | Very Fast (<1h) | Very Low | Excellent efficiency, safer (non-explosive), soluble by-products.[4][8] | Highest cost. |
Pillar 4: Validated Experimental Protocols
The following protocols provide a standardized workflow for coupling a generic N-protected carboxylic acid with this compound hydrochloride.
General Experimental Workflow
Caption: Standard workflow for solution-phase amide coupling.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a reliable and cost-effective choice for standard couplings where easy purification is a priority.[11]
-
Amine Preparation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise and stir for 15 minutes.
-
Acid Preparation: In a separate flask, dissolve the N-protected carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Coupling: Add EDC hydrochloride (1.2 eq) to the acid/HOBt solution and stir for 5 minutes. Transfer this mixture to the free amine solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring completion by TLC.
-
Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for maximizing yield and minimizing reaction time and epimerization, especially for valuable or sterically hindered substrates.[20]
-
Amine Preparation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and DIPEA (2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Acid Activation: In a separate flask, dissolve the N-protected carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Stir for 2-3 minutes.
-
Coupling: Add the activated acid solution to the amine solution at room temperature.
-
Reaction: Stir the mixture for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice of coupling reagent is a critical parameter in the successful synthesis of amides from this compound.
-
For routine, large-scale synthesis where cost is a major factor, EDC/HOBt offers an excellent balance of efficiency and ease of purification.[9]
-
For difficult couplings involving sterically hindered partners or where racemization is a significant concern, the superior reactivity of HATU justifies its higher cost, consistently delivering higher purity products in shorter reaction times.[15]
-
PyBOP serves as a robust alternative, particularly in applications like fragment condensation or cyclization where the potential for guanidinylation from aminium salts must be avoided.
-
COMU represents the state-of-the-art, combining the high reactivity of HATU with a superior safety profile and simplified workup, making it the premier choice when performance and safety are paramount and cost is less of a constraint.[4][13]
By understanding the mechanistic underpinnings and comparative performance of these reagents, researchers can navigate the complexities of amide bond formation with confidence, ensuring the efficient and stereochemically pure synthesis of their target molecules.
References
- 1. hepatochem.com [hepatochem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. peptide.com [peptide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. users.uniwa.gr [users.uniwa.gr]
- 15. benchchem.com [benchchem.com]
- 16. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Stability Under Scrutiny: A Comparative Analysis of Methyl L-alaninate and Its Derivatives
For researchers, scientists, and drug development professionals, the stability of lead compounds is a critical determinant of therapeutic efficacy and shelf-life. This guide provides a comprehensive comparison of the stability of Methyl L-alaninate against two of its common derivatives: N-acetyl-Methyl L-alaninate and Alaninamide. By examining their susceptibility to hydrolysis, thermal degradation, and racemization, this document aims to inform the selection and development of more robust alanine-based molecules.
The inherent reactivity of the ester and amino groups in this compound makes it susceptible to degradation under various conditions. Modifications such as N-acetylation to form N-acetyl-Methyl L-alaninate, or conversion of the ester to a primary amide to yield Alaninamide, can significantly alter the molecule's stability profile. This guide presents a synthesis of available data and outlines detailed experimental protocols for a direct comparative assessment.
Comparative Stability Data
While direct comparative studies under identical conditions are limited in the public domain, the following table summarizes the expected relative stability based on fundamental chemical principles and data from related compounds. Amides are generally more stable to hydrolysis than esters due to the greater resonance stabilization of the amide bond compared to the ester linkage. N-acetylation can influence stability by altering the electronic properties and steric hindrance around the chiral center and the ester group.
| Compound | Structure | Hydrolytic Stability | Thermal Stability | Racemization Stability |
| This compound | Least Stable | Moderately Stable | Prone to racemization, especially under basic conditions. | |
| N-acetyl-Methyl L-alaninate | ![]() | Moderately Stable | More Stable | N-acetylation can influence the rate of racemization.[1] |
| Alaninamide | Most Stable | Most Stable | Generally more stable to racemization than the corresponding ester. |
Experimental Protocols
To facilitate direct and standardized comparison, the following detailed protocols for assessing hydrolysis, thermal degradation, and racemization are provided.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products, allowing for accurate quantification.
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to achieve optimal separation.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples in the initial mobile phase composition.
Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of the compounds under various stress conditions, helping to identify potential degradation products and pathways.[2]
a) Hydrolytic Stability Protocol:
-
Prepare solutions of each compound (this compound, N-acetyl-Methyl L-alaninate, and Alaninamide) at a concentration of 1 mg/mL in three different aqueous media:
-
0.1 N HCl (acidic)
-
Purified Water (neutral)
-
0.1 N NaOH (basic)
-
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.
-
Calculate the hydrolysis rate constant (k) and half-life (t½) for each compound under each condition.
b) Thermal Stability Protocol:
-
Place a known amount of each solid compound in a separate vial.
-
Expose the vials to a high temperature (e.g., 100°C) in a calibrated oven.
-
At specific time points (e.g., 0, 24, 48, 72 hours), remove a vial for each compound.
-
Dissolve the contents in a suitable solvent and analyze by the stability-indicating HPLC method to quantify the remaining parent compound.
-
Alternatively, perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature of each compound.[3]
c) Racemization Stability Protocol:
-
Prepare solutions of each L-enantiomer in a basic aqueous solution (e.g., pH 10 buffer) to accelerate racemization.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At various time points, withdraw an aliquot and stop the reaction by acidification.
-
Analyze the samples using a chiral HPLC method to separate and quantify the L- and D-enantiomers.
-
Chiral Column: A chiral stationary phase (CSP) column (e.g., based on a macrocyclic glycopeptide or a polysaccharide derivative) is required.
-
Mobile Phase: Typically a mixture of an organic solvent (e.g., ethanol or isopropanol) and a buffer.
-
-
Calculate the rate of racemization for each compound.[4]
The Glucose-Alanine Cycle: A Biological Context for Stability
The stability of alanine and its derivatives is of significant interest in drug development, particularly for compounds that may interact with or mimic endogenous metabolic pathways. One such critical pathway is the Glucose-Alanine Cycle. This cycle facilitates the transport of nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form.[5] In the muscle, pyruvate, a product of glycolysis, is transaminated to form alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which can then be used for gluconeogenesis to produce glucose. The amino group from alanine is transferred to α-ketoglutarate to form glutamate, which then enters the urea cycle for excretion.[6]
The stability of any alanine-based drug candidate that might participate in or be metabolized via this pathway is paramount. A compound that readily degrades or racemizes could lead to off-target effects or reduced efficacy.
Conclusion
The stability of this compound and its derivatives is a multifaceted issue influenced by their functional groups. Alaninamide is predicted to be the most stable of the three compounds, primarily due to the enhanced stability of the amide bond over the ester linkage. N-acetyl-Methyl L-alaninate offers a moderate improvement in stability over the parent ester. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these differences and make informed decisions in the development of new chemical entities. Understanding the stability of these fundamental building blocks within the context of relevant metabolic pathways, such as the Glucose-Alanine Cycle, is crucial for designing safer and more effective therapeutics.
References
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. US4602096A - Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Chiral GC Methods for Separating Methyl L-alaninate Enantiomers
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in chemical synthesis and pharmaceutical development. Methyl L-alaninate, a common chiral building block, requires precise analytical methods to resolve its enantiomers, D- and L-methyl alaninate. Chiral Gas Chromatography (GC) stands out as a powerful technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of two primary chiral GC methods, utilizing different types of chiral stationary phases (CSPs), and includes detailed experimental protocols and performance data to aid in method selection.
The two major types of chiral stationary phases predominantly used for the separation of amino acid derivatives are amino acid-based phases, such as Chirasil-Val, and cyclodextrin-based phases. Both operate on the principle of forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. However, the nature of these interactions and the optimal experimental conditions can vary significantly.
Quantitative Performance Data
The following table summarizes the typical performance of two common chiral GC columns for the separation of derivatized alanine methyl ester enantiomers. Method 1 utilizes a Chirasil-L-Val column, an amino acid-based CSP, while Method 2 employs a cyclodextrin-based CSP, exemplified by an Astec CHIRALDEX G-TA column. Note that for GC analysis, amino acid esters are typically derivatized at the amino group to increase volatility; a common derivatizing agent is trifluoroacetic anhydride (TFAA).
| Parameter | Method 1: Chirasil-L-Val | Method 2: Astec CHIRALDEX G-TA |
| Chiral Stationary Phase (CSP) | L-valine-tert-butylamide polysiloxane | 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin |
| Analyte (Derivative) | N-TFA-D/L-Alanine methyl ester | N-TFA-D/L-Alanine methyl ester |
| Retention Time (t_R) - D-Enantiomer | ~10.2 min | ~12.5 min |
| Retention Time (t_R) - L-Enantiomer | ~11.0 min | ~13.8 min |
| Separation Factor (α) | 1.08 | 1.10 |
| Resolution (R_s) | > 2.0 | > 2.5 |
| Elution Order | D before L | D before L |
Note: The data presented are representative values derived from published studies and application notes. Actual retention times and resolution may vary based on the specific instrument, column condition, and slight variations in the experimental protocol.
Experimental Protocols
Detailed methodologies for sample preparation and GC analysis are crucial for achieving reproducible and accurate results.
Method 1: Separation using Chirasil-L-Val
This method is based on the well-established use of Chirasil-Val for the separation of N-trifluoroacetyl (N-TFA) amino acid esters.[1][2] The chiral recognition mechanism involves hydrogen bonding and dipole-dipole interactions between the analyte and the chiral stationary phase.
1. Sample Preparation (N-TFA Derivatization):
-
Step 1: Accurately weigh approximately 1 mg of the methyl alaninate sample into a 1 mL conical reaction vial.
-
Step 2: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Step 3: Cap the vial tightly and heat at 100°C for 10 minutes.
-
Step 4: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.
-
Step 5: Reconstitute the dried derivative in 1 mL of an appropriate solvent (e.g., dichloromethane or ethyl acetate) for GC injection.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: CP-Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.16 µm film thickness.
-
Carrier Gas: Hydrogen, constant flow at 1.5 mL/min.
-
Injector: Split/Splitless injector, 250°C, split ratio 20:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp: 4°C/min to 180°C.
-
-
Detector: FID, 250°C.
Method 2: Separation using Astec CHIRALDEX G-TA
This method utilizes a derivatized cyclodextrin-based CSP. The chiral recognition mechanism primarily involves inclusion complexation, where the analyte enantiomers fit differently into the chiral cavity of the cyclodextrin molecule.[3][4]
1. Sample Preparation (N-TFA Derivatization):
-
The derivatization protocol is identical to that described in Method 1.
2. Gas Chromatography (GC) Conditions:
-
GC System: PerkinElmer Clarus 680 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Astec CHIRALDEX G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless injector, 220°C, split ratio 25:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 5°C/min to 160°C.
-
-
Detector: FID, 220°C.
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates the general workflow for the chiral GC analysis of this compound enantiomers.
Caption: General workflow for the chiral GC analysis of this compound.
Comparison and Conclusion
Both Chirasil-Val and cyclodextrin-based CSPs are highly effective for the separation of this compound enantiomers after appropriate derivatization.
-
Chirasil-Val (Method 1) is a classic choice for amino acid enantiomer separations and is known for its robustness and reliability. The elution order (D before L on an L-phase) is generally predictable for simple amino acid derivatives.[1]
-
Astec CHIRALDEX G-TA (Method 2) often provides higher resolution and separation factors due to the different chiral recognition mechanism involving inclusion complexation.[4] This can be particularly advantageous when baseline separation is challenging or when analyzing for trace enantiomeric impurities.
The choice between these methods will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and the availability of columns. It is recommended to screen both types of columns during method development to determine the optimal stationary phase for a particular application. Both methods, when properly implemented, provide the necessary accuracy and precision for the critical task of enantiomeric purity assessment in research and industrial settings.
References
- 1. The determination of amino-acid enantiomers in human saliva with Chirasil-Val - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Efficacy of Catalytic Systems in Methyl L-alaninate Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amino acid esters like Methyl L-alaninate is a critical step in the development of novel therapeutics. The choice of catalytic system significantly impacts yield, enantiomeric purity, and overall process sustainability. This guide provides an objective comparison of two prominent catalytic methodologies: chemocatalysis via asymmetric hydrogenation and biocatalysis using transaminases, supported by experimental data and detailed protocols.
Executive Summary
Both chemocatalytic and biocatalytic approaches offer effective routes to this compound and its derivatives, each with distinct advantages and operational parameters. Asymmetric hydrogenation using chiral metal complexes, such as Rhodium-based catalysts, demonstrates high efficiency and excellent enantioselectivity under controlled conditions. Conversely, biocatalysis with engineered enzymes, like (R)-selective transaminases, provides a highly selective and environmentally benign alternative, operating under mild aqueous conditions. The selection of the optimal system depends on factors such as desired stereoisomer, substrate availability, and process development considerations including catalyst cost and downstream processing.
Data Presentation: Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for the synthesis of L-alanine derivatives through asymmetric hydrogenation and biocatalytic transamination.
| Parameter | Chemocatalytic System: Asymmetric Hydrogenation | Biocatalytic System: Transaminase |
| Catalyst | [Rh(COD)2]BF4 with (S,S)-Me-BPE-Phos ligand | Engineered (R)-selective transaminase from Capronia epimyces (CeTA) mutant F113T |
| Substrate | Methyl (Z)-2-acetamidoacrylate | Pyruvate |
| Product | N-acetyl-L-alanine methyl ester | D-Alanine* |
| Reaction Time | Not explicitly stated, likely hours | 60 minutes |
| Temperature | Not explicitly stated, typically ambient | 30°C |
| Pressure | 10 bar H2 | Atmospheric pressure |
| Solvent | Dichloromethane (DCM) | Aqueous buffer (pH 8.0) |
| Conversion | >99% | 95.2% |
| Enantiomeric Excess (ee) | 98% ee | >99% ee |
| Catalyst Loading | 1 mol% | Whole-cell biocatalyst |
*Note: This biocatalytic system produces D-alanine. However, the principle is directly applicable to the synthesis of L-alanine methyl ester from methyl pyruvate using an (S)-selective transaminase.
Experimental Protocols
Chemocatalytic Asymmetric Hydrogenation of Methyl (Z)-2-acetamidoacrylate
This protocol is based on the asymmetric hydrogenation of an enamide precursor to an alanine derivative.
Materials:
-
Methyl (Z)-2-acetamidoacrylate
-
[Rh(COD)2]BF4 (catalyst precursor)
-
(S,S)-Me-BPE-Phos (chiral ligand)
-
Dichloromethane (DCM, anhydrous)
-
Hydrogen gas (H2)
Procedure:
-
In a glovebox, the catalyst is prepared by dissolving [Rh(COD)2]BF4 and the chiral ligand (S,S)-Me-BPE-Phos in dichloromethane.
-
The substrate, Methyl (Z)-2-acetamidoacrylate, is dissolved in dichloromethane in a separate vial.
-
The catalyst solution is added to the substrate solution.
-
The reaction mixture is transferred to a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to 10 bar.
-
The reaction is stirred at the specified temperature until completion (monitored by techniques such as TLC or HPLC).
-
Upon completion, the pressure is released, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield N-acetyl-L-alanine methyl ester.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Biocatalytic Asymmetric Amination of Pyruvate using an Engineered Transaminase
This protocol describes the synthesis of D-alanine from pyruvate using a whole-cell biocatalyst expressing an engineered (R)-selective transaminase. This can be adapted for this compound synthesis by using methyl pyruvate as the substrate and an appropriate (S)-selective transaminase.[1]
Materials:
-
Pyruvate (substrate)
-
(R)-α-methylbenzylamine ((R)-α-MBA) (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Recombinant E. coli cells expressing the engineered (R)-selective transaminase (CeTA F113T)[1]
Procedure:
-
The reaction mixture is prepared in a suitable vessel containing Tris-HCl buffer (100 mM, pH 8.0).
-
Pyruvate (100 mM), (R)-α-MBA (100 mM), and PLP (1 mM) are added to the buffer.
-
The reaction is initiated by the addition of the whole-cell biocatalyst (recombinant E. coli cells).
-
The reaction mixture is incubated at 30°C with agitation for 60 minutes.
-
The reaction progress is monitored by HPLC to determine the conversion of pyruvate and the formation of D-alanine.
-
After 60 minutes, the reaction is stopped by centrifuging to remove the cells.
-
The supernatant containing the product is collected.
-
The concentration of the product is quantified by HPLC, and the enantiomeric excess is determined by chiral HPLC analysis.[1]
Mandatory Visualizations
References
A Spectroscopic Showdown: Unveiling the Chiral Twins, L- and D-Methyl Alaninate
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comprehensive spectroscopic comparison of L-Methyl alaninate and D-Methyl alaninate, offering a clear distinction between these enantiomers through experimental data and detailed protocols. While seemingly identical in many physical and chemical properties, their interaction with polarized light reveals their distinct three-dimensional arrangements.
Enantiomers, non-superimposable mirror images of each other, often exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to distinguish between them is a critical aspect of drug discovery and development. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Circular Dichroism (CD) spectroscopy to differentiate L- and D-Methyl alaninate.
Comparative Spectroscopic Data
As enantiomers, L- and D-Methyl alaninate are expected to exhibit identical NMR and IR spectra, as these techniques are achiral. The key differentiating technique is Circular Dichroism, which measures the differential absorption of circularly polarized light.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. For the hydrochloride salts of L- and D-Methyl alaninate in a chiral solvent, the spectra are identical, reflecting the same connectivity of atoms.
Table 1: ¹H NMR Spectroscopic Data for L- and D-Alanine Methyl Ester Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Assignment (L-Alanine Methyl Ester HCl) | Assignment (D-Alanine Methyl Ester HCl) |
| ~4.2 | Quartet | α-H | α-H |
| ~3.8 | Singlet | -OCH₃ | -OCH₃ |
| ~1.6 | Doublet | -CH₃ | -CH₃ |
| ~8.5 | Broad Singlet | -NH₃⁺ | -NH₃⁺ |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for L- and D-Alanine Methyl Ester Hydrochloride
| Chemical Shift (δ) ppm | Assignment (L-Alanine Methyl Ester HCl) | Assignment (D-Alanine Methyl Ester HCl) |
| ~170 | C=O (ester) | C=O (ester) |
| ~53 | -OCH₃ | -OCH₃ |
| ~49 | α-C | α-C |
| ~16 | -CH₃ | -CH₃ |
Note: Data compiled from publicly available spectral databases for the hydrochloride salts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups in a molecule based on their absorption of infrared radiation. The FTIR spectra of L- and D-Methyl alaninate hydrochloride are superimposable.
Table 3: Characteristic FTIR Absorption Bands for L- and D-Alanine Methyl Ester Hydrochloride
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2900-3100 | N-H stretch | Ammonium (-NH₃⁺) |
| ~2850-3000 | C-H stretch | Alkyl |
| ~1740 | C=O stretch | Ester |
| ~1590 | N-H bend (asymmetric) | Ammonium (-NH₃⁺) |
| ~1500 | N-H bend (symmetric) | Ammonium (-NH₃⁺) |
| ~1240 | C-O stretch | Ester |
Note: Data is based on typical absorption ranges for the functional groups present and publicly available spectra for the hydrochloride salts.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the definitive technique for distinguishing between enantiomers. L- and D-Methyl alaninate produce mirror-image CD spectra. L-alanine methyl ester exhibits a positive Cotton effect, while the D-enantiomer shows a negative Cotton effect in the same wavelength region.[1]
Table 4: Circular Dichroism Spectral Data
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| L-Methyl Alaninate | ~210 | Positive Maximum |
| D-Methyl Alaninate | ~210 | Negative Minimum |
Note: The exact wavelength and intensity of the Cotton effect can be influenced by the solvent and concentration.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the methyl alaninate hydrochloride sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the specific solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve adequate signal-to-noise.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid methyl alaninate hydrochloride sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No significant post-processing is usually required, though baseline correction can be applied if necessary.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the methyl alaninate sample in a suitable solvent that is transparent in the desired UV region (e.g., water, methanol, or a phosphate buffer).[2] The concentration should be carefully chosen to give an absorbance of approximately 0.5-1.0 in the region of interest. A typical starting concentration is around 0.1 mg/mL.[2]
-
Instrument Setup: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region. Set the desired wavelength range (e.g., 190-260 nm for far-UV CD).[2]
-
Blank Spectrum: Record a spectrum of the solvent in the same cuvette that will be used for the sample. This will serve as the baseline.
-
Sample Spectrum Acquisition: Record the CD spectrum of the sample. Typical parameters include a scanning speed of 50-100 nm/min, a bandwidth of 1.0 nm, and an appropriate response time.[2] Multiple scans (e.g., 3-5) are typically averaged to improve the signal-to-noise ratio.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. The resulting data, typically in millidegrees, can be converted to molar ellipticity ([θ]) using the following equation: [θ] = (θ × 100) / (c × l), where θ is the observed ellipticity in degrees, c is the molar concentration of the sample, and l is the path length of the cuvette in centimeters.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of L- and D-Methyl alaninate.
Caption: Workflow for the spectroscopic comparison of enantiomers.
References
A Researcher's Guide to Determining the Absolute Configuration of Methyl L-alaninate Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in chemical and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule, such as a derivative of Methyl L-alaninate, dictates its interaction with other chiral molecules, profoundly influencing its biological activity, pharmacological properties, and potential toxicity. This guide provides an objective comparison of the primary analytical techniques for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods (Vibrational Circular Dichroism and Electronic Circular Dichroism).
This guide presents detailed experimental protocols, quantitative comparisons, and logical workflows to serve as a practical resource for selecting the most appropriate method for your research needs.
Comparison of Methods
The selection of an appropriate method for determining the absolute configuration of a this compound derivative depends on several factors, including the physical state of the sample, the amount of sample available, the presence of chromophores, and the desired level of confidence in the assignment. The following table summarizes the key quantitative parameters for each technique.
| Parameter | X-ray Crystallography | NMR Spectroscopy (with Chiral Auxiliaries) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Sample Form | Single Crystal | Solution | Solution or Neat Liquid | Solution |
| Typical Sample Amount | < 1 mg (microcrystals) | 1-10 mg | 5-15 mg (recoverable)[1] | 0.1-1 mg |
| Measurement Time | Hours to Days | Minutes to Hours per diastereomer | 1-12 hours[2] | Minutes |
| Principle | Anomalous dispersion of X-rays by atoms. | Formation of diastereomers with distinct NMR spectra. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light. |
| Key Result | Flack parameter, unambiguous 3D structure. | Chemical shift differences (Δδ) between diastereomers. | Comparison of experimental and DFT-calculated spectra. | Exciton coupling or comparison with known compounds/calculations. |
| Confidence Level | Very High (often considered the "gold standard"). | High, dependent on the quality of diastereomer formation and spectral resolution. | High, with a confidence level that can be calculated by comparing experimental and theoretical spectra.[1] | Moderate to High, dependent on the presence of suitable chromophores and the quality of theoretical calculations. |
| Derivatization Required? | No (unless for crystallization purposes). | Yes (chiral derivatizing agents) or No (chiral solvating agents). | No.[1] | Often, to introduce suitable chromophores for exciton coupling. |
Experimental Protocols
X-ray Crystallography
X-ray crystallography provides a direct and unambiguous determination of the absolute configuration by mapping the electron density of a single crystal.[3]
Methodology:
-
Crystallization: Grow a single crystal of the this compound derivative of suitable quality (typically >0.1 mm in all dimensions). This is often the most challenging step.[4]
-
Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the intensities and positions of the diffracted beams are recorded on a detector.[5]
-
Structure Solution: The diffraction pattern is used to calculate an electron density map of the molecule within the crystal lattice.
-
Structure Refinement: The atomic positions are refined to best fit the experimental diffraction data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been determined.[6]
NMR Spectroscopy
NMR spectroscopy is a powerful solution-phase technique for determining absolute configuration, typically by converting the enantiomeric analyte into diastereomers with distinguishable NMR spectra.[3] This can be achieved using either chiral derivatizing agents or chiral solvating agents.
This method involves the covalent bonding of a chiral derivatizing agent (CDA) to the analyte to form diastereomers.
Methodology:
-
Derivatization: React the this compound derivative separately with both enantiomers of a chiral derivatizing agent, such as Mosher's acid ((R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid), to form two diastereomeric esters.[7]
-
NMR Analysis: Acquire high-resolution ¹H or ¹⁹F NMR spectra for each diastereomer.
-
Spectral Comparison: Compare the chemical shifts of protons or fluorine atoms near the newly formed stereocenter in the two diastereomeric spectra.
-
Configuration Assignment: The differences in chemical shifts (Δδ = δS - δR) are systematically analyzed. Based on established models of the CDA's conformation, the sign of Δδ for specific protons can be correlated to the absolute configuration of the original analyte.[7] A typical Mosher ester analysis can take 4-6 hours of active effort over 1-2 days.[7]
This non-covalent method involves the formation of transient diastereomeric complexes between the analyte and a chiral solvating agent (CSA).
Methodology:
-
Sample Preparation: Prepare two NMR samples of the this compound derivative, each with a different enantiomer of a chiral solvating agent (e.g., (R,R)- and (S,S)-BTDA).[8] For amino acid derivatives, a base like DABCO may be added to facilitate the interaction.[8]
-
NMR Analysis: Acquire ¹H NMR spectra for both samples.
-
Spectral Comparison: Observe the chemical shift differences (Δδ) for specific protons of the analyte in the presence of the two CSA enantiomers.
-
Configuration Assignment: A consistent trend in the chemical shift differences between the two diastereomeric complexes can be correlated to the absolute configuration of the analyte.[8]
Chiroptical Methods
Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.
VCD is a powerful technique that determines absolute configuration in solution without the need for derivatization or crystallization by comparing the experimental spectrum to a computationally predicted spectrum.[9]
Methodology:
-
Experimental Spectrum Measurement: Dissolve the this compound derivative in a suitable solvent (e.g., CDCl₃) and measure its VCD and IR spectra. Typically, 5-15 mg of the sample is required, and it can be recovered after the measurement.[1]
-
Computational Modeling: Perform a conformational search for one enantiomer of the molecule using computational chemistry software.
-
Spectrum Calculation: For the lowest energy conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
Spectral Comparison: Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectra of both enantiomers. A good match in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[9]
ECD is a sensitive technique that is particularly useful for molecules containing chromophores that absorb UV-visible light.
Methodology:
-
Record ECD Spectrum: Dissolve the this compound derivative in a suitable solvent and record its ECD spectrum.
-
Analysis: If the molecule contains two or more interacting chromophores, the absolute configuration can often be determined directly from the signs of the Cotton effects based on the exciton chirality method.
-
Derivatization (if necessary): If the molecule lacks suitable chromophores, it can be derivatized with a chromophoric group to enable the use of the exciton chirality method.
-
Comparison with Calculation: Alternatively, the experimental ECD spectrum can be compared with the spectrum predicted by quantum chemical calculations for a given enantiomer to assign the absolute configuration.
Visualization of Workflows
The following diagrams illustrate the typical experimental workflows for determining the absolute configuration of a this compound derivative using the described methods.
References
- 1. biotools.us [biotools.us]
- 2. spark904.nl [spark904.nl]
- 3. purechemistry.org [purechemistry.org]
- 4. The Assignment of the Absolute Configuration by NMR Using Chiral Derivatizing Agents: A Practical Guide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
Safety Operating Guide
Proper Disposal of Methyl L-alaninate: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl L-alaninate, building on a foundation of regulatory compliance and best practices in chemical waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following PPE to prevent direct contact and inhalation:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1]
Engineering Controls: All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of identification, segregation, and packaging, in strict adherence to hazardous waste regulations.
Step 1: Waste Identification and Classification
The first critical step is to identify and classify the waste. This compound, as a chemical substance, must be treated as chemical waste. It is essential to consult your institution's specific guidelines and local regulations to determine if it is classified as hazardous waste. Do not mix this compound waste with non-hazardous materials.
Step 2: Waste Segregation
To prevent potentially hazardous chemical reactions, segregate this compound waste from other chemical waste streams.[3] Incompatible materials must be kept separate. For instance, avoid mixing with strong oxidizing agents or strong bases.
Step 3: Containerization
-
Primary Container: Collect solid this compound waste in a designated, clean, and dry container that is compatible with the chemical. The container must be in good condition with a secure, leak-proof lid.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added to the container.[5] Do not use abbreviations or chemical formulas.
Step 4: Accumulation and Storage
-
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
The storage area should have secondary containment to control any potential spills.
Step 5: Arrange for Disposal
Once the waste container is full or is no longer being used, arrange for its collection by a licensed hazardous waste disposal company.[4] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this compound down the drain or in regular trash.
III. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA).
| Parameter | Guideline |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area | 55 gallons |
| Maximum Volume of Acutely Hazardous Waste (P-listed) | 1 quart |
| Time Limit for Removal of Full Containers | Within 3 days of being full |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedural steps, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental responsibility.
References
Essential Safety and Operational Guidance for Handling Methyl L-alaninate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for handling Methyl L-alaninate, with a focus on procedural guidance for its use and disposal. Note that while the primary focus is this compound, the most readily available safety data pertains to its hydrochloride salt, L-Alanine methyl ester hydrochloride. The safety protocols outlined are based on this data, assuming similar hazard profiles.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its hydrochloride salt are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also noted to be hygroscopic, meaning it can absorb moisture from the air.[2] Therefore, appropriate personal protective equipment is crucial to mitigate exposure risks.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against dust particles and splashes that can cause serious eye irritation.[1][3] An eyewash station should be readily accessible.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can lead to irritation and redness.[1] Gloves should be inspected before use and disposed of properly after handling.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95). | Required when handling the powder outside of a fume hood or if dust formation is likely, to prevent respiratory tract irritation.[1][3] A self-contained breathing apparatus may be necessary in case of emergencies.[1] |
| Body Protection | Laboratory coat or other protective clothing. | Protects against skin exposure and contamination of personal clothing.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are in close proximity and operational.[3]
-
Gather all necessary PPE and ensure it is in good condition.
-
Have all necessary equipment and reagents for the experiment readily available.
-
-
Handling :
-
Storage :
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, closable, and clearly labeled waste container.[1]
-
-
Disposal Procedure :
-
Container Disposal :
-
Dispose of empty containers as special waste in compliance with local and national regulations.[1]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2][5] |
| Ingestion | Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2][3][5] |
Spill Response
In case of a spill, evacuate the area and prevent access to unauthorized personnel.[1] Avoid creating dust.[1] Wear appropriate PPE, including respiratory protection. Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2][5]
This compound Handling Workflow
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

